molecular formula C28H32N4O2S B1165765 N3-L-Cys(Trt)-OH (CHA)

N3-L-Cys(Trt)-OH (CHA)

Cat. No.: B1165765
M. Wt: 488.6 g/mol
InChI Key: WMAKHHJCDUBSCM-BDQAORGHSA-N
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Description

N3-L-Cys(Trt)-OH (CHA), also known as N3-L-Cys(Trt)-OH (CHA), is a useful research compound. Its molecular formula is C28H32N4O2S and its molecular weight is 488.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N3-L-Cys(Trt)-OH (CHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N3-L-Cys(Trt)-OH (CHA) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H32N4O2S

Molecular Weight

488.6 g/mol

IUPAC Name

(2R)-2-azido-3-tritylsulfanylpropanoic acid;cyclohexanamine

InChI

InChI=1S/C22H19N3O2S.C6H13N/c23-25-24-20(21(26)27)16-28-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;7-6-4-2-1-3-5-6/h1-15,20H,16H2,(H,26,27);6H,1-5,7H2/t20-;/m0./s1

InChI Key

WMAKHHJCDUBSCM-BDQAORGHSA-N

Synonyms

cyclohexanaminium (R)-2-azido-3-(tritylthio)propanoate; N3-Cys(Trt)-OH

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N3-L-Cys(Trt)-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-L-Cys(Trt)-OH (CHA), or (2R)-2-azido-3-(tritylthio)propanoic acid cyclohexylammonium salt, is a specialized amino acid derivative designed for advanced applications in bioconjugation and peptide chemistry.[1][] This compound incorporates three key functional elements: an azide (B81097) group at the alpha-carbon, a trityl-protected thiol on the side chain, and a cyclohexylammonium (CHA) salt of the carboxylic acid. This unique combination of features makes it a valuable reagent for "click chemistry," particularly in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and modified peptides.[3][]

The azide moiety allows for highly specific and efficient ligation to alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][5] The trityl (Trt) group provides robust protection for the cysteine thiol, preventing unwanted side reactions during synthesis, and can be readily removed under acidic conditions. The cyclohexylammonium salt form enhances the compound's stability and handling characteristics.

Physicochemical Properties

A comprehensive summary of the physicochemical properties of N3-L-Cys(Trt)-OH and its cyclohexylammonium salt is provided below. These data are essential for experimental design, including dissolution, reaction setup, and purification.

PropertyValueReference(s)
IUPAC Name (2R)-2-azido-3-(tritylthio)propanoic acid[]
Synonyms S-Trityl-L-azidocysteine CHA salt, N3-Cys(Trt)-OH•CHA[][6]
CAS Number 1286670-90-3 (for CHA salt)[]
Molecular Formula C28H32N4O2S[5]
Molecular Weight 488.65 g/mol [5]
Appearance White to off-white powder[7]
Purity >98%[]
Storage Conditions 2-8 °C[]

Core Applications and Experimental Protocols

N3-L-Cys(Trt)-OH (CHA) is a cornerstone reagent for the introduction of azide functionalities into biological molecules, enabling subsequent conjugation via click chemistry. Its primary applications lie in solid-phase peptide synthesis (SPPS) and the construction of antibody-drug conjugates (ADCs).

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, N3-L-Cys(Trt)-OH (CHA) can be used to incorporate an azide-bearing cysteine residue into a peptide sequence. This allows for the site-specific modification of the resulting peptide with alkyne-functionalized molecules.

Experimental Protocol: Incorporation of N3-L-Cys(Trt)-OH into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual coupling of N3-L-Cys(Trt)-OH onto a solid support resin.

  • Resin Preparation: Swell the desired Fmoc-compatible resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the resin's free amine. Wash the resin thoroughly with DMF (3x) and dichloromethane (B109758) (DCM) (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve N3-L-Cys(Trt)-OH (3 equivalents relative to resin loading), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (2.9 equivalents), and 1-hydroxybenzotriazole (B26582) (HOBt) (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids in the desired peptide sequence.[8]

Logical Workflow for Peptide Synthesis

Caption: Workflow for incorporating N3-L-Cys(Trt)-OH in SPPS.

Antibody-Drug Conjugate (ADC) Development

N3-L-Cys(Trt)-OH (CHA) serves as a critical building block for ADC linkers. By incorporating this azide-functionalized amino acid into a linker payload, it can be subsequently conjugated to an alkyne-modified antibody.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing linker-payload to an alkyne-functionalized antibody.

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized linker-payload (synthesized incorporating N3-L-Cys(Trt)-OH and subsequently deprotected and functionalized) in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of copper(II) sulfate (B86663) (CuSO4).

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270).

    • Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) oxidation state and protect the antibody.[9][10]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add the azide-functionalized linker-payload to the antibody solution.

    • In a separate tube, premix the CuSO4 and THPTA solutions.

    • Add the CuSO4/THPTA mixture to the antibody-linker solution.

    • Initiate the reaction by adding the sodium ascorbate solution.[9][10]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification: Purify the resulting ADC using size exclusion chromatography or affinity chromatography to remove unreacted linker-payload and other reagents.

Signaling Pathway for a Generic ADC

ADC_Pathway cluster_cell Target Cancer Cell Receptor Cell Surface Receptor (e.g., HER2) Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Degradation Target Intracellular Target (e.g., Microtubules) Payload_Release->Target Action Apoptosis Apoptosis Target->Apoptosis ADC Antibody-Drug Conjugate (Ab-Linker-Payload) ADC->Receptor Binding

Caption: Generalized signaling pathway of an antibody-drug conjugate.

Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a copper-free alternative for bioconjugation, which can be advantageous when working with sensitive biological systems.[11] This method utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO), for reaction with the azide.

  • Reagent Preparation:

    • Prepare a solution of the azide-functionalized linker-payload in a suitable buffer.

    • Prepare a solution of the DBCO-functionalized antibody in a compatible buffer.

  • Reaction Setup:

    • Combine the azide-functionalized linker-payload and the DBCO-functionalized antibody in a reaction vessel.

  • Incubation: Incubate the mixture at room temperature or 37°C. The reaction progress can be monitored over time (typically 1-24 hours) by analytical methods.[7][12]

  • Purification: Purify the ADC using standard chromatographic techniques as described for the CuAAC protocol.

Click Chemistry Reaction Schemes

Click_Chemistry cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide1 R1-N3 Triazole1 1,4-disubstituted Triazole Azide1->Triazole1 Alkyne1 R2-C≡CH Alkyne1->Triazole1 Catalyst1 Cu(I) Catalyst1->Triazole1 Azide2 R1-N3 Triazole2 Triazole Azide2->Triazole2 StrainedAlkyne Strained Alkyne (e.g., DBCO) StrainedAlkyne->Triazole2

Caption: Comparison of CuAAC and SPAAC reaction schemes.

Conclusion

N3-L-Cys(Trt)-OH (CHA) is a highly versatile and enabling chemical tool for researchers in the fields of peptide chemistry, bioconjugation, and drug development. Its well-defined structure, incorporating key functional groups for click chemistry and thiol protection, allows for the precise and efficient synthesis of complex biomolecules. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for the effective utilization of this important reagent in the laboratory. The continued application of N3-L-Cys(Trt)-OH (CHA) is expected to contribute significantly to the advancement of targeted therapeutics and other areas of chemical biology.

References

An In-Depth Technical Guide to N3-L-Cys(Trt)-OH (CHA) (CAS Number: 1286670-90-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-L-Cys(Trt)-OH (CHA), with the CAS number 1286670-90-3, is the cyclohexylammonium (CHA) salt of N-azido-S-trityl-L-cysteine. This compound is a key reagent in the field of bioconjugation and plays a significant role in the development of advanced therapeutics, particularly antibody-drug conjugates (ADCs). Its structure features a protected cysteine derivative where the alpha-amino group is replaced by an azide (B81097) moiety, and the thiol group is protected by a bulky trityl group. The azide group serves as a versatile handle for "click chemistry," a suite of bioorthogonal reactions that enable the precise and efficient ligation of molecules in complex biological environments. This guide provides a comprehensive overview of the technical data, applications, and experimental considerations for N3-L-Cys(Trt)-OH (CHA).

Chemical and Physical Properties

A summary of the key quantitative data for N3-L-Cys(Trt)-OH (CHA) is presented in the table below. This information is crucial for experimental design, including reaction stoichiometry and storage conditions.

PropertyValueReference
CAS Number 1286670-90-3[1]
Molecular Formula C28H32N4O2S[2]
Molecular Weight 488.64 g/mol [2]
Purity >98%[3]
Appearance White to off-white solid
Storage Temperature 2-8 °C[3]
Solubility Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous solutions.[4]

Note: For the free acid form, N3-L-Cys(Trt)-OH, the CAS number is 1199269-24-3, the molecular formula is C22H19N3O2S, and the molecular weight is 389.47 g/mol .[3][5]

Synthesis

A plausible synthetic route, based on known chemical principles, is outlined below. This diagram illustrates the logical flow from the starting material, S-trityl-L-cysteine, to the final product.

Synthesis_of_N3_L_Cys_Trt_OH start S-trityl-L-cysteine step1 Diazotization (e.g., NaNO2, acid) start->step1 1. intermediate Diazo intermediate step1->intermediate step2 Azide substitution (e.g., NaN3) intermediate->step2 2. product N3-L-Cys(Trt)-OH step2->product step3 Salt formation (Cyclohexylamine) product->step3 3. final_product N3-L-Cys(Trt)-OH (CHA) step3->final_product ADC_Conjugation_Workflow cluster_linker_prep Linker Preparation cluster_payload_prep Payload Preparation cluster_conjugation Conjugation via Click Chemistry cluster_antibody_conjugation Antibody Conjugation N3_Cys N3-L-Cys(Trt)-OH (CHA) Linker_Mod Linker Modification/ Peptide Synthesis N3_Cys->Linker_Mod Azide_Linker Azide-Functionalized Linker Linker_Mod->Azide_Linker Click_Reaction CuAAC or SPAAC Azide_Linker->Click_Reaction Payload Cytotoxic Payload Alkyne_Mod Alkyne Modification Payload->Alkyne_Mod Alkyne_Payload Alkyne-Functionalized Payload Alkyne_Mod->Alkyne_Payload Alkyne_Payload->Click_Reaction Linker_Payload Linker-Payload Construct Click_Reaction->Linker_Payload Final_Conjugation Final Conjugation Linker_Payload->Final_Conjugation Antibody Antibody Activation Antibody Activation/ Modification Antibody->Activation Activation->Final_Conjugation ADC Antibody-Drug Conjugate (ADC) Final_Conjugation->ADC ADC_Mechanism_of_Action cluster_adc Antibody-Drug Conjugate cluster_cell Target Cancer Cell ADC ADC Antibody Antibody Linker Linker (derived from N3-L-Cys(Trt)-OH) Payload Cytotoxic Payload Receptor Cell Surface Receptor ADC->Receptor 1. Binding Internalization Internalization Receptor->Internalization 2. Receptor-mediated endocytosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death 5. Payload induces cell death

References

In-Depth Technical Guide: Molecular Weight of S-Trityl-L-azidocysteine CHA Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of S-Trityl-L-azidocysteine cyclohexylamine (B46788) (CHA) salt, a compound of interest in pharmaceutical research and development. This document outlines the constituent components, their individual molecular weights, and the calculated molecular weight of the final salt form.

Component Molecular Weight Analysis

The molecular weight of the S-Trityl-L-azidocysteine CHA salt is determined by the sum of the molecular weights of its two constituent components: S-Trityl-L-azidocysteine and cyclohexylamine (CHA). A detailed breakdown of each component's molecular formula and weight is presented in the table below.

ComponentChemical FormulaMolar Mass ( g/mol )
S-Trityl-L-cysteineC₂₂H₂₁NO₂S363.47
Azido Modification-NH₂ → -N₃+25.99
S-Trityl-L-azidocysteine C₂₂H₁₉N₃O₂S 389.46
Cyclohexylamine (CHA)C₆H₁₃N99.17
S-Trityl-L-azidocysteine CHA Salt C₂₈H₃₂N₄O₂S 488.63

Experimental Protocols

The determination of the molecular weight of S-Trityl-L-azidocysteine CHA salt is primarily a calculated value based on the established atomic weights of its constituent elements. Experimental verification of this molecular weight can be achieved through standard analytical techniques such as mass spectrometry.

Mass Spectrometry Protocol:

  • Sample Preparation: A dilute solution of S-Trityl-L-azidocysteine CHA salt is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as electrospray ionization (ESI). ESI is a soft ionization method that is well-suited for analyzing non-volatile and thermally labile molecules like the target compound.

  • Mass Analysis: The ionized molecules are then passed through a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The molecular ion peak corresponding to the protonated S-Trityl-L-azidocysteine molecule ([M+H]⁺) and potentially the CHA salt adduct would be observed, allowing for the confirmation of the calculated molecular weight.

Salt Formation and Structure

S-Trityl-L-azidocysteine is an acidic compound due to its carboxylic acid functional group. Cyclohexylamine is a basic amine. The CHA salt is formed through an acid-base reaction where the cyclohexylamine deprotonates the carboxylic acid of the S-Trityl-L-azidocysteine, resulting in an ionic bond between the carboxylate anion and the cyclohexylammonium cation.

Salt_Formation cluster_reactants Reactants cluster_product Product STLA S-Trityl-L-azidocysteine (C₂₂H₁₉N₃O₂S) Salt S-Trityl-L-azidocysteine CHA Salt (C₂₈H₃₂N₄O₂S) STLA->Salt + CHA Cyclohexylamine (C₆H₁₃N) CHA->Salt

Caption: Formation of S-Trityl-L-azidocysteine CHA Salt.

An In-depth Technical Guide to the Storage and Stability of N3-L-Cys(Trt)-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and stability profile of N3-L-Cys(Trt)-OH (CHA), a critical reagent in bioconjugation and peptide synthesis. Understanding the factors that influence its stability is paramount for ensuring the integrity and reproducibility of experimental results. This document outlines potential degradation pathways, recommended handling procedures, and detailed experimental protocols for stability assessment.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the quality and efficacy of N3-L-Cys(Trt)-OH (CHA). The following conditions are recommended based on information from various suppliers and the chemical nature of the molecule.

Storage Conditions Summary:

ParameterRecommended ConditionNotes
Temperature 2-8 °C (Short-term) This is the most commonly recommended temperature for routine use and short-term storage to minimize degradation.[1][2]
-20 °C (Long-term) For extended storage periods, maintaining the compound at -20 °C is advisable to ensure maximum stability.
Atmosphere Store under inert gas (e.g., Argon or Nitrogen) While not always explicitly stated, this is a best practice for moisture-sensitive and oxidatively labile compounds.
Light Protect from light Store in an amber vial or a light-proof container to prevent photolytic degradation.
Moisture Store in a dry environment The compound may be hygroscopic; storage in a desiccator is recommended.

Handling Recommendations:

  • Dispensing: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Atmosphere: For frequent use, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere to minimize exposure to air and moisture.

  • Solutions: Prepare solutions fresh for each use. If storage of solutions is necessary, they should be kept at -20°C or -80°C for short periods, though stability in solution has not been extensively studied and should be validated for the specific solvent and concentration.

Stability Profile and Potential Degradation Pathways

The stability of N3-L-Cys(Trt)-OH (CHA) is influenced by its constituent functional groups: the S-trityl protecting group, the α-azido group, and the carboxylic acid.

Key Stability Considerations:

  • S-Trityl Group: The trityl group is highly susceptible to cleavage under acidic conditions. Therefore, exposure to strong acids should be strictly avoided during storage and handling.

  • α-Azido Group: The azido (B1232118) group is generally stable under acidic and basic conditions commonly used in peptide synthesis (e.g., TFA and piperidine). However, it can be reduced to an amine in the presence of reducing agents such as dithiothreitol (B142953) (DTT) or phosphines.

  • Oxidation: The sulfide (B99878) linkage is a potential site for oxidation, which can be accelerated by exposure to air and certain metal ions.

  • Hygroscopicity: As with many fine chemicals, N3-L-Cys(Trt)-OH (CHA) may absorb moisture from the atmosphere, which could potentially lead to hydrolysis or other forms of degradation.

  • Photostability: Exposure to light, particularly UV radiation, may lead to degradation.

A logical approach to ensure the stability of N3-L-Cys(Trt)-OH (CHA) is outlined in the following decision tree:

G Decision Tree for N3-L-Cys(Trt)-OH (CHA) Storage start Start: Receipt of N3-L-Cys(Trt)-OH (CHA) storage_duration Intended Storage Duration? start->storage_duration short_term Short-term (< 6 months) storage_duration->short_term < 6 months long_term Long-term (> 6 months) storage_duration->long_term > 6 months store_fridge Store at 2-8 °C short_term->store_fridge store_freezer Store at -20 °C long_term->store_freezer check_container Is original container opaque? store_fridge->check_container store_freezer->check_container protect_light Transfer to amber vial or wrap in foil check_container->protect_light No use_desiccator Store in a desiccator check_container->use_desiccator Yes protect_light->use_desiccator inert_atmosphere Consider aliquoting under inert gas for frequent use use_desiccator->inert_atmosphere end Stable Storage Achieved inert_atmosphere->end

Caption: Decision Tree for Proper Storage of N3-L-Cys(Trt)-OH (CHA).

Experimental Protocols for Stability Assessment

To rigorously assess the stability of N3-L-Cys(Trt)-OH (CHA), a series of experiments based on the International Council for Harmonisation (ICH) guidelines can be performed.

A general workflow for a comprehensive stability study is presented below:

G Workflow for Stability Study of N3-L-Cys(Trt)-OH (CHA) cluster_prep Preparation cluster_studies Stability Studies cluster_analysis Analysis and Reporting start Receive and Characterize Initial Batch of N3-L-Cys(Trt)-OH (CHA) develop_method Develop and Validate Stability-Indicating Analytical Method (e.g., HPLC) start->develop_method forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) develop_method->forced_degradation photostability Photostability Study (ICH Q1B) forced_degradation->photostability analyze_samples Analyze Samples at Defined Time Points forced_degradation->analyze_samples hygroscopicity Hygroscopicity Study photostability->hygroscopicity photostability->analyze_samples long_term_stability Long-Term Stability Study (Recommended Storage Conditions) hygroscopicity->long_term_stability hygroscopicity->analyze_samples long_term_stability->analyze_samples identify_degradants Identify and Characterize Degradation Products analyze_samples->identify_degradants data_analysis Data Analysis and Determination of Shelf-Life identify_degradants->data_analysis report Generate Stability Report data_analysis->report

Caption: Experimental Workflow for a Stability Study.

Forced Degradation Study

This study is designed to identify potential degradation products and pathways.

  • Objective: To evaluate the intrinsic stability of the molecule by subjecting it to stress conditions.

  • Methodology:

    • Sample Preparation: Prepare solutions of N3-L-Cys(Trt)-OH (CHA) in appropriate solvents (e.g., acetonitrile/water).

    • Stress Conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Store the solid compound at 60 °C for 48 hours.

    • Analysis: Analyze the stressed samples by a stability-indicating HPLC method (see section 3.4). Compare the chromatograms to that of an unstressed control sample to identify degradation peaks.

Photostability Testing (ICH Q1B)

This study assesses the impact of light on the stability of the compound.

  • Objective: To determine if N3-L-Cys(Trt)-OH (CHA) is photolabile.

  • Methodology:

    • Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.

    • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analysis: After exposure, analyze both the exposed and control samples by HPLC. Compare the results for the appearance of new peaks or a decrease in the main peak area.

Hygroscopicity Testing

This study evaluates the tendency of the compound to absorb moisture.

  • Objective: To determine the hygroscopic nature of N3-L-Cys(Trt)-OH (CHA).

  • Methodology:

    • Sample Preparation: Accurately weigh a sample of the compound into a tared container.

    • Moisture Exposure: Place the open container in a humidity chamber at controlled conditions (e.g., 25 °C and 80% relative humidity) for 24 hours.

    • Analysis: After the exposure period, re-weigh the sample. The percentage of weight gain is calculated to determine the degree of hygroscopicity.

Stability-Indicating HPLC Method

A validated HPLC method is essential for quantifying the parent compound and its degradation products.

  • Objective: To develop a chromatographic method capable of separating N3-L-Cys(Trt)-OH (CHA) from its potential degradation products.

  • Example HPLC Conditions (to be optimized):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 260 nm.

    • Column Temperature: 30 °C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

The stability of N3-L-Cys(Trt)-OH (CHA) is critical for its successful application in research and development. By adhering to the recommended storage conditions of 2-8 °C for short-term and -20 °C for long-term storage, in a dry, dark environment, the integrity of the compound can be maintained. For rigorous applications, conducting stability studies as outlined in this guide will provide a comprehensive understanding of the compound's behavior over time and under various stress conditions, ensuring the reliability of experimental outcomes.

References

The Azido Amino Acid: A Versatile Tool in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides has emerged as a transformative strategy in chemical biology and drug discovery. Among these, azido (B1232118) amino acids stand out as exceptionally versatile building blocks. The azide (B81097) moiety, a compact and stable functional group, serves as a powerful chemical handle for a variety of bioorthogonal reactions. This allows for the precise, site-specific modification of peptides with a wide array of functionalities, including fluorescent probes, radiolabels, polyethylene (B3416737) glycol (PEG) chains, and other biomolecules, opening new avenues for creating novel therapeutics, molecular probes, and advanced biomaterials.[1]

This technical guide provides a comprehensive overview of the key features of azido amino acids in peptide synthesis, detailed experimental protocols for their incorporation and subsequent modification, and a summary of quantitative data to aid in experimental design.

Core Features of Azido Amino Acids

The utility of azido amino acids in peptide synthesis is underpinned by a unique combination of chemical properties that allow for their seamless integration into standard synthesis protocols and their specific reactivity in subsequent conjugation reactions.

Stability and Orthogonality

A critical feature of the azido group is its remarkable stability throughout the cycles of solid-phase peptide synthesis (SPPS). It is inert to the basic conditions required for Fmoc-deprotection (e.g., piperidine) and the acidic conditions used for resin cleavage (e.g., trifluoroacetic acid, TFA), provided that thiols are omitted from the cleavage cocktail.[2] This stability ensures that the azide functionality remains intact and available for post-synthetic modification.

Furthermore, the azide group is orthogonal to most common protecting groups used for natural amino acid side chains. This orthogonality allows for the selective unmasking and reaction of the azide without affecting other parts of the peptide, enabling highly specific modifications.[2]

Biocompatibility

The azide group is essentially abiotic, meaning it does not interfere with native biochemical processes within living systems.[3] This lack of cross-reactivity is a cornerstone of its use in "bioorthogonal chemistry," a term coined to describe reactions that can occur in complex biological environments without perturbing them.[3] This biocompatibility is crucial for in vivo applications, such as live-cell imaging and targeted drug delivery.

Versatile Chemical Handle for Bioorthogonal Ligation

The true power of azido amino acids lies in their ability to participate in a suite of highly efficient and specific bioorthogonal ligation reactions. These reactions are characterized by fast kinetics, high yields, and the formation of stable covalent bonds under mild, aqueous conditions. The most prominent of these are the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Incorporation of Azido Amino Acids into Peptides via Fmoc-SPPS

Azido amino acids are readily incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis protocols. The following diagram illustrates the general workflow.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle (Repeated) Resin Resin with Linker Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA(N3)-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final Cycle Purification Purification (e.g., RP-HPLC) Cleavage->Purification Azido_Peptide Azido-Peptide Purification->Azido_Peptide

Caption: Workflow for incorporating azido amino acids via Fmoc-SPPS.
Experimental Protocol: Fmoc-SPPS of an Azido-Peptide

This protocol outlines the manual synthesis of a model peptide containing an azido amino acid.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin, 100-200 mesh, ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat with a fresh 20% piperidine solution for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (including the Fmoc-azido amino acid) (4 equivalents relative to resin loading), a coupling agent like HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and vortex.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • To check for completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (5-7 times).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.

    • Prepare a cleavage cocktail, e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (B1312306) (TIS). Note: Do not use thiols like dithiothreitol (B142953) (DTT) in the cleavage cocktail as they can reduce the azide group.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the azido-peptide by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Bioorthogonal Ligation Reactions

Once the azido-peptide is synthesized and purified, the azide handle is ready for conjugation. The choice of reaction depends on the specific application, the nature of the molecule to be conjugated, and whether the reaction will be performed in vitro or in vivo.

Bioorthogonal_Reactions cluster_reactions Bioorthogonal Ligation Reactions AzidoPeptide Azido-Peptide (R-N3) Staudinger Staudinger Ligation AzidoPeptide->Staudinger CuAAC CuAAC Cu(I) catalyst (e.g., CuSO4/NaAsc) AzidoPeptide->CuAAC SPAAC SPAAC No catalyst needed AzidoPeptide->SPAAC Amide Amide Bond (R-NH-CO-R') Staudinger->Amide Forms Triazole_Cu 1,4-Triazole CuAAC->Triazole_Cu Forms Triazole_SPAAC Triazole SPAAC->Triazole_SPAAC Forms Phosphine (B1218219) Phosphinothioester (R'-P(Ph)2-SR'') Phosphine->Staudinger Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->CuAAC Cyclooctyne (B158145) Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->SPAAC

Caption: Logical diagram of key bioorthogonal reactions for azido-peptides.
Staudinger Ligation

The Staudinger ligation is a reaction between an azide and a phosphine, typically a phosphinothioester, to form a stable amide bond.[4] A key advantage is that it is "traceless," meaning no residual atoms from the phosphine reagent remain in the final product.[5] It is also catalyst-free. However, it generally has slower kinetics compared to click chemistry reactions and the phosphine reagents can be susceptible to air oxidation.[6]

ReactionReactantsProductYieldReference
Staudinger LigationPeptide-N₃ + Peptide-CO-S-P(Ph)₂CH₂Peptide-CO-NH-Peptide>90% (for glycyl couplings)[5]
Staudinger LigationPeptide-N₃ + Peptide-CO-S-P(p-MeOPh)₂CH₂Peptide-CO-NH-Peptide>80% (for non-glycyl couplings)[5]

Experimental Protocol: Traceless Staudinger Ligation

  • Reactant Preparation: Dissolve the peptide with a C-terminal phosphinothioester (1 equivalent) and the N-terminal azido-peptide (1-1.2 equivalents) in a 3:1 mixture of THF/H₂O.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting peptide conjugate by RP-HPLC to remove the phosphine oxide byproduct and any unreacted starting materials.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, often called "click chemistry," is a highly efficient and robust reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) source.[7] It exclusively forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[8] The reaction is extremely fast and high-yielding, often proceeding to completion in minutes to hours at room temperature in aqueous buffers.[7][8] The main drawback is the potential cytotoxicity of the copper catalyst, which can limit its application in living organisms, although ligands have been developed to mitigate this.[9]

ReactionReactantsConditionsYieldReference
CuAACAzido-Peptide + Alkyne-PeptideCuSO₄, Sodium Ascorbate (B8700270), DMF, RT>95%[8]
CuAACAzido-Peptide + Alkyne-PeptideCopper wire, DMF, 50°C100% (after 5h)[8]
Microwave-assisted CuAACAzido-Aβ Peptide + Alkyne-PolymerCuSO₄, Sodium Ascorbate, DMF, 100°C, 15 min43%[8]

Experimental Protocol: CuAAC

  • Reactant Solution: Dissolve the azido-peptide (1 equivalent) and the alkyne-functionalized molecule (1.1-1.5 equivalents) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) or a mixture like H₂O/t-BuOH.

  • Catalyst Preparation: Prepare fresh stock solutions of the copper source (e.g., 50 mM CuSO₄) and the reducing agent (e.g., 250 mM sodium ascorbate). A copper-stabilizing ligand like THPTA or TBTA can be pre-mixed with the CuSO₄ solution.

  • Reaction Initiation: Add the copper source to the reactant solution, followed by the sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst. Typical final concentrations are 1-5 mM for both copper and ascorbate.

  • Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours. Protect from oxygen if necessary.

  • Monitoring and Purification: Monitor the reaction by LC-MS. Once complete, the product can be purified by RP-HPLC or size-exclusion chromatography to remove the catalyst and excess reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity issue of CuAAC, SPAAC was developed. This reaction uses a strained cyclooctyne (e.g., DBCO, BCN, DIBO) which reacts rapidly with an azide without the need for a catalyst.[7][10] The driving force is the release of ring strain in the cyclooctyne. SPAAC is highly bioorthogonal and has become the gold standard for in vivo conjugation and live-cell imaging.[10][11] The reaction kinetics are highly dependent on the structure of the cyclooctyne.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DBCO (Dibenzocyclooctyne)Benzyl Azide~0.6 - 1.0[12]
DIBO (Dibenzoannulated cyclooctyne)Benzyl Azide~0.3 - 0.7[12]
BCN (Bicyclo[6.1.0]nonyne)Benzyl Azide~0.06 - 0.1[12]
DIFO (Difluorinated cyclooctyne)Benzyl Azide0.076[13]
m[9+1]CPP Benzyl Azide9.6 x 10⁻³[14]
[9+1]CPP Benzyl Azide2.2 x 10⁻³[14]
OCT (Cyclooctyne)Benzyl Azide2.4 x 10⁻³[15]

Note: Reaction rates can vary based on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[12]

Experimental Protocol: SPAAC

  • Reactant Solution: Dissolve the azido-peptide in a biocompatible buffer (e.g., PBS, pH 7.4).

  • Probe Addition: Add the strained cyclooctyne reagent (e.g., a DBCO-functionalized fluorescent dye), typically from a stock solution in a water-miscible solvent like DMSO. A 2-10 fold molar excess of the cyclooctyne is common. Ensure the final concentration of the organic solvent is low (e.g., <5%) to maintain peptide solubility and integrity.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours, depending on the cyclooctyne's reactivity and reactant concentrations.

  • Analysis and Purification: Monitor the reaction by LC-MS or fluorescence (if using a fluorescent probe). The conjugated peptide can be purified by RP-HPLC or, for in vitro applications with excess probe, by using a desalting column to remove small molecules.

Conclusion

Azido amino acids are indispensable tools in modern peptide science, offering a unique combination of stability, biocompatibility, and versatile reactivity. Their seamless integration into SPPS workflows and their participation in a suite of robust bioorthogonal ligation reactions—Staudinger ligation, CuAAC, and SPAAC—provide researchers with an unparalleled ability to synthesize complex, functionalized peptides. This capability is critical for advancing drug development, creating sophisticated diagnostic probes, and engineering novel biomaterials. The detailed protocols and quantitative data presented in this guide offer a practical framework for harnessing the power of azido amino acids in peptide research and development.

References

The Trityl Group: A Cornerstone in Cysteine Protection for Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic protection of reactive functional groups is a fundamental prerequisite for the successful chemical synthesis of complex molecules. In the realm of peptide synthesis and the development of sophisticated bioconjugates, the thiol group of cysteine presents a particular challenge due to its high nucleophilicity and susceptibility to oxidation. The trityl (Trt) protecting group, a bulky and acid-labile moiety, has emerged as a robust and versatile tool for the temporary masking of cysteine's sulfhydryl group. Its widespread adoption in solid-phase peptide synthesis (SPPS), particularly within the fluorenylmethyloxycarbonyl (Fmoc) strategy, underscores its significance. This technical guide provides a comprehensive overview of the role of the trityl group in the context of cysteine derivatives, detailing its properties, applications, and the experimental protocols for its use.

Core Properties and Advantages of the Trityl Group

The triphenylmethyl (trityl) group offers several key advantages that make it a preferred choice for cysteine protection:

  • Acid Lability: The S-trityl bond is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), which is the standard reagent used for the final cleavage of peptides from the solid support in Fmoc-SPPS.[1][2] This allows for the simultaneous deprotection of the cysteine residue and cleavage from the resin.

  • Stability: While susceptible to acid, the trityl group is stable to the basic conditions required for the removal of the Fmoc group (typically piperidine (B6355638) in DMF) during peptide chain elongation.[3][4] This orthogonality is crucial for the stepwise assembly of peptides.

  • Steric Hindrance: The bulky nature of the three phenyl rings provides significant steric protection to the thiol group, effectively preventing unwanted side reactions such as oxidation to disulfides or alkylation during synthesis.[5]

  • Introduction: The trityl group can be introduced onto the cysteine thiol under relatively mild conditions, for example, by reacting cysteine with trityl chloride in the presence of a base.[6]

Applications in Peptide Synthesis and Beyond

The primary application of S-trityl-L-cysteine is as a building block in SPPS.[7][8] Its use allows for the synthesis of peptides containing free thiol groups upon final cleavage. These free thiols are essential for various applications, including:

  • Disulfide Bond Formation: The controlled oxidation of two deprotected cysteine residues allows for the formation of specific disulfide bridges, which are critical for the correct folding and biological activity of many peptides and proteins.[9][10]

  • Bioconjugation: The free thiol serves as a handle for the site-specific attachment of other molecules, such as fluorescent labels, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).[7][11]

  • Enzyme Assays: Peptides with free cysteines are often used as substrates in enzymatic assays.

Beyond traditional peptide synthesis, the acid-sensitive nature of the trityl group has been exploited in the design of linkers for drug delivery systems.[12][13] These linkers can release a therapeutic agent in the acidic microenvironment of tumors, providing a targeted drug delivery strategy.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of the trityl protecting group with cysteine derivatives.

ParameterValue / ConditionsReference(s)
Cleavage from Resin (Fmoc-SPPS)
ReagentTrifluoroacetic acid (TFA)[1][2]
Common Cocktail (Reagent K)TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)[1]
Reaction Time2-3 hours at room temperature[1]
On-Resin Deprotection (for selective disulfide bond formation)
Reagent for Mmt (a more labile trityl derivative)1% TFA in dichloromethane/TIS (95:5 v/v)[14]
Oxidative Cleavage and Cyclization
ReagentIodine (I₂)[2][14]
Conditions0.1 M I₂ in DCM[2]
Physical Properties of S-Trityl-L-cysteine
Molecular FormulaC₂₂H₂₁NO₂S[7]
Molecular Weight363.47 g/mol
Melting Point155-170 °C[7]
AppearanceWhite to off-white powder[7]

EDT: Ethanedithiol, TIS: Triisopropylsilane, DCM: Dichloromethane, Mmt: 4-Methoxytrityl

Experimental Protocols

Protocol 1: Introduction of the Trityl Group (Tritylation of Cysteine)

This protocol describes a general method for the S-tritylation of L-cysteine.

Materials:

  • L-cysteine hydrochloride

  • Trityl chloride (Trt-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve L-cysteine hydrochloride in a minimal amount of water and adjust the pH to approximately 8 with a saturated sodium bicarbonate solution.

  • Extract the aqueous solution with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4 and concentrate under reduced pressure to obtain L-cysteine.

  • Suspend the dried L-cysteine in anhydrous DMF.

  • Add triethylamine (2.2 equivalents) to the suspension and stir until the cysteine dissolves.

  • In a separate flask, dissolve trityl chloride (1.1 equivalents) in anhydrous DMF.

  • Slowly add the trityl chloride solution to the cysteine solution at room temperature with constant stirring.

  • Allow the reaction to proceed for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and then with cold diethyl ether.

  • Dry the resulting white to off-white powder under vacuum. The product is S-trityl-L-cysteine.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Cys(Trt)-OH

This protocol outlines a standard manual SPPS workflow for incorporating an S-trityl-protected cysteine residue.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-Cys(Trt)-OH

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 7 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for Fmoc-Cys(Trt)-OH):

    • In a separate tube, dissolve Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the activation to proceed for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection of the Peptide

This protocol describes the final cleavage of the peptide from the resin and the removal of the trityl protecting group.

Materials:

  • Peptidyl-resin

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM. Dry the resin under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • In a fume hood, add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow or orange due to the formation of the stable trityl cation.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Concentrate the filtrate to a small volume.

    • Add cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation and Purification:

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether several times.

    • Dry the crude peptide.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Visualizations

Protection_Reaction cluster_reactants Reactants cluster_products Products Cysteine Cysteine (with free thiol) Reaction + Cysteine->Reaction TritylChloride Trityl Chloride TritylChloride->Reaction SCysTrt S-Trityl-L-cysteine HCl HCl Products_Arrow Reaction->Products_Arrow  Base (e.g., TEA)  Solvent (e.g., DMF) Products_Arrow->SCysTrt Products_Arrow->HCl

Caption: Reaction scheme for the S-tritylation of cysteine.

Deprotection_Reaction cluster_reactants Reactant cluster_products Products SCysTrt S-Trityl-L-cysteine (in peptide) Reaction_Arrow  TFA  Scavengers (e.g., TIS, EDT) SCysTrt->Reaction_Arrow FreeCys Cysteine (with free thiol) TritylCation Trityl Cation Reaction_Arrow->FreeCys Reaction_Arrow->TritylCation

Caption: Acid-catalyzed deprotection of S-trityl cysteine.

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell FmocDeprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->FmocDeprotection Wash1 Wash (DMF) FmocDeprotection->Wash1 Couple Couple Fmoc-Cys(Trt)-OH (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat Deprotection and Coupling Cycles Wash2->Repeat Repeat->FmocDeprotection  Next amino acid FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection  Final amino acid Cleavage Cleavage and Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for SPPS incorporating Fmoc-Cys(Trt)-OH.

References

An In-depth Technical Guide to the Cyclohexylamine (CHA) Salt Form

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Salt Formation in Drug Development

The optimization of an active pharmaceutical ingredient's (API) physicochemical properties is a cornerstone of successful drug development. For ionizable APIs, salt formation is the most prevalent and effective strategy to enhance critical attributes such as aqueous solubility, dissolution rate, stability, and manufacturability without altering the core chemical structure of the pharmacophore.[1][2][3][4] Approximately 50% of all small molecule drugs on the market are administered as salts, underscoring the significance of this approach.[1][5]

The selection of an appropriate counterion is a critical decision in the development process.[5][6] A well-chosen salt can significantly improve a drug's overall therapeutic performance, while a suboptimal choice can be detrimental.[5][6] Cyclohexylamine (B46788) (CHA), a primary aliphatic amine, serves as a valuable basic counterion for acidic APIs.[7][8] Its specific properties can be leveraged to form stable, crystalline salts with potentially improved pharmaceutical characteristics.[9]

This guide provides a detailed technical overview of the cyclohexylamine (CHA) salt form, covering its fundamental properties, preparation methodologies, characterization techniques, and its strategic application in modern drug development.

Cyclohexylamine (CHA): Core Physicochemical Properties

Cyclohexylamine (C₆H₁₁NH₂) is a colorless to yellowish liquid with a characteristic fishy, amine odor.[8][10][11] It is a strong base compared to its aromatic analog, aniline, and is miscible with water and many common organic solvents.[8][11] Its ability to readily neutralize acids in exothermic reactions to form salts makes it a suitable counterion for acidic APIs.[7][10]

The key physicochemical properties of cyclohexylamine are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₃N[8]
Molar Mass 99.17 g/mol [8][10]
Appearance Clear to yellowish liquid[8][10]
Boiling Point 134.5 °C[8][12]
Melting Point -17.7 °C[8][12]
Density 0.8647 g/cm³ at 25 °C[8][12]
pKa (of conjugate acid) 10.64[8][13]
Solubility in Water Miscible[8][10][12]

The CHA Salt Form: Advantages and Considerations

Forming a salt with cyclohexylamine can offer several advantages for an acidic, poorly soluble API. The primary goal is often to enhance solubility and dissolution rate, which can directly improve oral bioavailability.[9][14]

Advantages:

  • Improved Solubility and Dissolution: As a weak base, CHA reacts with acidic APIs to form salts that often exhibit higher aqueous solubility than the parent compound.[2][9] The salt acts as its own buffer, modifying the pH of the diffusion layer surrounding the solid particle, which can significantly accelerate the dissolution rate.[2][15]

  • Enhanced Stability: Salt formation can lead to a more stable crystalline lattice, protecting the API from chemical degradation.[1][5] This is particularly beneficial for APIs susceptible to hydrolysis or oxidation.

  • Improved Physical Properties: CHA salts can improve the compressibility and mechanical properties of the API, which is advantageous for tablet manufacturing.[9]

  • Crystallinity: Cyclohexylamine counterions have been shown to produce stable, crystalline salts, which is crucial for consistent processing and purity.[9][16]

Considerations:

  • Hygroscopicity: Salts, particularly those of strong acids, can be hygroscopic (tend to absorb moisture from the air). Careful evaluation of the hygroscopicity of a CHA salt is necessary, as it can impact stability and handling.[6]

  • Disproportionation: In certain pH environments, a salt can convert back to its less soluble free-acid form, a phenomenon known as disproportionation. This can lead to supersaturation followed by precipitation, affecting drug absorption.[1][17]

  • Common Ion Effect: The solubility of a salt can be suppressed in the presence of a common ion. For instance, the solubility of a CHA-hydrochloride salt may decrease in the acidic environment of the stomach due to the presence of chloride ions.[1][15]

The workflow for selecting and developing a suitable CHA salt form is a systematic process involving screening, characterization, and optimization.

G Diagram 1: CHA Salt Screening and Selection Workflow cluster_0 A API with Poor Solubility (Ionizable Weak Acid) B Counterion Selection: Cyclohexylamine (CHA) A->B C Salt Formation Reaction (Stoichiometric amounts in solvent) B->C D Isolation of Solid (Precipitation, Filtration, Drying) C->D E Physicochemical Characterization D->E F Solubility & Dissolution Rate E->F Test G Crystallinity & Polymorphism E->G Test H Hygroscopicity & Stability E->H Test I Properties Improved? F->I G->I H->I J Select CHA Salt for Further Development I->J Yes K Consider Alternative Counterions or Strategies I->K No

Diagram 1: CHA Salt Screening and Selection Workflow

Experimental Protocols

Protocol for CHA Salt Preparation and Screening

This protocol describes a general method for preparing a cyclohexylamine salt of an acidic API for screening purposes.

Objective: To form a solid salt between an acidic API and cyclohexylamine and isolate it for characterization.

Materials:

  • Acidic API

  • Cyclohexylamine (CHA)

  • Anhydrous solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Vacuum oven

Methodology:

  • Dissolution: Dissolve a stoichiometric amount (1 molar equivalent) of the acidic API in a minimal amount of a suitable heated solvent in a flask.

  • Counterion Addition: In a separate container, dissolve a stoichiometric amount (1 molar equivalent) of cyclohexylamine in the same solvent.

  • Reaction: Slowly add the cyclohexylamine solution to the API solution while stirring continuously. The addition is often done dropwise.

  • Precipitation: The formation of the salt may be evidenced by the immediate precipitation of a solid. If no precipitate forms, the solution can be cooled slowly to room temperature, and then further in an ice bath to induce crystallization. If necessary, the solution can be concentrated by slow evaporation.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected salt cake with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the purified salt under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: The resulting solid should be characterized to confirm salt formation and assess its properties.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the thermodynamic equilibrium solubility of a CHA salt.

Objective: To measure the maximum concentration of the CHA salt that can be dissolved in a specific medium at equilibrium.

Materials:

  • Dried CHA salt powder

  • Relevant aqueous media (e.g., purified water, pH-buffered solutions)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Methodology:

  • Preparation: Add an excess amount of the CHA salt to a known volume of the test medium in a vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a syringe filter to remove all undissolved particles.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the API in the diluted filtrate using a validated HPLC or UV-Vis method.

  • Calculation: Calculate the original concentration in the filtrate, accounting for the dilution factor. This value represents the equilibrium solubility of the salt in that medium.

Characterization of CHA Salts

A comprehensive characterization is essential to confirm salt formation and evaluate the physicochemical properties of the new solid form.[18]

TechniquePurpose
X-Ray Powder Diffraction (XRPD) To assess the crystallinity of the material and identify its unique crystal form. Can distinguish between the salt and the parent API.[19]
Differential Scanning Calorimetry (DSC) To determine the melting point and thermal behavior. A sharp, single melting point different from the API suggests the formation of a new, pure crystalline entity.[18]
Thermogravimetric Analysis (TGA) To measure weight loss as a function of temperature, identifying the presence of solvates or hydrates and assessing thermal stability.[18]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm proton transfer from the acidic API to the basic CHA by observing shifts in characteristic vibrational bands (e.g., carboxylate vs. carboxylic acid).
Dynamic Vapor Sorption (DVS) To assess the hygroscopicity of the salt by measuring its water uptake at different relative humidity levels.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the salt and to quantify its concentration in solubility and dissolution studies.[20]

The process of salt formation and its impact on dissolution is driven by the creation of a new solid form with different energetics and its interaction with the solvent at the particle surface.

G Diagram 2: Mechanism of Enhanced Dissolution via CHA Salt Formation cluster_0 Parent API (Weak Acid) cluster_1 CHA Salt Form cluster_2 A Solid API (HA) B Diffusion Layer (Low Solubility) A->B Slow Dissolution E Bulk Solution (API in solution) B->E H⁺ + A⁻ C Solid CHA Salt (H₂A⁺ C⁻) D Diffusion Layer (Higher pH, High Solubility) C->D Fast Dissolution D->E H₂A⁺ + C⁻ F Result: Faster increase in bulk concentration

Diagram 2: Mechanism of Enhanced Dissolution via CHA Salt Formation

Case Studies and Data

While extensive public data on specific API-CHA salts is often proprietary, studies on related structures demonstrate the principles. For example, a study involving poorly soluble carboxylic acid drugs like ibuprofen (B1674241) and flurbiprofen (B1673479) showed that while CHA salts were crystalline and stable, they did not improve solubility as significantly as some linear amine counterions.[9] This highlights the importance of empirical screening, as the properties of a salt are not always predictable.

A separate patent provides data on the dicyclohexyl-amine salts of various chlorophenols, which, while not direct analogues to mono-cyclohexylamine salts of complex APIs, illustrate the formation of high-melting, crystalline solids with low water solubility, a property that can be desirable for creating long-acting formulations or taste-masking.[16]

CompoundMelting Point (°C)Water Solubility (g/100mL at 25°C)
Dicyclohexyl-amine salt of 2,4,6-trichlorophenol164.5 - 165.50.069
Dicyclohexyl-amine salt of 2,3,4,6-tetrachlorophenol194 - 1950.0317
Dicyclohexyl-amine salt of pentachloro-phenol221 - 2220.0123
Data adapted from U.S. Patent 2,363,561[16]

This data demonstrates that cyclohexylamine derivatives can form highly stable crystalline lattices, reflected in their high melting points.[16]

The general procedure for preparing these salts involved reacting the amine with the phenol (B47542) in a solvent, leading to the rapid precipitation of the insoluble amine salt.[16] This aligns with the generalized protocol provided in this guide.

G Diagram 3: General Workflow for CHA Salt Preparation A Step 1: Dissolve Acidic API in suitable solvent C Step 3: Combine Solutions (Slow addition with stirring) A->C B Step 2: Dissolve Stoichiometric Cyclohexylamine in same solvent B->C D Salt Formation & Precipitation Occurs C->D E Step 4: Isolate Solid (Vacuum Filtration) D->E F Step 5: Wash Solid (With cold solvent) E->F G Step 6: Dry Solid (Under vacuum) F->G H Final CHA Salt Product (Ready for Characterization) G->H

Diagram 3: General Workflow for CHA Salt Preparation

Conclusion

The formation of a cyclohexylamine salt is a valuable tool in the pharmaceutical scientist's arsenal (B13267) for addressing the challenges posed by poorly soluble acidic APIs. By forming a stable, crystalline salt, it is possible to significantly modify key physicochemical properties, including solubility, dissolution rate, and stability. However, the selection of CHA as a counterion should be driven by empirical data derived from a systematic screening and characterization process. A thorough understanding of the potential benefits and drawbacks, coupled with rigorous experimental evaluation as outlined in this guide, will enable researchers to effectively leverage the CHA salt form to develop robust and efficacious drug products.

References

An In-depth Technical Guide to N3-L-Cys(Trt)-OH (CHA) for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-L-Cys(Trt)-OH (CHA), or S-Trityl-L-azidocysteine cyclohexylammonium salt, is a specialized amino acid derivative designed for seamless integration into peptide synthesis and bioconjugation workflows.[1] This reagent is a cornerstone for researchers aiming to employ "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[2][3] The molecule features a bioorthogonal azide (B81097) (-N3) group at the alpha-carbon, replacing the natural amino group, and a trityl (Trt) protecting group on the cysteine thiol.[] This configuration allows for the site-specific incorporation of an azide moiety into a peptide sequence, which can then be selectively reacted with an alkyne-containing molecule to form a stable triazole linkage.

This guide provides a comprehensive overview of N3-L-Cys(Trt)-OH (CHA), its chemical properties, and its application in the two primary forms of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5]

Chemical Properties

A clear understanding of the physicochemical properties of N3-L-Cys(Trt)-OH (CHA) is essential for its effective use in the laboratory. The table below summarizes its key characteristics.

PropertyValueReference(s)
IUPAC Name (2R)-2-azido-3-(tritylthio)propanoic acid;cyclohexanamine[]
Synonyms S-Trityl-L-azidocysteine CHA salt, N3-Cys(Trt)-OH CHA[1][]
Molecular Formula C22H19N3O2S·C6H13N[1]
Molecular Weight 488.6 g/mol [1]
Purity Typically >98%[]
Storage Conditions Store at 2-8 °C[]

Core Applications in Bioconjugation and Drug Development

The primary utility of N3-L-Cys(Trt)-OH (CHA) lies in its ability to introduce a reactive azide handle into peptides and proteins. This enables a wide array of applications in drug discovery and chemical biology:

  • Peptide-Drug Conjugates (PDCs): By incorporating N3-L-Cys(Trt)-OH (CHA) into a therapeutic peptide, a cytotoxic drug functionalized with an alkyne can be specifically attached, creating a targeted delivery system.

  • Protein Labeling: This reagent allows for the site-specific labeling of proteins with fluorescent dyes, biotin, or other reporter molecules for use in imaging, proteomics, and diagnostic assays.[6]

  • Surface Immobilization: Peptides containing this azido-amino acid can be "clicked" onto surfaces functionalized with alkynes, which is useful for creating peptide-based biosensors and microarrays.

  • Peptide Cyclization: Intramolecular click reactions can be employed to generate cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts.

Click Chemistry Mechanisms Involving N3-L-Cys(Trt)-OH (CHA)

N3-L-Cys(Trt)-OH (CHA) is versatile and can be utilized in the two major azide-alkyne cycloaddition reactions. The choice between these methods often depends on the biological context and the sensitivity of the molecules involved.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used form of click chemistry, lauded for its high reaction rates and yields.[7] It involves the reaction of an azide (from N3-L-Cys(Trt)-OH (CHA)) with a terminal alkyne in the presence of a copper(I) catalyst. The reaction is highly specific and forms a 1,4-disubstituted 1,2,3-triazole.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Peptide_Azide Peptide-N3 (from N3-L-Cys(Trt)-OH) Triazole_Product 1,4-Triazole Linked Conjugate Peptide_Azide->Triazole_Product Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Triazole_Product Cu_I Cu(I) Cu_I->Triazole_Product catalyzes SPAAC_Mechanism cluster_reactants Reactants Peptide_Azide Peptide-N3 (from N3-L-Cys(Trt)-OH) Triazole_Product Triazole Linked Conjugate Peptide_Azide->Triazole_Product spontaneous reaction Cyclooctyne Strained Alkyne (DBCO or BCN) Cyclooctyne->Triazole_Product CuAAC_Protocol_Flowchart start Start dissolve Dissolve Azide-Peptide and Alkyne-Molecule in Buffer start->dissolve add_ligand Add Cu(I) Stabilizing Ligand (e.g., TBTA) dissolve->add_ligand add_catalyst Add CuSO4 and Sodium Ascorbate add_ligand->add_catalyst incubate Incubate at Room Temperature (1-4 hours) add_catalyst->incubate quench Quench Reaction (e.g., with EDTA) incubate->quench purify Purify Conjugate (e.g., HPLC) quench->purify end End purify->end SPAAC_Protocol_Flowchart start Start dissolve Dissolve Azide-Peptide and Strained Alkyne in Buffer start->dissolve mix Combine Reactants in Reaction Vessel dissolve->mix incubate Incubate at Room Temperature (1-24 hours) mix->incubate monitor Monitor Reaction Progress (e.g., LC-MS) incubate->monitor purify Purify Conjugate (e.g., HPLC) monitor->purify end End purify->end

References

An In-Depth Technical Guide to the Applications of N3-L-Cys(Trt)-OH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, the precise and stable linkage of molecules to biomacromolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and novel research tools. N3-L-Cys(Trt)-OH, an L-cysteine derivative featuring an azide (B81097) moiety at the α-carbon and a trityl-protected thiol, has emerged as a valuable building block for the site-specific incorporation of a bioorthogonal handle. This technical guide provides a comprehensive overview of the core applications of N3-L-Cys(Trt)-OH, focusing on its utility in azide-alkyne cycloaddition reactions for the synthesis of well-defined bioconjugates. We will delve into detailed experimental protocols, present quantitative data for comparative analysis, and illustrate key workflows and pathways using diagrammatic representations.

N3-L-Cys(Trt)-OH serves as a precursor for introducing an azide group into peptides and proteins, enabling covalent modification through "click chemistry".[1] The trityl (Trt) protecting group on the cysteine's thiol group is crucial, as it prevents unwanted side reactions during peptide synthesis and can be selectively removed under acidic conditions when the free thiol is required for other modifications.[2][3]

Core Applications in Bioconjugation

The primary utility of N3-L-Cys(Trt)-OH lies in its azide functionality, which readily participates in two major types of bioorthogonal "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] These reactions are highly efficient, specific, and biocompatible, making them ideal for modifying complex biological molecules.

Site-Specific Protein Modification and Antibody-Drug Conjugates (ADCs)

A significant application of N3-L-Cys(Trt)-OH is in the generation of site-specifically modified proteins and, most notably, antibody-drug conjugates (ADCs).[2] By incorporating N3-L-Cys(Trt)-OH at a specific site within an antibody sequence—often through genetic engineering to introduce a cysteine residue at a desired location—a unique azide handle is created for the precise attachment of a cytotoxic payload or imaging agent.[6][7] This site-specific approach overcomes the heterogeneity associated with traditional ADC production methods that rely on the random modification of lysine (B10760008) or native cysteine residues, leading to more homogeneous conjugates with improved pharmacokinetic properties and therapeutic indices.[2]

The azide group, once incorporated, can be conjugated to an alkyne-functionalized drug molecule via either CuAAC or SPAAC, forming a stable triazole linkage.[2][4] The choice between CuAAC and SPAAC often depends on the sensitivity of the biomolecule to copper ions, with SPAAC being the preferred method for in vivo applications due to its copper-free nature.[5][8]

Quantitative Data Summary

The efficiency of bioconjugation reactions is critical for their practical application. The following tables summarize key quantitative data related to azide-alkyne cycloaddition reactions.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference(s)
Reaction Rate High (accelerated by copper catalyst)Generally slower than CuAAC, but can be enhanced by optimizing the cyclooctyne (B158145) structure
Typical Yield Often quantitative (>95%)High, often comparable to CuAAC[4][9]
Biocompatibility Potential cytotoxicity due to copper catalystExcellent, copper-free[8]
Selectivity Highly selective for azides and terminal alkynesHighly selective for azides and strained alkynes[4][8]

Table 1: Comparison of CuAAC and SPAAC for Bioconjugation.

ApplicationMethodReported Efficiency/YieldKey FindingsReference(s)
Glycoprotein LabelingCuAAC vs. SPAACCuAAC showed higher protein identification and better accuracy in proteomics.CuAAC with a diazo-alkyne probe was more powerful for proteomics. SPAAC exhibited higher background due to thiol-yne side reactions.[10]
Site-Specific ADCCuAAC>95% conjugation efficiencyGenerated homogeneous and stable ADCs with potent in vitro and in vivo efficacy.[2]
Peptide-Peptide LigationCuAAC>95% conversionEfficient conjugation of azide- and alkyne-modified peptides.[9]

Table 2: Reported Efficiencies of Azide-Alkyne Cycloaddition in Various Applications.

Experimental Protocols

Synthesis of (2R)-2-azido-3-(tritylthio)propanoic acid (N3-L-Cys(Trt)-OH)

While a detailed, readily available synthesis protocol is not extensively published, the general approach involves the diazotization of L-cysteine followed by protection of the thiol group with a trityl group. A plausible synthetic route is outlined below:

  • Step 1: Diazotization of L-Cysteine. L-cysteine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic conditions) to convert the α-amino group into an azide. This reaction must be carefully controlled to minimize side reactions.

  • Step 2: Thiol Protection. The resulting 2-azido-3-mercaptopropanoic acid is then reacted with trityl chloride in the presence of a base to afford N3-L-Cys(Trt)-OH. The product would then be purified by chromatography.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Protein

This protocol is a general guideline and may require optimization for specific proteins and conjugation partners.[11]

Materials:

  • Azide-modified protein (containing the N3-Cys residue) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Alkyne-functionalized molecule (e.g., drug, fluorophore).

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water).

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

  • Aminoguanidine (B1677879) hydrochloride stock solution (optional, to suppress side reactions).

  • 2 mL microcentrifuge tubes.

Procedure:

  • In a microcentrifuge tube, prepare a solution of the azide-modified protein to the desired final concentration in buffer.

  • Add the alkyne-functionalized molecule to the protein solution. The molar excess of the alkyne will depend on the specific reaction and may need to be optimized.

  • Prepare a premix of CuSO4 and the copper ligand. For example, mix 2.5 µL of 20 mM CuSO4 with 5.0 µL of 50 mM THPTA.

  • If using, add aminoguanidine to the protein-alkyne mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction by inverting the tube several times and incubate at room temperature for 1-4 hours. The optimal reaction time should be determined empirically.

  • The reaction can be quenched by the addition of EDTA.

  • The resulting bioconjugate can be purified from excess reagents using methods such as size-exclusion chromatography, dialysis, or affinity chromatography.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Strained alkyne (e.g., DBCO, BCN) functionalized molecule.

  • 2 mL microcentrifuge tubes.

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified protein in the desired buffer.

  • Add the strained alkyne-functionalized molecule. A molar excess of the alkyne is typically used.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne and the concentration of the reactants.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Purify the conjugate using standard protein purification techniques as described for the CuAAC protocol.

Deprotection of the Trityl Group

If the free thiol group of the cysteine residue is required for subsequent modifications, the Trityl group can be removed under acidic conditions.[3]

Procedure:

  • Treat the Trt-protected peptide or protein with a cleavage cocktail, typically containing trifluoroacetic acid (TFA). A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.

  • The reaction is typically carried out for 2-4 hours at room temperature.

  • The deprotected product is then precipitated with cold diethyl ether and purified.

Visualizations

experimental_workflow cluster_synthesis Incorporation of N3-L-Cys(Trt)-OH cluster_conjugation Bioconjugation cluster_product Final Bioconjugate SPPS Solid-Phase Peptide Synthesis Azide_Protein Azide-Modified Biomolecule SPPS->Azide_Protein Genetic Genetic Engineering of Protein Genetic->Azide_Protein CuAAC CuAAC (Copper-Catalyzed) ADC Antibody-Drug Conjugate CuAAC->ADC LabeledProtein Labeled Protein/Peptide CuAAC->LabeledProtein SPAAC SPAAC (Strain-Promoted) SPAAC->ADC SPAAC->LabeledProtein N3_Cys N3-L-Cys(Trt)-OH N3_Cys->SPPS Incorporation N3_Cys->Genetic Incorporation Azide_Protein->CuAAC Azide_Protein->SPAAC Alkyne_Molecule Alkyne-Functionalized Molecule Alkyne_Molecule->CuAAC Alkyne_Molecule->SPAAC

Workflow for bioconjugation using N3-L-Cys(Trt)-OH.

signaling_pathway ADC Antibody-Drug Conjugate (via N3-L-Cys(Trt)-OH) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Cytotoxic_Drug Cytotoxic Drug Drug_Release->Cytotoxic_Drug Apoptosis Cell Death (Apoptosis) Cytotoxic_Drug->Apoptosis Induces

Mechanism of action for an ADC synthesized via N3-L-Cys(Trt)-OH.

Conclusion

N3-L-Cys(Trt)-OH is a versatile and powerful tool for modern bioconjugation. Its ability to introduce a bioorthogonal azide handle site-specifically into peptides and proteins enables the construction of homogeneous and well-defined bioconjugates through highly efficient click chemistry reactions. The applications, particularly in the development of next-generation antibody-drug conjugates, highlight its significance in advancing targeted therapies. This guide provides the foundational knowledge and practical protocols for researchers to harness the potential of N3-L-Cys(Trt)-OH in their scientific endeavors. Further optimization of reaction conditions for specific biomolecules will undoubtedly expand the utility of this valuable chemical entity.

References

An In-depth Technical Guide to the Fundamental Principles of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless.[1] Its robustness, high efficiency, and biocompatibility have established it as an indispensable tool in a multitude of scientific disciplines, including drug discovery, bioconjugation, and materials science.[2][3][4][5] This technical guide delves into the core principles of the CuAAC reaction, providing a detailed examination of its mechanism, kinetics, and practical experimental considerations.

Core Principles and Mechanism

The CuAAC reaction is the copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, which results in the exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[6][7] This catalytic process offers a remarkable rate acceleration of up to 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction, which often requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers.[6][8]

The reaction is characterized by its high yield, broad functional group tolerance, and the ability to be performed in various solvents, including water.[3][9] These features make it an ideal ligation strategy for complex molecular systems.

The Catalytic Cycle

The currently accepted mechanism for the CuAAC reaction involves a multi-step catalytic cycle with copper(I) as the active catalyst. While mononuclear copper species can facilitate the reaction, computational and experimental evidence suggests that dinuclear copper intermediates are involved and may lead to higher reaction rates.[8][10]

The key steps in the catalytic cycle are as follows:

  • Formation of Copper-Acetylide: The cycle initiates with the coordination of the copper(I) catalyst to the terminal alkyne, forming a π-complex. Subsequent deprotonation, often facilitated by a base or the solvent, leads to the formation of a copper-acetylide intermediate.[6]

  • Coordination of the Azide: The organic azide then coordinates to the copper center.

  • Cycloaddition: The azide undergoes a nucleophilic attack on the activated alkyne. This is the rate-determining step and proceeds through a six-membered metallacycle intermediate.[10]

  • Ring Contraction and Protonolysis: The metallacycle rearranges to form a copper-triazolide intermediate. Protonolysis of this intermediate releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.

CuAAC_Catalytic_Cycle CuAAC Catalytic Cycle cluster_cycle Cu(I) Cu(I) Cu_pi_complex Cu(I)-Alkyne π-Complex Cu(I)->Cu_pi_complex + R-C≡CH Alkyne Alkyne Cu_acetylide Copper(I) Acetylide Cu_pi_complex->Cu_acetylide - H+ Cu_azide_complex Copper-Azide-Acetylide Complex Cu_acetylide->Cu_azide_complex + R'-N3 Azide Azide Metallacycle Six-membered Metallacycle Cu_azide_complex->Metallacycle Cycloaddition Cu_triazolide Copper Triazolide Metallacycle->Cu_triazolide Rearrangement Cu_triazolide->Cu(I) + H+ Triazole Triazole Cu_triazolide->Triazole Product Release

A simplified representation of the CuAAC catalytic cycle.

Key Reaction Components and Considerations

Copper Source

The active catalyst is copper(I). While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation to the inactive Cu(II) state.[11] A more common and convenient approach is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent.[11] Sodium ascorbate (B8700270) is the most widely used reducing agent for this purpose.[3][12]

Ligands

The use of ligands is crucial for an efficient CuAAC reaction, particularly in biological applications. Ligands serve several important functions:

  • Stabilize the Cu(I) oxidation state: Ligands protect the catalytically active Cu(I) from oxidation and disproportionation.

  • Accelerate the reaction rate: By modulating the electronic properties of the copper center, ligands can significantly enhance the catalytic activity.

  • Prevent catalyst precipitation: In aqueous media, ligands can help to solubilize the copper catalyst.

  • Reduce cytotoxicity: In biological systems, ligands can chelate copper ions, mitigating their toxic effects.

A variety of ligands have been developed for CuAAC, with tris(triazolylmethyl)amine derivatives being particularly effective. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that is commonly used in bioconjugation reactions.[12]

Quantitative Data

The efficiency of the CuAAC reaction is influenced by various factors, including the choice of ligand, solvent, and reactant concentrations. The following table summarizes key quantitative data from the literature.

ParameterValue/RangeConditionsReference(s)
Rate Acceleration (vs. uncatalyzed) 10⁷ - 10⁸Aqueous and organic solvents[6][8]
Second-Order Rate Constant 10² - 10⁴ M⁻¹s⁻¹Varies with ligand and conditions
Typical Reaction Time 30 minutes to a few hoursDependent on reactant concentrations and catalyst system
Yields Often >95% (near-quantitative)Optimized conditions[9][10]
Optimal pH Range 4 - 12Aqueous buffers[9]

Experimental Protocols

The following is a generalized experimental protocol for a typical CuAAC reaction for bioconjugation. Optimization of reactant concentrations, ligand-to-copper ratio, and reaction time may be necessary for specific applications.

Materials
  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

General Experimental Workflow Diagram

CuAAC_Workflow General CuAAC Experimental Workflow cluster_prep 1. Preparation of Reactants cluster_catalyst 2. Catalyst Premix cluster_reaction 3. Reaction Setup cluster_incubation 4. Incubation & Monitoring cluster_workup 5. Work-up & Purification Prepare_Azide Prepare Azide Solution (in buffer) Combine_Reactants Combine Azide and Alkyne Solutions Prepare_Azide->Combine_Reactants Prepare_Alkyne Prepare Alkyne Solution (in buffer) Prepare_Alkyne->Combine_Reactants Mix_Cu_Ligand Mix CuSO4 and Ligand (e.g., 1:5 molar ratio) Add_Catalyst Add Catalyst Premix Mix_Cu_Ligand->Add_Catalyst Combine_Reactants->Add_Catalyst Initiate Add Sodium Ascorbate to Initiate Reaction Add_Catalyst->Initiate Incubate Incubate at Room Temperature (e.g., 1-4 hours) Initiate->Incubate Monitor Monitor Progress (e.g., LC-MS, TLC) Incubate->Monitor Workup Reaction Quenching and Extraction Monitor->Workup Purify Purify Product (e.g., Chromatography) Workup->Purify

A step-by-step workflow for a typical CuAAC experiment.
Detailed Procedure

  • Prepare Reactant Solution: In a suitable reaction vessel, combine the azide- and alkyne-functionalized molecules in the chosen reaction buffer. The final concentrations will depend on the specific application but are typically in the micromolar to millimolar range.

  • Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the ligand solution to the CuSO₄ solution. A common ligand-to-copper ratio is 5:1.[3] Allow this mixture to stand for a few minutes.

  • Add Catalyst Premix: Add the catalyst premix to the solution containing the azide and alkyne.

  • Initiate the Reaction: To start the reaction, add the freshly prepared sodium ascorbate solution.[12]

  • Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary from 30 minutes to several hours.

  • Monitoring and Work-up: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction can be quenched (e.g., by adding a chelating agent like EDTA) and the product purified using standard methods like column chromatography or precipitation.

Applications in Drug Development and Research

The unique attributes of the CuAAC reaction have led to its widespread adoption in drug discovery and development.[2][4] Its applications include:

  • Lead Discovery and Optimization: The modular nature of the CuAAC reaction allows for the rapid synthesis of large compound libraries for high-throughput screening.[4][10]

  • Bioconjugation: CuAAC is extensively used to attach probes, such as fluorescent dyes or affinity tags, to biomolecules like proteins, nucleic acids, and carbohydrates for imaging and diagnostic purposes.[5]

  • Development of Antibody-Drug Conjugates (ADCs): The reaction provides a reliable method for linking cytotoxic drugs to antibodies.

  • Peptidomimetics: The resulting triazole ring is a stable and effective mimic of a peptide bond, making CuAAC valuable in the synthesis of modified peptides with enhanced stability.

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in bioconjugation and chemical biology.[][2] Its biocompatibility, high specificity, and ability to proceed under physiological conditions without the need for a toxic catalyst have solidified its role in a myriad of applications, from molecular imaging and drug delivery to materials science.[3][4][5] This in-depth guide provides a comprehensive overview of the core principles of SPAAC, quantitative kinetic data, a survey of common reagents, and detailed experimental protocols to facilitate its successful implementation in research and development.

Core Principles of SPAAC

SPAAC is a type of [3+2] cycloaddition reaction between a cyclooctyne (B158145) and an azide (B81097), which forms a stable triazole linkage.[2] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH.[2][6] This key feature obviates the need for the cytotoxic copper catalysts required in the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), making SPAAC ideal for applications in living systems.[3][4]

The azide and the strained alkyne functional groups are bioorthogonal; they are chemically inert to the vast majority of functional groups found in biological systems, ensuring that the reaction proceeds with high specificity and minimal side reactions.[][2] The reaction is a concerted, pericyclic process known as a Huisgen 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile).[2]

Quantitative Analysis of SPAAC Kinetics

The kinetics of SPAAC are typically second-order, and the reaction rate is a critical factor in the design of experiments, particularly for in vivo applications where concentrations are low and reaction times are limited.[2][7] The rate of the reaction is highly dependent on the structure of the cyclooctyne, with modifications to the cyclooctyne ring system having a dramatic impact on reactivity.[7][8] Below is a summary of the second-order rate constants for some of the most commonly used cyclooctynes.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (M⁻¹s⁻¹)Key Features
Bicyclo[6.1.0]nonyneBCN~0.001 - 0.1Good balance of reactivity and stability.[5][9]
DibenzocyclooctyneDBCO~0.1 - 1.0High reactivity, widely used for bioconjugation.[3][5]
Difluorinated CyclooctyneDIFO~0.08Biocompatible, developed for live-cell imaging.[5][10]
BiarylazacyclooctynoneBARAC>1.0Extremely reactive, suitable for in vivo applications.[5]
Dibenzoannulated CyclooctyneDIBOExceptionally fastHigh reactivity due to increased ring strain.[8][9]

Note: Rate constants are approximate and can vary depending on the specific azide, solvent, temperature, and pH.[2][11]

Key SPAAC Reagents

The choice of cyclooctyne is a critical consideration in experimental design, involving a trade-off between reactivity and stability. Highly reactive cyclooctynes may be less stable and more prone to side reactions, while more stable cyclooctynes will exhibit slower kinetics.

  • BCN (Bicyclo[6.1.0]nonyne): Offers a good compromise between reactivity and stability, making it a versatile reagent for a range of applications.[5][9]

  • DBCO (Dibenzocyclooctyne): One of the most popular cyclooctynes due to its high reactivity and commercial availability in various functionalized forms.[3][5]

  • DIFO (Difluorinated Cyclooctyne): Developed by the Bertozzi group, its biocompatibility makes it well-suited for live-cell imaging and in vivo studies.[5][10]

  • BARAC (Biarylazacyclooctynone): Among the most reactive cyclooctynes, it is ideal for situations requiring very fast kinetics, such as in vivo imaging in dynamic systems.[5]

Applications in Research and Drug Development

The versatility and biocompatibility of SPAAC have led to its widespread adoption in numerous fields:

  • Biomolecule Labeling: SPAAC is extensively used to label proteins, nucleic acids, lipids, and glycans for visualization and tracking in living cells and organisms.[][3]

  • Drug Development and Delivery: The reaction is employed in the synthesis of targeted drug delivery systems, allowing for the specific conjugation of therapeutic agents to targeting moieties like antibodies.[][4][5] For instance, an azide-modified drug can be attached to a DBCO-functionalized antibody.[4]

  • Molecular Imaging: SPAAC facilitates the development of novel imaging probes for techniques such as fluorescence microscopy, PET, and SPECT.[4][7]

  • Materials Science: It is used for the surface modification of nanoparticles, the synthesis of functional polymers and hydrogels, and the creation of biocompatible materials.[6][8]

Detailed Experimental Protocols

Below are generalized protocols for common applications of SPAAC. It is crucial to optimize concentrations, reaction times, and purification methods for each specific system.

Protocol 1: General Protein Labeling with a DBCO-NHS Ester

This protocol describes the labeling of a protein with a commercially available DBCO-NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester (dissolved in DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris). Exchange into a non-reactive buffer like PBS if necessary. Adjust the protein concentration to 1-5 mg/mL.

  • DBCO-NHS Ester Activation: Prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO immediately before use.

  • Labeling Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final DMSO concentration should ideally be below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, with gentle mixing.

  • Quenching: Add the quenching solution (e.g., to a final concentration of 50 mM Tris) to react with any excess DBCO-NHS ester. Incubate for another 15-30 minutes.

  • Purification: Remove the unreacted DBCO reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.

  • SPAAC Reaction: The resulting DBCO-labeled protein is now ready to be reacted with an azide-modified molecule of interest. Mix the DBCO-protein with a slight molar excess of the azide-containing molecule.

  • Incubation for SPAAC: Incubate the mixture for 4-16 hours at room temperature or 37°C.

  • Analysis: Analyze the final conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful ligation.

Protocol 2: Cell Surface Glycan Labeling

This protocol outlines the metabolic labeling of cell surface glycans with an azido-sugar, followed by fluorescent labeling using a DBCO-fluorophore conjugate.

Materials:

  • Cells in culture

  • Azido-sugar (e.g., Ac₄ManNAz)

  • DBCO-fluorophore conjugate

  • Cell culture medium

  • PBS (phosphate-buffered saline)

  • Imaging system (e.g., fluorescence microscope or flow cytometer)

Procedure:

  • Metabolic Labeling: Culture the cells in a medium supplemented with an appropriate concentration of the azido-sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days. This allows for the metabolic incorporation of the azide groups onto cell surface glycans.

  • Cell Harvesting and Washing: Gently harvest the cells and wash them 2-3 times with cold PBS to remove any unincorporated azido-sugar.

  • SPAAC Labeling: Resuspend the cells in fresh, serum-free medium or PBS. Add the DBCO-fluorophore conjugate to the cell suspension at a final concentration of 10-50 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark to allow the SPAAC reaction to occur on the cell surface.

  • Washing: Wash the cells 2-3 times with cold PBS to remove any unreacted DBCO-fluorophore.

  • Analysis: Resuspend the cells in a suitable buffer for analysis by flow cytometry or seed them onto an imaging dish for visualization by fluorescence microscopy.[12]

Visualizations

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne TransitionState Transition State Cyclooctyne->TransitionState [3+2] Cycloaddition Azide Azide Azide->TransitionState Triazole Stable Triazole TransitionState->Triazole Ring Strain Release

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

SPAAC_Workflow SPAAC Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prep_Alkyne Prepare Strained Alkyne Molecule Mix Mix Reactants in Biocompatible Buffer Prep_Alkyne->Mix Prep_Azide Prepare Azide- Modified Molecule Prep_Azide->Mix Incubate Incubate (e.g., RT, 37°C) Mix->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Product (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: A representative experimental workflow for a SPAAC-mediated bioconjugation.

Cyclooctyne_Selection Cyclooctyne Selection Guide Start Start: Define Experimental Need High_Reactivity High Reactivity Needed? (e.g., low concentration, in vivo) Start->High_Reactivity Stability Stability a Major Concern? High_Reactivity->Stability No Use_BARAC Consider BARAC or DIBO High_Reactivity->Use_BARAC Yes Use_DBCO Consider DBCO Stability->Use_DBCO No Use_BCN Consider BCN Stability->Use_BCN Yes

Caption: A decision guide for selecting a suitable cyclooctyne reagent.

References

An In-Depth Technical Guide to N3-L-Cys(Trt)-OH (CHA): A Key Building Block for Next-Generation Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is being revolutionized by antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The design and construction of these complex biotherapeutics are critical for their efficacy and safety. A key innovation in this field is the use of site-specific conjugation technologies, which enable the creation of homogeneous and stable ADCs with a defined drug-to-antibody ratio (DAR). Among the promising building blocks for this purpose is N3-L-Cys(Trt)-OH (CHA), an azide-containing derivative of cysteine that facilitates precise drug attachment through click chemistry.

This technical guide provides a comprehensive overview of N3-L-Cys(Trt)-OH (CHA) as a building block for ADCs. It covers its synthesis, incorporation into antibodies, conjugation with drug payloads, and the characterization of the resulting ADCs, supported by detailed experimental protocols and quantitative data.

Introduction to N3-L-Cys(Trt)-OH (CHA) and its Role in ADC Development

N3-L-Cys(Trt)-OH is a derivative of the amino acid L-cysteine where the alpha-amino group is replaced by an azide (B81097) group (N3) and the thiol group is protected by a trityl (Trt) group.[] The cyclohexylammonium (CHA) salt form enhances its stability and handling. This molecule is a valuable reagent in bioconjugation, particularly for the construction of ADCs, due to the presence of the azide group, which serves as a bioorthogonal handle for click chemistry reactions.[]

Click chemistry, a set of highly efficient and specific reactions, has become a cornerstone of modern bioconjugation.[] For ADC development, the most relevant click reactions involving N3-L-Cys(Trt)-OH (CHA) are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole linkage between the azide-modified antibody and an alkyne-functionalized drug payload.[][3] The use of this building block allows for the production of homogeneous ADCs with a precise DAR, which has been shown to improve their pharmacokinetic properties, efficacy, and safety profile compared to heterogeneously conjugated ADCs.[4][5]

Synthesis and Incorporation of N3-L-Cys(Trt)-OH (CHA)

The synthesis of N3-L-Cys(Trt)-OH (CHA) is a critical first step in its application for ADC development. While detailed proprietary synthesis methods may vary, a general approach involves the chemical modification of S-trityl-L-cysteine.

Synthesis of S-trityl-L-cysteine amide

A precursor for N3-L-Cys(Trt)-OH is often S-trityl-L-cysteine amide. A synthetic method to produce this with high enantiomeric purity involves the following steps:

  • Activation of (+)-S-trityl-L-cysteine with 1,1'-Carbonyldiimidazole (CDI) in tetrahydrofuran.

  • Reaction with ammonia (B1221849) water to form the amide.

  • Purification via a salt formation with L-dibenzoyl tartaric acid to resolve any racemized product, followed by basification to yield the pure S-trityl-L-cysteine amide.[6]

The conversion of the amide to the azide-containing carboxylic acid would then proceed through further chemical modifications. The trityl protecting group on the sulfur atom is crucial to prevent side reactions during the synthesis and subsequent conjugation steps.

Site-Specific Antibody-Drug Conjugation using Azide-Functionalized Cysteine

The incorporation of an azide handle into a monoclonal antibody (mAb) can be achieved by engineering a cysteine residue at a specific site on the antibody. This engineered cysteine can then be modified with a linker containing an azide group, derived from N3-L-Cys(Trt)-OH (CHA).

General Workflow for Site-Specific ADC Production

The overall process for generating a site-specific ADC using an azide-functionalized cysteine building block is depicted below. This workflow ensures the production of a homogeneous ADC with a defined DAR.[7]

ADC_Workflow cluster_synthesis Building Block Synthesis cluster_modification Antibody Modification cluster_conjugation Conjugation cluster_purification Purification & Characterization A Synthesis of N3-L-Cys(Trt)-OH (CHA) C Azide-Functionalized mAb A->C B Engineered Cysteine mAb B->C E Click Chemistry (SPAAC or CuAAC) C->E D Alkyne-Payload D->E F Purified ADC E->F G Characterization (DAR, Purity, Stability) F->G

Figure 1: General workflow for site-specific ADC production.

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis and characterization of ADCs using N3-L-Cys(Trt)-OH (CHA).

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-functionalized antibody with a DBCO-containing payload.

Materials:

  • Azide-functionalized monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized drug-linker dissolved in an organic solvent like DMSO.

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Preparation: Prepare the azide-functionalized antibody at a concentration of 5-10 mg/mL in PBS (pH 7.4).

  • Drug-Linker Preparation: Prepare a 10-20 mM stock solution of the DBCO-functionalized drug-linker in anhydrous DMSO.

  • Conjugation Reaction:

    • To the antibody solution, add a 5- to 10-fold molar excess of the DBCO-drug-linker stock solution.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours, or overnight at 4°C, to ensure complete reaction.

  • Purification: Remove the excess unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and stability.

Characterization of the Antibody-Drug Conjugate

The characterization of the resulting ADC is crucial to ensure its quality and consistency. Several analytical techniques are employed for this purpose.

  • Drug-to-Antibody Ratio (DAR) and Drug Load Distribution:

    • Hydrophobic Interaction Chromatography (HIC): This is a widely used method to separate ADC species with different numbers of conjugated drugs, providing information on the drug load distribution and allowing for the calculation of the average DAR.[8][9]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often coupled with mass spectrometry, can also be used to determine the DAR. The analysis is typically performed on the reduced ADC to separate the light and heavy chains.[8]

    • Mass Spectrometry (MS): Native MS can be used to determine the molecular weight of the intact ADC and its different drug-loaded forms, allowing for a precise DAR determination.[9]

  • Purity and Aggregation:

    • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to detect the presence of aggregates or fragments.[8]

  • Stability:

    • In Vitro Stability: The stability of the ADC can be assessed by incubating it in plasma or serum at 37°C and monitoring the release of the payload over time using techniques like ELISA or LC-MS.[10]

    • In Vivo Stability: The pharmacokinetic profile of the ADC is evaluated in animal models to determine its in vivo stability and clearance.[10]

Quantitative Data and Performance

The use of N3-L-Cys(Trt)-OH (CHA) in a site-specific conjugation strategy leads to ADCs with a well-defined and narrow DAR distribution, which is a significant advantage over traditional conjugation methods.

ParameterTypical Value/RangeAnalytical Method(s)Reference
Conjugation Yield >90%RP-HPLC, MS[11]
Drug-to-Antibody Ratio (DAR) Homogeneous (e.g., DAR 2 or 4)HIC, RP-HPLC, MS[4][5]
Purity (monomer content) >95%SEC[8]
In Vitro Serum Stability High (minimal payload release)ELISA, LC-MS[10]
In Vivo Half-life Comparable to unmodified mAbPharmacokinetic studies[10]

Note: The specific values can vary depending on the antibody, payload, and linker system used.

Signaling Pathways and Mechanism of Action

The signaling pathways affected by the ADC are primarily determined by the mechanism of action of the cytotoxic payload. The role of the N3-L-Cys(Trt)-OH (CHA) building block is to provide a stable and specific linkage to deliver the payload to the target cell. Once internalized, the payload is released and exerts its cytotoxic effect.

ADC_MoA cluster_targeting Targeting & Internalization cluster_release Payload Release cluster_action Cytotoxic Action A ADC binds to tumor antigen B Receptor-mediated endocytosis A->B C Trafficking to lysosome B->C D Linker cleavage/ Antibody degradation C->D E Payload release into cytoplasm D->E F Payload interacts with intracellular target (e.g., tubulin, DNA) E->F G Cell cycle arrest/ Apoptosis F->G

Figure 2: Generalized mechanism of action for an ADC.

Commonly used payloads and their target pathways include:

  • Auristatins (e.g., MMAE): Inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.

  • Maytansinoids (e.g., DM1): Also tubulin inhibitors with a similar mechanism of action to auristatins.

  • Calicheamicins and Duocarmycins: DNA damaging agents that cause double-strand breaks, leading to apoptosis.

  • PBDs (pyrrolobenzodiazepines): DNA cross-linking agents that are highly potent cytotoxins.

The choice of payload depends on the target antigen, tumor type, and desired therapeutic effect.

Conclusion

N3-L-Cys(Trt)-OH (CHA) is a valuable and versatile building block for the development of next-generation, site-specific antibody-drug conjugates. Its ability to participate in highly efficient and bioorthogonal click chemistry reactions allows for the precise and stable attachment of cytotoxic payloads to monoclonal antibodies. This leads to the production of homogeneous ADCs with a defined drug-to-antibody ratio, which has been shown to translate into improved therapeutic properties. The detailed protocols and characterization methods outlined in this guide provide a framework for researchers and drug developers to leverage the potential of N3-L-Cys(Trt)-OH (CHA) in creating more effective and safer targeted cancer therapies. As the field of ADCs continues to evolve, the use of such advanced building blocks and conjugation strategies will be instrumental in realizing the full therapeutic promise of this powerful class of biotherapeutics.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of N3-L-Cys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics, probes, and biomaterials. N3-L-Cys(Trt)-OH is a valuable building block for introducing an azido (B1232118) moiety into a peptide sequence. The azide (B81097) group serves as a versatile chemical handle for subsequent bio-orthogonal modifications via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] This allows for the precise attachment of various functionalities, including fluorophores, imaging agents, and polyethylene (B3416737) glycol (PEG) chains.

This document provides a detailed protocol for the incorporation of N3-L-Cys(Trt)-OH into peptides using manual solid-phase peptide synthesis (SPPS) based on the well-established Fmoc/tBu strategy. While specific quantitative data for N3-L-Cys(Trt)-OH is limited in publicly available literature, the protocols and data presented are based on its close and widely used analog, Fmoc-Cys(Trt)-OH. The trityl (Trt) protection of the cysteine thiol is acid-labile and is typically removed during the final cleavage from the resin.[4]

Data Presentation

The efficiency of coupling and the extent of side reactions are critical parameters in SPPS. The following tables summarize quantitative data for the incorporation of Trt-protected cysteine, which is expected to be comparable for N3-L-Cys(Trt)-OH.

Table 1: Racemization of Cysteine Derivatives with Different Coupling Reagents

Coupling Reagent/MethodBase% D-Isomer (Racemization)Reference
DIPCDI/Oxyma-0.74%[5]
DIPCDI/HOBt-~1%
HBTU/HOBt/TMPTMP<1% (no preactivation)
BOP/HOBt/DIEADIEA5-33% (with preactivation)
Fmoc-Cys(Trt)-OH with DIPCDI/Oxyma-3.3%[5]

Note: Racemization is highly dependent on the coupling conditions, especially the base used and pre-activation times. Using hindered bases like 2,4,6-trimethylpyridine (B116444) (collidine) and avoiding pre-activation can significantly reduce racemization.

Table 2: Cleavage and Deprotection Cocktails for Trt-Protected Cysteine

Cleavage Cocktail CompositionApplication NotesReference
TFA / TIS / H₂O (95:2.5:2.5)Standard cocktail for peptides without sensitive residues. TIS is a scavenger for the trityl cation.[6]
TFA / TIS / EDT / H₂O (92.5:2.5:2.5:2.5)Recommended for peptides with multiple Cys(Trt) residues to prevent side reactions.
TFA / Phenol / Thioanisole / H₂O / EDT (82.5:5:5:5:2.5)"Reagent K," a strong cleavage cocktail for complex peptides.

Experimental Protocols

Materials and Reagents
  • N3-L-Cys(Trt)-OH

  • SPPS Resin (e.g., Rink Amide, 2-Chlorotrityl chloride resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638)

  • Coupling reagents (e.g., DIC, OxymaPure, HOBt, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT) (optional)

  • Cold diethyl ether

Protocol for Incorporation of N3-L-Cys(Trt)-OH in Manual SPPS

This protocol outlines a single coupling cycle for incorporating N3-L-Cys(Trt)-OH.

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc-Deprotection (if applicable):

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of N3-L-Cys(Trt)-OH:

    • In a separate vessel, dissolve N3-L-Cys(Trt)-OH (3-5 equivalents relative to resin loading) and an activating agent (e.g., DIC/Oxyma, 3-5 equivalents) in DMF.

    • If using a base, add it to the activation solution (e.g., DIPEA, 6-10 equivalents). To minimize racemization, consider using a weaker base like collidine or a carbodiimide/Oxyma method that does not require a base.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), DCM (3 times), and then DMF again (3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.

Protocol for Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt protecting group.

  • Resin Preparation: After the final amino acid coupling and deprotection of the N-terminal Fmoc group, wash the peptidyl-resin thoroughly with DMF, followed by DCM. Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A standard and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per 1 g of resin).

    • Agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow due to the formation of the stable trityl cation.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate containing the cleaved peptide.

    • Slowly add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the peptide.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product.

Mandatory Visualizations

SPPS_Workflow cluster_resin Solid Support cluster_solution Solution Phase Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling (N3-L-Cys(Trt)-OH, Activator, Base) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Washing->Cleavage Final Peptide-Resin Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Final_Peptide Purification->Final_Peptide Final Peptide with N3-Cys

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating N3-L-Cys(Trt)-OH.

Caption: Acid-catalyzed cleavage of the S-Trityl group and subsequent scavenging.

References

Application Notes and Protocols for CuAAC Click Chemistry Using N3-L-Cys(Trt)-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules.[1][2][3] This reaction's specificity, reliability, and compatibility with aqueous environments make it an invaluable tool in drug discovery, peptide modification, and bioconjugation.[1][4][5] The reagent N3-L-Cys(Trt)-OH (CHA), or S-Trityl-L-azidocysteine cyclohexylammonium salt, is an amino acid derivative designed for incorporation into peptides or other molecules to introduce an azide (B81097) functional group.[6] The trityl (Trt) protecting group on the cysteine's thiol moiety prevents unwanted side reactions, while the cyclohexylammonium (CHA) salt form enhances the compound's stability and handling.

These application notes provide a comprehensive, step-by-step guide for utilizing N3-L-Cys(Trt)-OH (CHA) in CuAAC reactions. The protocols cover the click chemistry reaction itself, the subsequent deprotection of the S-trityl group, and considerations for purification and analysis.

Core Concepts and Workflow

The overall workflow for using N3-L-Cys(Trt)-OH involves two key stages: the CuAAC reaction to form the triazole linkage and the deprotection of the S-trityl group to liberate the free thiol, if desired. The order of these steps—deprotection before or after the click reaction—can be adapted based on the specific experimental design and the stability of the alkyne-containing reaction partner to the deprotection conditions.

G cluster_prep Reagent Preparation cluster_reaction CuAAC Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up and Purification cluster_deprotection S-Trityl Deprotection cluster_final_product Final Product Reagent_Prep Prepare stock solutions of: - N3-L-Cys(Trt)-OH (CHA) - Alkyne-functionalized molecule - Copper(II) sulfate (B86663) - Sodium Ascorbate (B8700270) - Ligand (e.g., THPTA) Reaction Combine reagents in an appropriate buffer and react at room temperature. Reagent_Prep->Reaction Add to reaction vessel Monitoring Monitor reaction progress using LC-MS or TLC. Reaction->Monitoring Sample periodically Workup Quench the reaction and purify the S-tritylated product via chromatography (e.g., HPLC). Monitoring->Workup Upon completion Deprotection Treat the purified product with a TFA-based cocktail containing scavengers to remove the trityl group. Workup->Deprotection Post-purification Final_Product Isolate and characterize the final deprotected triazole-cysteine conjugate. Deprotection->Final_Product Purify and analyze

Caption: Experimental workflow for CuAAC using N3-L-Cys(Trt)-OH (CHA).

Experimental Protocols

Materials and Reagents
  • N3-L-Cys(Trt)-OH (CHA)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

  • Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), tert-Butanol, Water (deionized, degassed)

  • Buffers: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7-8

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (B1312306) (TIS), 1,2-Ethanedithiol (B43112) (EDT)

  • Analytical tools: LC-MS, HPLC, TLC

Protocol 1: CuAAC Reaction with N3-L-Cys(Trt)-OH (CHA)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N3-L-Cys(Trt)-OH (CHA) in DMF or DMSO.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule (e.g., to a final concentration of 1 mM).

    • Add N3-L-Cys(Trt)-OH (CHA) stock solution (typically 1.1 to 1.5 equivalents).

    • Add the appropriate buffer (e.g., a mixture of t-butanol and water, or PBS).

    • Add the THPTA ligand solution to a final concentration of 5 mM.

    • Add the CuSO₄ solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.

  • Reaction Conditions:

    • Vortex the mixture gently to ensure homogeneity.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be shielded from light to minimize potential side reactions.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Upon completion, the reaction can be quenched by adding EDTA to chelate the copper.

    • The crude product can be purified by preparative HPLC to isolate the S-tritylated triazole product.

Component Stock Concentration Final Concentration (Typical) Role
N3-L-Cys(Trt)-OH (CHA)10 mM1.1 - 1.5 mMAzide source
Alkyne Molecule10 mM1.0 mMAlkyne source
CuSO₄·5H₂O50 mM1.0 mMCopper(II) source
Sodium Ascorbate100 mM10 mMReducing agent
THPTA50 mM5.0 mMCu(I) stabilizing ligand

Table 1: Typical Reagent Concentrations for CuAAC Reaction.

Protocol 2: S-Trityl Group Deprotection

The trityl group is acid-labile and can be removed using trifluoroacetic acid (TFA) with scavengers to prevent side reactions with the liberated trityl cation.[7][8]

  • Preparation of Deprotection Cocktail:

    • Prepare a deprotection cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For peptides containing tryptophan, 1,2-ethanedithiol (EDT) can also be added. Caution: Work in a fume hood and wear appropriate personal protective equipment.

  • Deprotection Reaction:

    • Dissolve the purified, lyophilized S-tritylated product in the deprotection cocktail.

    • Stir the mixture at room temperature for 1-2 hours.

  • Product Isolation:

    • Remove the TFA by rotary evaporation or by precipitation with cold diethyl ether.

    • Wash the resulting precipitate with cold ether and dry under vacuum.

    • The deprotected product can be further purified by HPLC.

Applications in Drug Discovery and Chemical Biology

The introduction of a triazole-linked cysteine residue into a peptide or small molecule can have several applications:

  • Peptidomimetics: The 1,2,3-triazole ring can act as a bioisostere for a peptide bond, potentially increasing the metabolic stability of the resulting molecule.[9][10]

  • Bioconjugation: The free thiol group of the deprotected cysteine can be used for further selective modifications, such as conjugation to other molecules or surfaces.

  • Drug-Linker Synthesis: In the context of antibody-drug conjugates (ADCs) or other targeted therapies, this methodology can be used to synthesize drug-linker complexes.

Molecules containing triazole moieties have been shown to interact with various biological targets and signaling pathways. For instance, triazole derivatives have been investigated as inhibitors of the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways in cancer and metabolic diseases.[11][12] Additionally, triazole-containing compounds have been developed as inhibitors of the STING pathway, which is involved in innate immunity.[13]

G cluster_synthesis Synthesis cluster_conjugation Bioconjugation cluster_cellular Cellular Interaction Peptide Bioactive Peptide Conjugate Peptide-Triazole-Drug Conjugate Peptide->Conjugate N3_Cys N3-L-Cys(Trt)-OH N3_Cys->Conjugate Alkyne_Drug Alkyne-Functionalized Drug/Probe Alkyne_Drug->Conjugate Receptor Cell Surface Receptor Conjugate->Receptor Binds to Signaling Intracellular Signaling Pathway (e.g., PI3K/AKT) Receptor->Signaling Activates/Inhibits Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling->Response Modulates

Caption: Conceptual diagram of a triazole-linked conjugate interacting with a signaling pathway.

Conclusion

N3-L-Cys(Trt)-OH (CHA) is a versatile reagent for introducing a protected cysteine residue with an azide handle for CuAAC-mediated bioconjugation. The protocols provided herein offer a general framework for the successful application of this reagent. Researchers should note that reaction conditions may require optimization based on the specific properties of the alkyne-containing substrate. The ability to create stable triazole linkages and subsequently deprotect the cysteine thiol provides a powerful strategy for the synthesis of complex biomolecules for a wide range of applications in research and drug development.

References

Application Notes and Protocols for SPAAC Reaction with DBCO-Containing Molecules and N3-L-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, specifically detailing the conditions and protocols for the conjugation of dibenzocyclooctyne (DBCO)-containing molecules with N3-L-Cys(Trt)-OH. This bioorthogonal reaction is a cornerstone of modern bioconjugation, offering high efficiency and specificity under mild, aqueous conditions, making it ideal for applications in drug development, molecular imaging, and materials science.[1][2]

Introduction to SPAAC Chemistry

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful click chemistry reaction that proceeds without the need for a cytotoxic copper(I) catalyst, a significant advantage for in vivo and in vitro biological applications.[2][3] The reaction's efficiency is driven by the high ring strain of cyclooctynes, such as DBCO, which readily react with azide-functionalized molecules to form a stable triazole linkage.[2][4] This reaction is highly selective, bioorthogonal, and proceeds efficiently under physiological conditions (pH 7.0-7.5, 25-37 °C) in aqueous buffers.[3][5]

N3-L-Cys(Trt)-OH is a derivative of the amino acid L-cysteine, featuring an azide (B81097) (N3) group at the alpha-amino position and a trityl (Trt) protecting group on the thiol side chain. This reagent is valuable for introducing an azide moiety into peptides during solid-phase peptide synthesis (SPPS), enabling subsequent site-specific modification via SPAAC.

Applications in Research and Drug Development

The conjugation of DBCO-containing molecules to peptides and proteins modified with N3-L-Cys(Trt)-OH has a wide range of applications:

  • Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to antibodies for targeted cancer therapy.

  • Peptide Labeling: Incorporation of fluorescent dyes, radiolabels, or biotin (B1667282) for imaging and diagnostic applications.[1]

  • Drug Delivery: Development of targeted drug delivery systems by conjugating peptides to nanoparticles or other carrier molecules.[1]

  • Biomaterials: Surface functionalization of materials to enhance biocompatibility and introduce specific biological activities.

Experimental Protocols

The following protocols provide a general framework for the SPAAC reaction between a DBCO-functionalized molecule and a peptide containing an N3-L-Cys(Trt)-OH residue. Optimization may be required for specific applications.

Protocol 1: General SPAAC Ligation in Aqueous Buffer

This protocol describes the fundamental steps for conjugating a DBCO-containing molecule to an azide-modified peptide.

Materials:

  • DBCO-functionalized molecule (e.g., DBCO-PEG-Biotin, DBCO-Fluorophore)

  • Azide-modified peptide (containing N3-L-Cys(Trt)-OH)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., HPLC, FPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the DBCO-functionalized molecule in DMSO to prepare a stock solution (e.g., 10 mM).

    • Dissolve the azide-modified peptide in PBS to a desired concentration (e.g., 1-5 mg/mL).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified peptide solution with the DBCO-functionalized molecule stock solution. A 1.5 to 5-fold molar excess of the DBCO reagent over the peptide is recommended to ensure complete reaction.

    • The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid potential denaturation of the peptide.

  • Incubation:

    • Gently mix the reaction solution.

    • Incubate the reaction at room temperature (25 °C) or 37 °C for 2 to 12 hours. Reaction progress can be monitored by analytical HPLC or LC-MS. For some applications, incubation overnight at 4 °C can also be effective.[3]

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatography method (e.g., reverse-phase HPLC, size-exclusion chromatography) to remove unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the identity and purity of the conjugate by LC-MS and/or SDS-PAGE analysis.

Protocol 2: On-Resin SPAAC Ligation during Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the conjugation of a DBCO-molecule to a peptide while it is still attached to the solid support.

Materials:

  • Peptide-resin containing an N-terminal or internal N3-L-Cys(Trt)-OH residue

  • DBCO-functionalized molecule

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • DBCO Conjugation:

    • Dissolve the DBCO-functionalized molecule in DMF.

    • Add the DBCO solution to the swollen resin (using a 2-5 fold molar excess of the DBCO reagent).

    • Allow the reaction to proceed for 4-12 hours at room temperature with gentle agitation.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess DBCO reagent.

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove protecting groups (including the Trt group from the cysteine).

  • Purification and Characterization:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Purify and characterize the conjugate as described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical reaction parameters and kinetic data for SPAAC reactions involving DBCO. Note that specific values can vary depending on the exact reactants and conditions.

Table 1: General Reaction Conditions for DBCO-Azide SPAAC

ParameterRecommended RangeNotes
Temperature 4 - 37 °CHigher temperatures generally increase the reaction rate.[6]
pH 6.5 - 8.5Reaction is efficient at physiological pH.
Solvent Aqueous buffers (e.g., PBS, HEPES), DMSO, DMFCo-solvents like DMSO can be used to dissolve hydrophobic reagents.
Reactant Ratio 1.5 - 10 fold molar excess of DBCO reagentAn excess of one reagent can drive the reaction to completion.
Reaction Time 1 - 24 hoursDependent on reactant concentrations, temperature, and specific molecules.[3][7]

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

ReactantsRate Constant (M⁻¹s⁻¹)Conditions
DBCO and Azido-lysine containing peptide~0.34HBS buffer, pH 7.4, 25 °C
DBCO and Phenyl Azide~0.033CH3CN:H2O (3:1)
BCN and Phenyl Azide~0.2CH3CN:H2O (3:1)

Note: The rate constant for the reaction with N3-L-Cys(Trt)-OH is expected to be in a similar range to that of other azido-amino acids.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the SPAAC-mediated labeling of a peptide.

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_conjugation SPAAC Conjugation cluster_purification Purification & Analysis spps_start Start with Resin spps_incorporate Incorporate N3-L-Cys(Trt)-OH spps_start->spps_incorporate spps_elongate Elongate Peptide Chain spps_incorporate->spps_elongate azide_peptide Azide-Modified Peptide spps_elongate->azide_peptide reaction SPAAC Reaction (Aqueous Buffer, RT) azide_peptide->reaction dbco_molecule DBCO-Containing Molecule dbco_molecule->reaction purify Purification (HPLC) reaction->purify analyze Analysis (LC-MS) purify->analyze final_product Final Conjugate analyze->final_product

Caption: Experimental workflow for peptide labeling via SPAAC.

reaction_mechanism cluster_reactants cluster_product DBCO DBCO (Dibenzocyclooctyne) TransitionState [3+2] Cycloaddition Transition State DBCO->TransitionState Azide Azide (on N3-L-Cys(Trt)-OH) Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole

Caption: Simplified mechanism of the SPAAC reaction.

References

Application Notes and Protocols for the Synthesis of Custom Peptides with N3-L-Cys(Trt)-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified amino acids into peptides is a powerful tool in chemical biology and drug discovery. The use of N3-L-Cys(Trt)-OH (CHA), an L-cysteine derivative with an azide (B81097) moiety at the α-amino position and a trityl-protected thiol, enables the introduction of a versatile chemical handle for subsequent bioconjugation via "click chemistry" reactions.[] This allows for the precise attachment of various functionalities, such as fluorescent dyes, affinity tags, or polyethylene (B3416737) glycol (PEG) chains, to a peptide backbone.[2][3]

These application notes provide a detailed protocol for the synthesis of custom peptides containing N3-L-Cys(Trt)-OH using standard Fmoc-based solid-phase peptide synthesis (SPPS).[4][5]

Core Concepts and Workflow

The synthesis of peptides incorporating N3-L-Cys(Trt)-OH follows the general principles of Fmoc-based SPPS. The workflow consists of sequential steps of deprotection and coupling, starting from the C-terminus and extending towards the N-terminus of the peptide.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Fmoc_Deprotection Start Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (HBTU/DIEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat For next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final cycle Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
N3-L-Cys(Trt)-OH (CHA)Synthesis Grade (>98% purity)BOC SciencesStore at 2-8 °C[]
Fmoc-protected amino acidsSynthesis GradeSigma-Aldrich, AAPPTec
Rink Amide Resin100-200 mesh, 0.5-1.0 mmol/gVariousFor C-terminal amide peptides[4]
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Dichloromethane (DCM)ACS Grade
Piperidine (B6355638)ACS GradeFor Fmoc deprotection
HBTUSynthesis GradeCoupling agent
DIEASynthesis GradeBase for coupling
Trifluoroacetic acid (TFA)Reagent GradeFor cleavage
Triisopropylsilane (TIS)Reagent GradeScavenger
1,2-Ethanedithiol (EDT)Reagent GradeScavenger for Trt group[6]
Diethyl etherACS GradeFor peptide precipitation

Detailed Experimental Protocol

This protocol outlines the manual synthesis of a model peptide incorporating N3-L-Cys(Trt)-OH. The procedure can be adapted for automated peptide synthesizers.

Resin Preparation and Swelling
  • Place the Rink Amide resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[4]

  • Drain the DMF.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.[4]

Amino Acid Coupling
  • For standard Fmoc-amino acids:

    • In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

  • For N3-L-Cys(Trt)-OH (CHA):

    • Dissolve N3-L-Cys(Trt)-OH (CHA) (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.) to neutralize the CHA salt and activate the carboxylic acid.

    • Immediately add this solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. The progress can be monitored using a Kaiser test.

  • After coupling, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

Peptide Chain Elongation

Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

Cleavage and Global Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H2O/EDT (94:2.5:2.5:1, v/v/v/v). The inclusion of EDT is crucial to scavenge the trityl cations released from the Cys(Trt) group.[6]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of peptides containing N3-L-Cys(Trt)-OH. Actual results may vary depending on the peptide sequence and synthesis conditions.

ParameterTypical ValueMethod of Determination
Coupling Efficiency>95%Kaiser Test / TNBS Test
Crude Peptide Purity50-80%RP-HPLC
Final Purity (after purification)>95%RP-HPLC
Overall Yield10-30%Based on initial resin loading
Identity ConfirmationExpected Mass ± 1 DaMass Spectrometry (ESI-MS)

Challenges and Solutions in Synthesis

The synthesis of peptides containing modified cysteines can present challenges. Awareness of these potential issues can lead to more successful synthetic outcomes.

ChallengeCauseRecommended Solution
Racemization of Cysteine The α-proton of cysteine is susceptible to abstraction, especially during activation and coupling, which can lead to epimerization.[7]Use of coupling reagents that minimize racemization, such as HATU or HBTU, and careful control of reaction times and temperature.[8]
Incomplete Deprotection of Trt Group The trityl cation can re-attach to the cysteine thiol if not effectively scavenged during TFA cleavage.Use a cleavage cocktail containing effective scavengers like TIS and EDT.[6]
Peptide Aggregation Hydrophobic sequences or the formation of secondary structures on the resin can hinder reagent access, leading to incomplete reactions.[9][10]Use of low-substitution resins, chaotropic salts, or pseudoproline dipeptides to disrupt aggregation.[11]
Oxidation of Cysteine The free thiol group is susceptible to oxidation, leading to the formation of disulfide bonds post-cleavage if not handled properly.Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. The azide group is generally stable under these conditions.

Logical Flow for Incorporating N3-L-Cys(Trt)-OH

The following diagram illustrates the decision-making and logical flow for the coupling step involving N3-L-Cys(Trt)-OH.

Coupling_Logic Start Start Coupling Cycle Is_N3_Cys Is the next residue N3-L-Cys(Trt)-OH? Start->Is_N3_Cys Standard_Coupling Standard Fmoc-AA Activation & Coupling (1-2 hours) Is_N3_Cys->Standard_Coupling No N3_Cys_Coupling N3-L-Cys(Trt)-OH Activation & Coupling (2-4 hours) with CHA neutralization Is_N3_Cys->N3_Cys_Coupling Yes Monitor Monitor with Kaiser Test Standard_Coupling->Monitor N3_Cys_Coupling->Monitor Wash Wash Resin Monitor->Wash End_Cycle End Coupling Cycle Wash->End_Cycle

Caption: Decision workflow for the amino acid coupling step in the SPPS protocol.

By following these detailed protocols and considering the potential challenges, researchers can successfully synthesize custom peptides containing the versatile N3-L-Cys(Trt)-OH building block for a wide range of applications in drug development and biomedical research.

References

Application of N3-L-Cys(Trt)-OH (CHA) for Site-Specific Protein Modification: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise, covalent modification of proteins is a cornerstone of modern biotechnology and medicine. N3-L-Cys(Trt)-OH (CHA) has emerged as a valuable reagent for achieving site-specific protein modification. This azido-functionalized and thiol-protected cysteine derivative enables the introduction of an azide (B81097) handle at a specific cysteine residue within a protein. This azide group can then be utilized in highly efficient and specific "click chemistry" reactions to conjugate a wide array of molecules, including fluorophores, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates (ADCs).

This document provides detailed application notes and experimental protocols for the use of N3-L-Cys(Trt)-OH (CHA) in site-specific protein modification. It covers the incorporation of the reagent, deprotection of the thiol group, and subsequent bioorthogonal conjugation reactions.

Introduction to N3-L-Cys(Trt)-OH (CHA) in Protein Modification

N3-L-Cys(Trt)-OH (CHA) is a derivative of the amino acid L-cysteine where the α-amino group is replaced by an azide (N3) group, and the thiol group is protected by a trityl (Trt) group.[1] This chemical structure makes it an ideal tool for bioconjugation. The azide group serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can react specifically with a partner functional group, typically an alkyne.[2][3] The trityl group provides robust protection for the reactive thiol group during synthesis and handling, and it can be removed under specific acidic conditions to reveal the free thiol for conjugation to the target protein.[4][5]

The primary application of N3-L-Cys(Trt)-OH (CHA) is in a two-step process for site-specific protein modification. First, the free thiol of the deprotected N3-L-Cys-OH is reacted with a specifically introduced cysteine residue on a target protein. This cysteine is typically introduced at a desired location using site-directed mutagenesis.[6][7] Once the azide-containing moiety is attached to the protein, the azide group is then available for reaction with an alkyne-containing molecule via either Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][8][9]

Quantitative Data Summary

The efficiency of site-specific protein modification using N3-L-Cys(Trt)-OH (CHA) is dependent on the efficiencies of both the initial cysteine labeling and the subsequent click chemistry reaction. The following table summarizes typical efficiencies for these steps.

StepReaction TypeTypical Efficiency/YieldNotes
Cysteine Labeling Thiol-maleimide or other thiol-reactive chemistry70-90%Efficiency can be influenced by the accessibility of the engineered cysteine residue and the reaction conditions.[10]
Click Chemistry Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)>95% (in vitro)Generally provides higher yields and faster kinetics in vitro compared to SPAAC.[1][8]
Click Chemistry Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)>90% (in vivo/in vitro)Preferred for in vivo applications due to the absence of a cytotoxic copper catalyst. Reaction rates are generally slower than CuAAC.[9][11]

Experimental Protocols

This section provides detailed protocols for the key experimental steps involved in using N3-L-Cys(Trt)-OH (CHA) for site-specific protein modification.

Protocol 1: Site-Directed Mutagenesis for Cysteine Incorporation

To introduce a cysteine residue at a specific site in your protein of interest, standard site-directed mutagenesis protocols should be followed. Numerous commercial kits are available for this purpose. The chosen site should be solvent-accessible to ensure efficient labeling.[6][7]

Protocol 2: Deprotection of the Trityl Group from N3-L-Cys(Trt)-OH (CHA)

Materials:

  • N3-L-Cys(Trt)-OH (CHA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) as a scavenger

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve N3-L-Cys(Trt)-OH (CHA) in a minimal amount of DCM in a round-bottom flask.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dissolved N3-L-Cys(Trt)-OH (CHA) (e.g., 10 mL of cocktail per gram of starting material).

  • Stir the reaction mixture at room temperature for 2-3 hours under a nitrogen or argon atmosphere. The solution may turn yellow or orange, indicating the release of the trityl cation.

  • Remove the TFA and DCM by rotary evaporation.

  • Precipitate the deprotected N3-L-Cys-OH by adding the concentrated reaction mixture dropwise to a stirred flask of cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate with cold diethyl ether to remove residual scavengers and byproducts.

  • Dry the final product, N3-L-Cys-OH, under vacuum.

Protocol 3: Labeling of Engineered Cysteine with Deprotected N3-L-Cys-OH

This protocol assumes the use of a maleimide-activated N3-L-Cys-OH. The deprotected N3-L-Cys-OH can be activated with a maleimide (B117702) crosslinker using standard procedures.

Materials:

  • Protein with an engineered cysteine residue

  • Maleimide-activated N3-L-Cys-OH

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, containing EDTA to chelate trace metals)

  • Reducing agent (e.g., TCEP or DTT)

  • Desalting column

Procedure:

  • If the protein's cysteine residue is oxidized, it must first be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Remove the reducing agent using a desalting column equilibrated with the reaction buffer.

  • Immediately add a 10- to 20-fold molar excess of maleimide-activated N3-L-Cys-OH to the reduced protein solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Remove the excess labeling reagent using a desalting column or dialysis against a suitable buffer.

  • Confirm the labeling efficiency using mass spectrometry.

Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-labeled protein

  • Alkyne-containing molecule of interest (e.g., fluorescent dye, drug-linker)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

  • In a reaction tube, combine the azide-labeled protein (final concentration 10-100 µM) and the alkyne-containing molecule (10- to 50-fold molar excess over the protein).

  • Prepare a fresh premix of CuSO4 and THPTA ligand in a 1:5 molar ratio.

  • Add the CuSO4/ligand premix to the reaction mixture to a final copper concentration of 50-100 µM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.[12]

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the conjugated protein using size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

  • Analyze the final conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and determine the yield.

Protocol 5: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-labeled protein

  • Strained alkyne-containing molecule of interest (e.g., DBCO, BCN, or DIFO derivative)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a stock solution of the strained alkyne-containing molecule in a suitable solvent (e.g., DMSO).

  • In a reaction tube, combine the azide-labeled protein (final concentration 10-100 µM) and the strained alkyne-containing molecule (2- to 10-fold molar excess over the protein).

  • Incubate the reaction at 37°C for 2-12 hours, or at 4°C for 12-24 hours. The reaction time will depend on the specific strained alkyne used.

  • Purify the conjugated protein using size-exclusion chromatography or dialysis to remove excess reagents.

  • Analyze the final conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and determine the yield.

Visualizing the Workflow and Mechanisms

To aid in the understanding of the processes described, the following diagrams illustrate the experimental workflow and the chemical reactions involved.

experimental_workflow cluster_protein_prep Protein Preparation cluster_reagent_prep Reagent Preparation cluster_conjugation Conjugation Protein_Expression Protein Expression & Purification Site_Directed_Mutagenesis Site-Directed Mutagenesis (Cys introduction) Protein_Expression->Site_Directed_Mutagenesis Cys_Labeling Cysteine Labeling Site_Directed_Mutagenesis->Cys_Labeling N3_Cys_Trt_OH N3-L-Cys(Trt)-OH (CHA) Deprotection Trityl Deprotection N3_Cys_Trt_OH->Deprotection Deprotection->Cys_Labeling Click_Chemistry Click Chemistry (CuAAC or SPAAC) Cys_Labeling->Click_Chemistry Final_Product Site-Specifically Modified Protein Click_Chemistry->Final_Product Purification & Analysis

Caption: Experimental workflow for site-specific protein modification.

reaction_mechanisms cluster_cys_labeling Cysteine Labeling cluster_click_chemistry Click Chemistry Protein_Cys Protein-SH Labeled_Protein Protein-S-Cys-N3 Protein_Cys->Labeled_Protein Thiol-Maleimide Reaction N3_Cys_Maleimide N3-Cys-Maleimide N3_Cys_Maleimide->Labeled_Protein Azide_Protein Protein-S-Cys-N3 Conjugated_Protein Protein-S-Cys-(Triazole)-Molecule Azide_Protein->Conjugated_Protein CuAAC or SPAAC Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Conjugated_Protein

Caption: Chemical reactions for protein modification.

Conclusion

N3-L-Cys(Trt)-OH (CHA) provides a robust and versatile platform for the site-specific modification of proteins. By combining the specificity of cysteine labeling with the efficiency of click chemistry, researchers can conjugate a wide range of molecules to proteins with a high degree of control. The choice between CuAAC and SPAAC for the final conjugation step will depend on the specific requirements of the application, with CuAAC being favored for in vitro applications requiring high yields and SPAAC being the method of choice for live-cell and in vivo studies. The detailed protocols provided in this document should serve as a valuable resource for researchers embarking on site-specific protein modification projects.

References

Application Notes and Protocols for Fluorescent Labeling of Peptides using N3-L-Cys(Trt)-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific fluorescent labeling of peptides is a powerful tool for elucidating biological processes, enabling researchers to track peptide localization, quantify receptor-ligand interactions, and probe enzymatic activity. The use of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized the field by allowing for highly specific and efficient conjugation of fluorophores to peptides under mild conditions.[1][2]

This document provides detailed application notes and protocols for the fluorescent labeling of peptides using the non-canonical amino acid N3-L-Cys(Trt)-OH (CHA). This amino acid derivative incorporates an alpha-azido group, which serves as a handle for click chemistry, and a trityl-protected thiol on the cysteine side chain. The cyclohexylammonium (CHA) salt form enhances the compound's stability and handling properties. These protocols will guide the user through the incorporation of N3-L-Cys(Trt)-OH into a peptide sequence via solid-phase peptide synthesis (SPPS), followed by fluorescent labeling using both CuAAC and SPAAC methodologies.

Key Applications of Fluorescently Labeled Peptides

Fluorescently labeled peptides are invaluable tools in a wide range of research and drug development applications, including:

  • Receptor-Ligand Binding Assays: Quantifying the affinity and kinetics of peptide-receptor interactions.[3]

  • Enzyme Activity Assays: Designing fluorogenic substrates to monitor protease activity.[4]

  • Cellular Imaging: Visualizing the subcellular localization and trafficking of peptides.

  • In Vivo Imaging: Tracking the biodistribution of peptide-based therapeutics.

  • High-Throughput Screening: Developing assays for the discovery of new drug candidates.[5]

Experimental Protocols

Part 1: Solid-Phase Peptide Synthesis (SPPS) with N3-L-Cys(Trt)-OH

This protocol outlines the manual incorporation of N3-L-Cys(Trt)-OH into a peptide sequence using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • N3-L-Cys(Trt)-OH (CHA)

  • Fmoc-protected amino acids

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Standard Amino Acid Coupling: For standard Fmoc-amino acids, pre-activate the amino acid (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours. Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Coupling of N3-L-Cys(Trt)-OH:

    • Dissolve N3-L-Cys(Trt)-OH (CHA) (1.5 eq.) and Oxyma Pure (1.5 eq.) in DMF.

    • Add DIC (1.5 eq.) to the solution to pre-activate the carboxylic acid.

    • Add the activated N3-L-Cys(Trt)-OH solution to the deprotected peptide-resin.

    • Allow the coupling to proceed for 2-4 hours. The alpha-azido group is compatible with standard coupling reagents.[6][7]

  • Chain Elongation: Repeat steps 2 and 3 to complete the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Peptide Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. The trityl group on the cysteine is removed during this step.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

Workflow for Peptide Synthesis:

spss_workflow resin Fmoc-Rink Amide Resin swell Swell Resin (DMF) resin->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_aa Couple Fmoc-AA (DIC/Oxyma) deprotect1->couple_aa deprotect2 Fmoc Deprotection couple_aa->deprotect2 couple_n3 Couple N3-L-Cys(Trt)-OH (DIC/Oxyma) deprotect2->couple_n3 elongate Elongate Peptide Chain couple_n3->elongate final_deprotect Final Fmoc Deprotection elongate->final_deprotect cleave Cleavage & Deprotection (TFA Cocktail) final_deprotect->cleave purify RP-HPLC Purification cleave->purify azide_peptide Azide-Peptide purify->azide_peptide

Caption: Solid-Phase Peptide Synthesis Workflow.

Part 2: Fluorescent Labeling of Azide-Modified Peptides

The azide-modified peptide can be labeled with an alkyne-functionalized fluorescent dye either while still attached to the resin (on-resin) or after cleavage and purification (in-solution).

Materials:

  • Azide-peptide on resin

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA, Alkyne-Cy5)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DMF/H₂O or DMSO/H₂O solvent mixture

Protocol:

  • Swell the Resin: Swell the azide-peptide on resin in DMF.

  • Prepare the Click Reaction Cocktail:

    • In a separate vial, dissolve the alkyne-dye (5 eq.), CuSO₄ (0.5 eq.), and TBTA (1 eq.) in a DMF/H₂O (4:1) mixture.

    • Add a freshly prepared solution of sodium ascorbate (5 eq.) in water to the mixture. The solution should turn a light yellow-orange color.

  • On-Resin Labeling: Add the click reaction cocktail to the resin and react for 4-12 hours at room temperature with gentle agitation.[10][11]

  • Washing: Wash the resin extensively with DMF, DCM, and methanol (B129727) to remove excess reagents.

  • Cleavage and Purification: Cleave the fluorescently labeled peptide from the resin and purify by RP-HPLC as described in Part 1.

SPAAC is a copper-free click chemistry method that is ideal for sensitive peptides or when copper catalysis is undesirable.[12]

Materials:

  • Purified azide-modified peptide

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Cy3, DIBO-FITC)

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) or Dimethyl sulfoxide (B87167) (DMSO) as a co-solvent

Protocol:

  • Dissolve Reactants: Dissolve the purified azide-peptide in PBS. If solubility is an issue, a small amount of ACN or DMSO can be added.

  • Add DBCO-Dye: Add the DBCO-functionalized dye (1.5-3 eq.) to the peptide solution. The dye is typically dissolved in a small amount of DMSO before adding to the aqueous reaction mixture.

  • Reaction: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C.[13][14] The reaction progress can be monitored by LC-MS.

  • Purification: Purify the fluorescently labeled peptide by RP-HPLC to remove unreacted dye and peptide.

General Workflow for Fluorescent Labeling:

labeling_workflow cluster_synthesis Peptide Synthesis cluster_labeling Fluorescent Labeling cluster_purification Purification & Analysis azide_peptide Purified Azide-Peptide cuaac On-Resin CuAAC (+ Alkyne-Dye, Cu(I)) azide_peptide->cuaac On-Resin Approach spaac In-Solution SPAAC (+ DBCO-Dye) azide_peptide->spaac In-Solution Approach hplc RP-HPLC Purification cuaac->hplc spaac->hplc ms Mass Spectrometry (Verification & Quantification) hplc->ms labeled_peptide Fluorescently Labeled Peptide ms->labeled_peptide

Caption: Fluorescent Labeling Workflow.

Data Presentation

Quantitative Analysis of Labeling Efficiency

The efficiency of the fluorescent labeling reaction can be quantified using various methods. Mass spectrometry can be used to determine the ratio of labeled to unlabeled peptide.[15][16] Fluorescence spectroscopy can also be employed to quantify the amount of conjugated dye.[17]

Labeling MethodTypical ReagentsTypical YieldReference
On-Resin CuAAC Alkyne-Dye, CuSO₄, Sodium Ascorbate, TBTA>90%[10]
In-Solution CuAAC Alkyne-Dye, CuSO₄, Sodium Ascorbate, THPTA70-95%[10]
In-Solution SPAAC DBCO-Dye>95%[12]
HPLC Purification of Fluorescent Peptides

RP-HPLC is the standard method for purifying fluorescently labeled peptides. A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA.[8][18]

ParameterTypical Value
Column C18, 5 µm, 100 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1 mL/min (analytical), 10-20 mL/min (preparative)
Detection UV (214 nm, 280 nm) and Fluorescence Detector

Application Example: Probing G-Protein Coupled Receptor (GPCR) Signaling

Fluorescently labeled peptide ligands are instrumental in studying GPCR signaling pathways.[3][19][20] A fluorescently labeled agonist or antagonist can be used to visualize receptor localization, trafficking, and to quantify ligand binding in real-time.

Signaling Pathway Example: GPCR Activation

gpcr_pathway ligand Fluorescent Peptide Ligand receptor GPCR ligand->receptor Binding g_protein G-Protein (α, β, γ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

Caption: GPCR Signaling Pathway.

Conclusion

The use of N3-L-Cys(Trt)-OH (CHA) in solid-phase peptide synthesis provides a straightforward method for introducing an azide (B81097) functionality for subsequent fluorescent labeling via click chemistry. Both CuAAC and SPAAC offer high efficiency and specificity for the conjugation of a wide variety of fluorescent probes. The detailed protocols and application examples provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully synthesize and utilize fluorescently labeled peptides in their studies. These powerful tools will continue to advance our understanding of complex biological systems and aid in the development of novel therapeutics.

References

Application Notes and Protocols for the Deprotection of the Trityl Group from Cys(Trt) Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (Trt) group is a widely utilized protecting group for the thiol side chain of cysteine residues in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy.[1][2][3] Its acid-labile nature allows for its removal during the final cleavage of the peptide from the resin, typically with trifluoroacetic acid (TFA). However, the deprotection process requires careful optimization to ensure complete removal and to prevent side reactions, such as re-alkylation of the deprotected thiol by the stable trityl cation or the formation of other adducts.[4] These application notes provide detailed protocols for the efficient deprotection of the Trt group from Cys(Trt) residues, a summary of quantitative data for various cleavage conditions, and visual representations of the experimental workflow and chemical reaction.

Chemical Principles

The deprotection of the Cys(Trt) group is an acid-catalyzed process where the trityl group is cleaved from the sulfur atom of the cysteine side chain.[1] The reaction generates a highly stable trityl cation. Due to the stability of this cation and the nucleophilicity of the free thiol, the reaction can be reversible. To drive the equilibrium towards the deprotected cysteine, scavengers are essential components of the cleavage cocktail. These scavengers, such as triisopropylsilane (B1312306) (TIS) or ethanedithiol (EDT), efficiently quench the trityl cation, preventing side reactions and ensuring complete deprotection.[4]

Quantitative Data Summary

The efficiency of Trityl group deprotection and the formation of side products are influenced by the composition of the cleavage cocktail, reaction time, and temperature. The following table summarizes quantitative data from various studies to facilitate comparison.

Cleavage Cocktail Composition (v/v/v)Temperature (°C)Time (h)Deprotection Efficiency (%)Notes and Side ProductsReference
TFA/TIS/H₂O (95:2.5:2.5)251HighC-terminal Cys S-t-butylation observed at 15.4%.[5]
TFA/TIS/H₂O (95:2.5:2.5)402HighC-terminal Cys S-t-butylation increased to 32.3%.[5]
TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) (Reagent K)Room Temp.2-3HighEffective in minimizing a variety of side reactions.[1][6]
TFA/DCM/TES (10:87.5:2.5)Room Temp.0.5EffectiveSuggested for selective deprotection, though Trt is very labile.[7]
TFA/TIS/H₂O/DMS (90:2.5:2.5:5)Room Temp.1HighShowed maximum efficiency with 9-10% S-t-butylation.[5]
1% TFA in DCMRoom Temp.-Incomplete for Cys(Trt)Cys(Trt) is stable under these conditions, while Trt on other residues like Ser may be removed.[7]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection of Cys(Trt) with Scavengers

This protocol is suitable for the final cleavage and deprotection of peptides containing Cys(Trt) residues from an acid-labile resin.

Materials:

  • Peptidyl-resin containing Cys(Trt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge

  • Reaction vessel with a shaker

Procedure:

  • Resin Preparation: Wash the peptidyl-resin thoroughly with DCM (3 x resin volume) to remove any residual DMF and dry the resin under vacuum for at least 1 hour.[1]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A common and effective cocktail is a mixture of TFA/TIS/H₂O in a ratio of 95:2.5:2.5 (v/v/v).[5] For peptides with multiple Cys(Trt) residues, the addition of 2.5% ethanedithiol (EDT) is recommended to keep the thiol in a reduced state.

  • Cleavage and Deprotection Reaction: Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).[1]

  • Agitate the mixture at room temperature for 1-3 hours. The resin may turn a deep yellow or orange color due to the formation of the trityl cation.[1]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate containing the cleaved and deprotected peptide.

  • Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[1]

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.[1]

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Protocol 2: On-Resin Deprotection of Cys(Trt) for Subsequent Modification

This protocol is designed for the selective deprotection of the Cys(Trt) group while the peptide remains attached to the resin, allowing for subsequent on-resin modification of the cysteine thiol.

Materials:

  • Peptidyl-resin containing Cys(Trt)

  • TFA

  • DCM

  • Triethylsilane (TES) or TIS

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DCM.

  • Deprotection Cocktail: Prepare a deprotection cocktail of TFA/TES/DCM (e.g., 1:5:94 v/v/v). The concentration of TFA should be optimized to selectively cleave the Trt group without significantly cleaving the peptide from a highly acid-labile resin.

  • Deprotection Reaction: Treat the resin with the deprotection cocktail for 30 minutes at room temperature. Repeat the treatment if necessary. The release of the trityl cation can be monitored by the appearance of a yellow-orange color.

  • Washing: Wash the resin thoroughly with DCM to remove the cleaved trityl groups and residual acid.

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.

  • Washing: Wash the resin with DMF and then with DCM. The resin-bound peptide with a free cysteine thiol is now ready for subsequent on-resin modification.

Mandatory Visualizations

Deprotection_Workflow start Start: Dry Peptidyl-Resin (Cys(Trt)) prepare_cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) reaction Cleavage & Deprotection (1-3h at Room Temp) start->reaction prepare_cocktail->reaction filtration Filter to Remove Resin reaction->filtration precipitation Precipitate Peptide in Cold Diethyl Ether filtration->precipitation isolation Isolate Peptide Pellet (Centrifugation) precipitation->isolation wash Wash Pellet with Cold Diethyl Ether isolation->wash dry Dry Crude Peptide wash->dry purification Purify by RP-HPLC dry->purification end_node End: Purified Peptide (Free Cys Thiol) purification->end_node

Caption: Experimental workflow for the deprotection of the Cys(Trt) group.

Deprotection_Reaction CysTrt Peptide-Cys-S-Trt CysSH Peptide-Cys-SH CysTrt->CysSH  H⁺ TFA + TFA Trt_cation + Trt⁺ Trt_scavenged Trt-Scavenger Trt_cation->Trt_scavenged Scavenger + Scavenger (TIS)

Caption: Chemical reaction of Trityl group deprotection from a Cys(Trt) residue.

Troubleshooting

  • Incomplete Deprotection: If incomplete deprotection is observed (e.g., by mass spectrometry), increase the reaction time or the concentration of scavengers. Ensure the peptidyl-resin is sufficiently dry before adding the cleavage cocktail. For peptides with multiple Cys(Trt) residues, using a scavenger like TIS is crucial to drive the reaction to completion.

  • Side Product Formation: The presence of unexpected side products may indicate insufficient scavenging of the trityl cation. Increasing the amount of TIS or EDT can help mitigate this issue.[4] S-t-butylation can be a side reaction, especially at elevated temperatures.[5]

  • Peptide Aggregation: If the peptide precipitates during cleavage, adding a small amount of a chaotropic agent like guanidine (B92328) hydrochloride to the cleavage cocktail may help.

Conclusion

The deprotection of the trityl group from Cys(Trt) residues is a critical step in the synthesis of cysteine-containing peptides. While the Trt group is readily cleaved by TFA, the success of the deprotection relies heavily on the use of appropriate scavengers to prevent side reactions and ensure a high yield of the desired product. The protocols and data provided in these application notes offer a comprehensive guide for researchers to perform this deprotection efficiently and troubleshoot potential issues. Careful optimization of the cleavage conditions based on the specific peptide sequence is always recommended for achieving the best results.

References

Application Notes and Protocols for Creating Peptide Libraries with an Azide Handle using N3-L-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of bioorthogonal functional groups into peptides is a powerful strategy for the development of novel therapeutics, diagnostic tools, and research probes. The azide (B81097) group, in particular, serves as a versatile chemical handle for site-specific modification of peptides through highly efficient and selective "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This application note provides a detailed protocol for the creation of peptide libraries incorporating an azide handle using the commercially available amino acid derivative, N3-L-Cys(Trt)-OH. This building block allows for the straightforward incorporation of an azide moiety at a specific position within a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS). The resulting azide-containing peptide libraries can be readily functionalized with a wide array of molecules, including fluorophores, small molecule drugs, and affinity tags, for various applications in drug discovery and chemical biology.

Materials and Reagents

Solid-Phase Peptide Synthesis (SPPS)
  • Resin: Rink Amide MBHA resin or Wang resin

  • Amino Acids: Fmoc-protected amino acids, including N3-L-Cys(Trt)-OH

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone), MeOH (Methanol)

  • Capping Solution: Acetic anhydride/DIPEA/DMF

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Copper Source: Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO4) with a reducing agent

  • Reducing Agent (if using CuSO4): Sodium ascorbate (B8700270)

  • Ligand (optional but recommended): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

  • Base: 2,6-Lutidine, DIPEA

  • Alkyne-containing molecule of interest

  • Solvents: DMSO (Dimethyl sulfoxide), Isopropanol

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Azide-Containing Peptide Library

This protocol outlines the steps for synthesizing a peptide library with a site-specifically incorporated N3-L-Cys(Trt)-OH using an automated microwave-assisted peptide synthesizer. Manual synthesis can also be performed following the same chemical steps.

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 3 and 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), HOBt (3-5 eq.), and DIPEA (6-10 eq.) in DMF.

    • For coupling of N3-L-Cys(Trt)-OH, use the same conditions as for other standard Fmoc-amino acids. To minimize racemization, which can be a concern with cysteine derivatives, ensuring complete dissolution and pre-activation of the amino acid is recommended.

    • Add the activated amino acid solution to the resin and couple for 30-60 minutes. Coupling completion can be monitored using a Kaiser test.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 10 minutes. Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

Data Presentation: Coupling Efficiency

The Fmoc-SPPS strategy generally provides high coupling yields, often exceeding 99% for standard amino acids.[] While specific quantitative data for N3-L-Cys(Trt)-OH is not extensively published, its structural similarity to other Fmoc-protected amino acids suggests a comparable high coupling efficiency under standard conditions. However, factors such as the peptide sequence and steric hindrance can influence the actual yield.

Amino Acid TypeTypical Coupling Efficiency (%)Notes
Standard Fmoc-Amino Acids> 99%Highly efficient under standard coupling conditions.[]
N3-L-Cys(Trt)-OH Expected to be >98% Efficiency can be sequence-dependent. Racemization should be monitored, although the trityl protecting group helps to minimize this side reaction.[4]
Hindered Amino Acids95-99%May require double coupling or more potent coupling reagents.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction can be performed on the resin-bound peptide library to introduce a desired functionality.

  • Resin Preparation: Swell the azide-containing peptide-resin in DCM for 10 minutes.

  • Solvent Exchange: Wash the resin with DMSO.

  • Click Reaction Mixture Preparation:

    • In a separate vessel, dissolve the alkyne-containing molecule (5-10 equivalents relative to resin loading) in DMSO.

    • Add CuBr (1-2 eq.) to the alkyne solution. Alternatively, use CuSO4 (1-2 eq.) and sodium ascorbate (5-10 eq.). The use of a ligand like TBTA can improve reaction efficiency and reduce copper-mediated side reactions.

    • Add 2,6-lutidine (10 eq.) and DIPEA (10 eq.).

  • Click Reaction: Add the reaction mixture to the resin. Purge the reaction vessel with nitrogen or argon and shake at room temperature for 12-24 hours.

  • Washing: Filter the resin and wash extensively with DMSO, isopropanol/DMSO, DMF, and DCM to remove excess reagents.

Protocol 3: Cleavage and Deprotection
  • Resin Drying: Dry the resin thoroughly under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature. TIS is a crucial scavenger to prevent the re-attachment of the trityl group to the cysteine thiol.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.

  • Purification and Characterization: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the peptide library by reverse-phase HPLC and characterize by mass spectrometry (LC-MS).[5]

Visualizations

Experimental Workflow

experimental_workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling_Cycle Amino Acid Coupling (HBTU/HOBt/DIPEA) Fmoc_Deprotection->Coupling_Cycle Wash1 Wash (DMF/DCM) Coupling_Cycle->Wash1 N3_Cys_Coupling N3-L-Cys(Trt)-OH Coupling Wash2 Wash (DMF/DCM) N3_Cys_Coupling->Wash2 Wash1->Fmoc_Deprotection Repeat for each standard amino acid Wash1->N3_Cys_Coupling Click_Reaction On-Resin Click Chemistry (CuAAC) Wash2->Click_Reaction Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Click_Reaction->Cleavage Purification Purification & Analysis (HPLC, LC-MS) Cleavage->Purification

Caption: Workflow for peptide library synthesis with an azide handle.

Application: Kinase Inhibitor Screening

Azide-containing peptide libraries are valuable tools for screening for enzyme inhibitors, such as kinase inhibitors. A library of peptides based on a known kinase substrate can be synthesized with an azide handle. This library can then be "clicked" to a reporter molecule (e.g., a fluorophore or biotin) for activity assays.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers.[6][7] A peptide library designed based on a substrate of a key kinase in this pathway (e.g., MEK or ERK) can be used to screen for inhibitors.

MAPK_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK GRB2 GRB2/SOS RTK->GRB2 Ras Ras GRB2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Peptide_Library Azide-Peptide Library (MEK/ERK Substrate Mimic) Peptide_Library->MEK Inhibitor Potential Inhibitor Inhibitor->MEK

Caption: MAPK signaling pathway and screening for MEK inhibitors.

Troubleshooting

IssuePossible CauseSolution
Low Peptide Yield Incomplete coupling or deprotection.Use a Kaiser test to monitor reaction completion. Consider double coupling for difficult sequences.
Side Product Formation Racemization of cysteine.Use minimal pre-activation times and avoid strong bases where possible.
Reduction of the azide group during cleavage.Avoid using thiol-based scavengers like DTT or EDT in the cleavage cocktail. TIS is a safe and effective scavenger for trityl groups that does not reduce azides.
Incomplete Click Reaction Inactive copper catalyst.Use freshly prepared copper solutions or a copper-stabilizing ligand like TBTA. Ensure the reaction is performed under an inert atmosphere.
Steric hindrance.Increase reaction time and/or temperature. Consider using a longer linker on the alkyne-containing molecule.

Conclusion

The use of N3-L-Cys(Trt)-OH provides a reliable and straightforward method for incorporating an azide handle into peptide libraries during standard Fmoc-SPPS. The resulting libraries are valuable tools for a wide range of applications in drug discovery and chemical biology, enabling the rapid and efficient generation of functionalized peptides through click chemistry. The protocols and data presented here offer a comprehensive guide for researchers to successfully create and utilize these powerful molecular tools.

References

Application Note and Protocols for Solvent Selection in the Preparation of N3-L-Cys(Trt)-OH (CHA) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N3-L-Cys(Trt)-OH (CHA) is a cysteine derivative utilized in peptide synthesis and bioconjugation. The azide (B81097) group allows for "click chemistry" reactions, while the trityl (Trt) group protects the thiol moiety. The cyclohexylammonium (CHA) salt form is often used to improve the stability and handling of the free acid. Proper dissolution and preparation of stock solutions are critical first steps for the successful application of this reagent in experimental workflows. This document provides a detailed guide to solvent selection and outlines protocols for preparing and storing stock solutions of N3-L-Cys(Trt)-OH (CHA).

Data Presentation: Solvent Solubility

While specific quantitative solubility data for N3-L-Cys(Trt)-OH (CHA) is not extensively published, the solubility of the parent compound, S-Trityl-L-cysteine, and other protected cysteine derivatives can provide strong guidance. The trityl group generally enhances solubility in organic solvents.[1] The following table summarizes the known solubility of related compounds to inform solvent selection.

SolventCompoundSolubilityObservationsCitations
Dimethyl Sulfoxide (B87167) (DMSO)S-Trityl-L-cysteine25 mg/mLUltrasonic assistance may be required. Hygroscopic DMSO can impact solubility.[2]
S-Trityl-L-cysteine5 mg/mL[3]
Fmoc-D-Cys(Trt)-OHHigh (100 mg/mL)A good solvent for many Fmoc-amino acids.[1]
Methanol (MeOH)S-Trityl-L-cysteine1 mg/mLSonication is recommended for dissolution.[4]
Fmoc-cysteine derivativesSlight solubilityGentle heating may aid dissolution.[1]
Dimethylformamide (DMF)Fmoc-protected cysteine derivativesOften usedSolubility can be limited for some derivatives.[1]
N-Methyl-2-pyrrolidone (NMP)Fmoc-protected cysteine derivativesCommon alternative to DMF[1]
WaterS-Trityl-L-cysteinePartly soluble[3]
AcetoneFmoc-cysteine derivativesSlight solubility[1]

Note: The presence of the azide group and the CHA salt in N3-L-Cys(Trt)-OH (CHA) may alter its solubility profile compared to the parent S-Trityl-L-cysteine. It is recommended to start with small-scale solubility tests.

Experimental Protocols

1. Protocol for Small-Scale Solubility Testing

This protocol is designed to determine the optimal solvent for N3-L-Cys(Trt)-OH (CHA) before preparing a large-scale stock solution.

Materials:

  • N3-L-Cys(Trt)-OH (CHA)

  • Candidate solvents: DMSO, DMF, NMP, Methanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh out a small, precise amount of N3-L-Cys(Trt)-OH (CHA) (e.g., 1 mg) into separate microcentrifuge tubes for each solvent to be tested.

  • Add a small volume of the first solvent (e.g., 100 µL) to the corresponding tube.

  • Vortex the tube vigorously for 30-60 seconds.

  • Visually inspect for complete dissolution.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[1]

  • Re-examine the solution. If it remains undissolved, incrementally add more solvent (e.g., in 100 µL aliquots), repeating the vortexing and sonication steps, until the compound is fully dissolved.

  • Record the final volume of solvent required to dissolve the compound to estimate the solubility.

  • Repeat steps 2-7 for each candidate solvent.

  • Observe the solutions for any signs of precipitation or degradation over a short period (e.g., 1 hour).

2. Protocol for Preparation of a Stock Solution

Based on the results from the solubility testing, this protocol describes the preparation of a stock solution at a desired concentration.

Materials:

  • N3-L-Cys(Trt)-OH (CHA)

  • Selected optimal solvent (e.g., DMSO)

  • Appropriate volumetric flask or vial

  • Vortex mixer

  • Ultrasonic bath (if necessary)

Procedure:

  • Accurately weigh the desired amount of N3-L-Cys(Trt)-OH (CHA) and transfer it to a suitable volumetric container.

  • Add a portion of the selected solvent (approximately 70-80% of the final volume).

  • Vortex the solution until the compound is fully suspended.

  • If necessary, use an ultrasonic bath to aid dissolution.

  • Once the compound is completely dissolved, add the solvent to reach the final desired volume.

  • Mix the solution thoroughly to ensure homogeneity.

  • Store the stock solution appropriately (see storage recommendations below).

3. Protocol for Storage and Handling of Stock Solutions

Proper storage is crucial to maintain the stability and integrity of the N3-L-Cys(Trt)-OH (CHA) stock solution.

Recommendations:

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[2][4]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes.

  • Light and Moisture: Protect the stock solution from light and moisture. Use amber-colored vials or wrap clear vials in foil. Ensure vials are tightly sealed.

  • Stability: The trityl protecting group is labile to acid.[5] Therefore, avoid acidic conditions during storage and in experimental procedures where the trityl group needs to remain intact. The thiol group can be prone to oxidation, and DMSO has been noted to promote the oxidation of cysteine-derived reagents.[6] While the trityl group offers protection, minimizing exposure to air is good practice.

Mandatory Visualizations

Solvent_Selection_Workflow cluster_prep Preparation cluster_testing Solubility Testing cluster_decision Decision cluster_outcome Outcome cluster_final Final Protocol start Start: Need to dissolve N3-L-Cys(Trt)-OH (CHA) weigh Accurately weigh small amount of compound start->weigh add_solvent Add initial volume of a test solvent weigh->add_solvent vortex Vortex vigorously add_solvent->vortex sonicate Sonicate if necessary vortex->sonicate observe Observe for complete dissolution sonicate->observe is_dissolved Completely dissolved? observe->is_dissolved add_more_solvent Incrementally add more solvent is_dissolved->add_more_solvent No select_solvent Select as optimal solvent and record solubility is_dissolved->select_solvent Yes add_more_solvent->vortex test_next Test next solvent select_solvent->test_next prepare_stock Prepare stock solution using selected solvent select_solvent->prepare_stock test_next->add_solvent

Caption: Workflow for solvent selection and stock solution preparation.

Signaling_Pathway_Analogy compound N3-L-Cys(Trt)-OH (CHA) (Solid) dissolution Dissolution Process (Vortexing, Sonication) compound->dissolution solvent Optimal Solvent (e.g., DMSO) solvent->dissolution stock_solution Homogeneous Stock Solution (Ready for use) dissolution->stock_solution application Downstream Application (Peptide Synthesis, Bioconjugation) stock_solution->application

Caption: Logical relationship for preparing a stock solution.

References

Application Notes and Protocols for N3-L-Cys(Trt)-OH (CHA) Coupling in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-L-Cys(Trt)-OH is a specialized amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS) for the site-specific incorporation of an azide-functionalized cysteine residue. The α-azido group serves as a bio-orthogonal handle for subsequent modifications, such as copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), and as a masked α-amino group. The trityl (Trt) group provides robust protection for the cysteine thiol, which can be removed during the final acidolytic cleavage step. This document provides detailed protocols and data for optimizing the coupling efficiency of N3-L-Cys(Trt)-OH (supplied as a dicyclohexylamine (B1670486) salt, CHA) in automated peptide synthesizers.

The use of α-azido acids offers an alternative to standard Fmoc or Boc-based strategies, with studies suggesting they can be highly effective in forming peptide bonds, particularly in sterically hindered couplings.[1] However, careful selection of coupling reagents and conditions is critical to ensure high efficiency and minimize potential side reactions, most notably racemization.[2]

Data Presentation: Coupling Reagent Performance

The coupling efficiency of N3-L-Cys(Trt)-OH is highly dependent on the activation method. The following table summarizes the performance of common coupling reagents and recommended bases for α-azido acids, based on literature precedents. Quantitative efficiency data is sequence-dependent and should be determined empirically.

Table 1: Comparison of Coupling Reagents for N3-L-Cys(Trt)-OH

Coupling ReagentAdditiveRecommended BaseRelative Coupling RateRisk of RacemizationNotes
Carbodiimides
DICOxymaPure / HOBtN/A (Base-Free)Moderate-HighLowA preferred method to minimize racemization of cysteine derivatives.[3]
EDCOxymaPure / HOBtN/A (Base-Free)Moderate-HighLowWater-soluble carbodiimide, suitable for specific applications.
Uronium/Aminium
HBTU / HCTUN/ADIPEAHighHighHigh risk of racemization with α-azido acids. Not recommended.
HBTU / HCTUN/ACollidine / NMMHighModerateUse of a non-nucleophilic base can reduce, but not eliminate, racemization.
HATU / HCTUN/ADIPEAVery HighVery HighStrong potential for racemization.[2] Avoid this combination.
HATU / HCTUN/ACollidine / NMMVery HighLow-ModerateCollidine is recommended over DIPEA to suppress epimerization.[2]
COMUN/ACollidine / NMMVery HighLowGenerally shows high efficiency with reduced racemization compared to HBTU/HATU.[4]
Other
SOCl₂N/AN-ethylmorpholineHighVery LowForms an acid chloride intermediate, which couples efficiently with minimal racemization.[5] Requires anhydrous conditions and is less common in standard automated protocols.

DIC = N,N'-Diisopropylcarbodiimide; EDC = N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide; HOBt = 1-Hydroxybenzotriazole; HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HCTU = O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate; HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; COMU = (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DIPEA = N,N-Diisopropylethylamine; NMM = N-Methylmorpholine.

Experimental Protocols

General Automated Synthesizer Protocol for N3-L-Cys(Trt)-OH Coupling

This protocol is a general guideline and should be adapted to the specific synthesizer model and peptide sequence. The recommended method utilizes DIC/OxymaPure to minimize racemization.

  • Resin Preparation:

    • Start with a pre-loaded resin (e.g., Rink Amide, Wang) with the desired peptide sequence.

    • Perform the final N-terminal Fmoc deprotection step as per the standard synthesizer protocol (e.g., 20% piperidine (B6355638) in DMF).

    • Wash the resin extensively with DMF (3-5 times) to ensure complete removal of piperidine.

  • Reagent Preparation:

    • N3-L-Cys(Trt)-OH Solution: Dissolve N3-L-Cys(Trt)-OH (CHA salt) (3-5 equivalents relative to resin loading) in DMF. Add 0.5 M HCl in dioxane (1 equivalent relative to the amino acid) to protonate the carboxylate, followed by gentle vortexing. Note: The dicyclohexylammonium (B1228976) salt must be neutralized to the free acid before activation.

    • Activator Solution: Prepare a solution of DIC (3-5 equivalents) in DMF.

    • Additive Solution: Prepare a solution of OxymaPure or HOBt (3-5 equivalents) in DMF.

  • Automated Coupling Cycle:

    • Program the synthesizer to perform the following steps:

    • Step 1: Addition of Amino Acid/Additive: Deliver the N3-L-Cys(Trt)-OH solution and the Additive Solution to the reaction vessel.

    • Step 2: Pre-activation/Coupling Initiation: Deliver the DIC solution to the reaction vessel.

    • Step 3: Coupling Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. For difficult couplings, the time can be extended to 4 hours or a double coupling can be performed.

    • Step 4: Washing: After the coupling reaction, wash the resin extensively with DMF (3-5 times) and then DCM (2-3 times) to remove excess reagents and byproducts.

  • Post-Coupling:

    • A small sample of the resin can be taken for qualitative or quantitative analysis of coupling efficiency (see Protocol 3.3).

    • The synthesis can proceed to the next step, which would typically be the reduction of the azide (B81097) group (see Protocol 3.4) or cleavage if it is the N-terminal residue.

Qualitative Monitoring of Coupling Completion (Kaiser Test)

The Kaiser test detects free primary amines. It is used here to check for unreacted N-terminal amines on the resin before the next cycle.

  • After the coupling and washing steps, take a small sample of resin (5-10 mg).

  • Wash the sample with ethanol (B145695) and add 2-3 drops each of Kaiser test solutions A (ninhydrin in ethanol), B (phenol in ethanol), and C (KCN in pyridine).

  • Heat at 100°C for 5 minutes.

  • Interpretation:

    • Colorless/Yellow Beads: Coupling is complete (>99.5%).

    • Blue/Purple Beads: Incomplete coupling. A recoupling step is recommended.

Quantitative Determination of Coupling Efficiency by RP-HPLC

This protocol provides a definitive measure of coupling efficiency.

  • Sample Preparation:

    • After the coupling of N3-L-Cys(Trt)-OH and subsequent washing, dry a small sample of the peptide-resin (approx. 10 mg) under vacuum.

    • Prepare a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).

    • Treat the dried resin sample with the cleavage cocktail for 2 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

  • RP-HPLC Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

    • Analyze the sample by RP-HPLC. The purity of peptides is typically determined using this method.[6]

    • Identify the peaks corresponding to the desired N3-Cys(Trt)-peptide and the unreacted starting peptide (deletion sequence). Mass spectrometry should be used for peak confirmation.

  • Calculation of Coupling Efficiency:

    • Integrate the peak areas for the desired product (A_product) and the unreacted starting material (A_unreacted).

    • Calculate the coupling efficiency using the formula: Efficiency (%) = [A_product / (A_product + A_unreacted)] * 100

Table 2: Example RP-HPLC Method for Analysis

ParameterCondition
Column C18, 3.5-5 µm, 100-300 Å, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Column Temp. 25-40 °C
On-Resin Reduction of α-Azide to α-Amine
  • After coupling N3-L-Cys(Trt)-OH, wash the resin with DMF.

  • Prepare a solution of 1 M Dithiothreitol (DTT) and 0.5 M DIPEA in DMF.

  • Add the solution to the resin and agitate at 50°C for 2 hours, or use a solution of tin(II)chloride, thiophenol, and triethylamine (B128534) in DMF at room temperature.[7]

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • The resin now has a free N-terminal amine and is ready for the next coupling cycle.

Visualizations

G start_node start_node process_node process_node decision_node decision_node analysis_node analysis_node end_node end_node start Start: Resin with free N-terminal amine reagent_prep Prepare Reagents: 1. N3-L-Cys(Trt)-OH (free acid) 2. DIC Solution 3. OxymaPure Solution start->reagent_prep coupling Automated Coupling (1-2 hours) reagent_prep->coupling wash1 Wash Resin (DMF, DCM) coupling->wash1 qual_test Qualitative Test? (e.g., Kaiser Test) wash1->qual_test recouple Recouple or Cap Unreacted Amines qual_test->recouple Positive quant_test Quantitative Analysis? qual_test->quant_test Negative recouple->wash1 cleave Cleave small sample from resin quant_test->cleave Yes next_step Proceed to Azide Reduction or next cycle quant_test->next_step No hplc RP-HPLC / MS Analysis cleave->hplc calculate Calculate Efficiency hplc->calculate calculate->next_step stop End next_step->stop

Caption: Experimental workflow for coupling and efficiency analysis.

G cluster_0 Uronium/Aminium Reagents (HATU, HBTU) cluster_1 Carbodiimide Reagents (DIC) reagent reagent condition condition outcome outcome N3Cys N3-L-Cys(Trt)-OH CouplingReagent Choice of Coupling Reagent N3Cys->CouplingReagent Base Choice of Base CouplingReagent->Base HighEfficiency High Coupling Efficiency Base->HighEfficiency Most combinations LowRacemization Low Racemization HighRacemization High Racemization Risk HATU_HBTU HATU / HBTU DIPEA DIPEA HATU_HBTU->DIPEA with Collidine Collidine / NMM HATU_HBTU->Collidine with DIPEA->HighRacemization Collidine->LowRacemization DIC DIC + Oxyma/HOBt NoBase Base-Free DIC->NoBase with NoBase->LowRacemization

Caption: Logic diagram for minimizing racemization.

References

Application Note: Analytical Methods for Characterizing Peptides Containing N3-S-trityl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analytical characterization of synthetic peptides where the third residue from the N-terminus is S-trityl-L-cysteine (N3-L-Cys(Trt)-OH). The trityl (Trt) group is a widely used acid-labile protecting group for the thiol side chain of cysteine in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Accurate characterization of these peptides is critical to ensure purity, identity, and structural integrity for their application in research, diagnostics, and therapeutic development. This note covers essential analytical techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, an example of a biological pathway involving an S-trityl-L-cysteine derivative is provided.

Chromatographic Analysis for Purity and Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of crude synthetic peptides and for their purification.[2][3] The hydrophobicity of the trityl group significantly increases the peptide's retention time compared to its deprotected form.

Experimental Protocol: RP-HPLC Analysis

This protocol outlines the analysis of a peptide after cleavage from the solid-phase resin and precipitation.

  • Sample Preparation : Dissolve the crude peptide pellet in a suitable solvent, such as 25-50% aqueous acetonitrile (B52724) (MeCN), to a final concentration of 1 mg/mL.[2][4]

  • Instrumentation : Utilize an HPLC system equipped with a C18 stationary phase column (e.g., dimensions 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phases :

    • Mobile Phase A : 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[5]

    • Mobile Phase B : 0.1% (v/v) TFA in HPLC-grade acetonitrile.[5]

  • Chromatographic Conditions :

    • Gradient : A shallow linear gradient is recommended for optimal separation of peptide impurities, for instance, an increase of 1% B per minute.[6] A typical gradient might be 10-70% B over 60 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detection at 210-220 nm, where the peptide backbone absorbs.[2]

    • Injection Volume : 10-20 µL.

  • Data Analysis : Integrate the peak areas to determine the relative purity of the target peptide. Common impurities include deletion sequences, truncated peptides, and by-products from protecting group cleavage.[2][3]

Data Presentation: Purity Profile of a Crude Peptide

The following table summarizes hypothetical analytical HPLC data for a crude peptide containing an N3-Cys(Trt) residue.

Peak IDRetention Time (min)Peak Area (%)Tentative Identification
118.54.5Deletion Sequence (n-1)
221.285.0Target Peptide (N3-Cys(Trt))
323.86.2Trityl-Scavenger Adduct
425.14.3Other Minor Impurities

Workflow for Peptide Analysis

G cluster_synthesis Peptide Synthesis & Cleavage cluster_analysis Analytical Workflow sp_synthesis Solid-Phase Synthesis (Fmoc-Cys(Trt)-OH) cleavage Cleavage from Resin (TFA Cocktail) sp_synthesis->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation dissolution Dissolve Crude Peptide (1 mg/mL in MeCN/H2O) precipitation->dissolution Crude Peptide Product hplc_injection Inject on RP-HPLC (C18 Column) dissolution->hplc_injection data_acq UV Data Acquisition (220 nm) hplc_injection->data_acq analysis Chromatogram Analysis (Purity Assessment) data_acq->analysis

Caption: Workflow from peptide synthesis to HPLC-based purity analysis.

Mass Spectrometric Analysis for Identity Confirmation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for confirming the molecular weight of the synthesized peptide. This confirms the correct sequence has been assembled and allows for the identification of impurities.

Experimental Protocol: LC-MS Analysis
  • Instrumentation : Use an LC-MS system, typically with an Electrospray Ionization (ESI) source.[4]

  • LC Conditions : Employ chromatographic conditions similar to those described in the RP-HPLC protocol (Section 1.1) to separate the peptide from salts and impurities prior to MS analysis.

  • MS Conditions :

    • Ionization Mode : Positive ion mode is standard for peptides.

    • Mass Range : Scan a mass range appropriate for the expected molecular weight of the peptide, including multiply charged species (e.g., m/z 400-2000).

    • Data Analysis : Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the peptide. Compare the observed mass with the theoretical mass calculated from the peptide sequence. The trityl group adds 243.36 Da to the mass of the cysteine residue.

Data Presentation: Molecular Weight Confirmation

The table below shows a comparison of theoretical and observed masses for a model hexapeptide.

Peptide SequenceStateTheoretical Mass (Da)Observed Mass (Da)
H-Gly-Ala-Cys-Gly-Phe-Ala-NH₂Trityl-Protected828.01828.05
H-Gly-Ala-Cys-Gly-Phe-Ala-NH₂Deprotected (Free Thiol)584.65584.68

Structural Characterization by NMR Spectroscopy

NMR spectroscopy provides detailed information on the three-dimensional structure of peptides in solution.[7][8] For peptides containing Cys(Trt), NMR can confirm the presence of the trityl group and assess the overall structural integrity.

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation : A high-purity (>95%) peptide sample is required.[7] Dissolve 1-2 mg of the lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or 90% H₂O/10% D₂O with a suitable buffer). The final concentration should be at least 1 mM.[7]

  • NMR Experiments :

    • 1D ¹H NMR : Acquire a one-dimensional proton spectrum to get a general overview of the sample. The aromatic protons of the trityl group will appear as a complex multiplet between 7.2-7.5 ppm.[9]

    • 2D NMR : For full structural assignment, acquire a suite of 2D experiments, including TOCSY (to identify amino acid spin systems) and NOESY (to identify protons close in space, for 3D structure calculation).[7][8]

  • Data Analysis : Analyze the spectra to assign proton resonances to specific amino acids in the sequence. The presence and integrity of the trityl group can be confirmed by its characteristic aromatic signals and NOE correlations to the cysteine beta-protons.

Trityl Group Cleavage and Monitoring

The trityl group is cleaved under acidic conditions, typically using a TFA "cocktail" containing scavengers to irreversibly capture the highly stable trityl cation and prevent side reactions.[10]

Protocol: Trityl Deprotection
  • Cleavage Cocktail : Prepare a fresh cleavage cocktail. A common formulation is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[4][10] TIS is a highly effective scavenger that reduces the trityl cation to inert triphenylmethane.[1]

  • Reaction : Dissolve the Trt-protected peptide in the cleavage cocktail (e.g., 10 mg peptide per 1 mL cocktail).

  • Incubation : Stir the reaction at room temperature for 2-4 hours.[4]

  • Isolation : Precipitate the deprotected peptide by adding the reaction mixture to a 10-fold volume of cold diethyl ether. Centrifuge to collect the peptide pellet.

  • Monitoring : Analyze the crude deprotected peptide by RP-HPLC and MS to confirm the complete removal of the trityl group (mass decrease of 243.36 Da) and assess the purity of the final product.

Logical Flow of Trityl Cleavage

G cluster_products Reaction Products Peptide_Trt Peptide-Cys(Trt) Trityl_Cation Trityl Cation (Trt+) Reactive Intermediate Peptide_Trt->Trityl_Cation + TFA TFA Trifluoroacetic Acid (TFA) TIS Triisopropylsilane (TIS) Scavenger Peptide_SH Deprotected Peptide-Cys(SH) Trityl_Adduct Triphenylmethane (Inert Byproduct) Trityl_Cation->Peptide_SH Trityl_Cation->Trityl_Adduct + TIS (Scavenging)

Caption: Acid-catalyzed removal of the trityl group using a scavenger.

Application Example: S-trityl-L-cysteine in Apoptosis Signaling

Beyond its use as a protecting group, the standalone molecule S-trityl-L-cysteine (STLC) is a potent and selective inhibitor of the mitotic kinesin Eg5.[11][12] Its mechanism of action provides an excellent example of a signaling pathway relevant to drug development professionals. STLC treatment leads to mitotic arrest and subsequent cell death via the intrinsic apoptotic pathway.[11]

STLC-Induced Apoptosis Pathway

G cluster_apoptosis Intrinsic Apoptosis Pathway STLC S-trityl-L-cysteine (STLC) Eg5 Mitotic Kinesin Eg5 STLC->Eg5 Inhibits SAC Spindle Assembly Checkpoint (SAC) Activated STLC->SAC Leads to Spindle Bipolar Spindle Formation Eg5->Spindle Required for Mitotic_Arrest Prolonged Mitotic Arrest SAC->Mitotic_Arrest Casp9 Caspase-9 Activation Mitotic_Arrest->Casp9 Triggers Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptotic Cell Death Casp3->Apoptosis

Caption: STLC inhibits Eg5, leading to mitotic arrest and intrinsic apoptosis.

References

Application Notes and Protocols for the Purification of Peptides Synthesized with N3-L-Cys(Trt)-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the non-canonical amino acid N3-L-Cys(Trt)-OH (CHA) into peptides provides a versatile handle for bioconjugation via "click chemistry". The azide (B81097) moiety allows for the site-specific attachment of molecules such as imaging agents, PEG chains, or cytotoxic drugs. However, the unique properties of this amino acid and the complexities of peptide synthesis necessitate robust purification strategies to ensure the final product's purity and integrity. These application notes provide an overview of common purification techniques and detailed protocols for peptides containing N3-L-Cys(Trt)-OH.

I. Overview of Purification Strategies

The purification of peptides synthesized with N3-L-Cys(Trt)-OH presents unique challenges, including potential side reactions related to both the azide group and the cysteine residue. The trityl (Trt) protecting group on the cysteine thiol is acid-labile and is typically removed during the final cleavage from the solid-phase resin. The choice of purification method depends on the peptide's properties (e.g., length, hydrophobicity, and solubility) and the desired final purity.

The most common and effective purification strategies include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used method for peptide purification, separating peptides based on their hydrophobicity.[1][2]

  • Affinity Purification: This technique utilizes the specific interaction of the azide group with a capture resin, allowing for highly selective enrichment of the target peptide.[3]

  • Peptide Easy Clean (PEC) Technology: This catch-and-release method involves the use of a cleavable linker to isolate the target peptide.[1][4]

II. Quantitative Data Summary

The efficiency of each purification technique can be evaluated based on yield and purity. The following table summarizes typical quantitative data for the purification of peptides, including those with modifications like azides.

Purification TechniqueTypical PurityTypical YieldKey Considerations
RP-HPLC >95%10-50%High resolution, but can be time-consuming and may lead to sample loss.[5][6]
Affinity Purification (Azide-specific) HighModerate to HighHighly selective for azide-containing peptides, reducing complexity of the mixture.[3]
Peptide Easy Clean (PEC) Average Purity of 86% for librariesHighOrthogonal to HPLC, can prevent aggregation, and is suitable for high-throughput purification.[1][4]

III. Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

RP-HPLC is a high-resolution technique suitable for obtaining highly pure peptides.[1][2]

Materials:

  • Crude peptide containing N3-L-Cys-OH (Trt group removed during cleavage)

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Solvent B: 0.1% TFA in acetonitrile

  • Preparative RP-HPLC system with a C18 column

  • Lyophilizer

Methodology:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water, or a small amount of acetonitrile/water). Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B for at least 30 minutes at a constant flow rate.

  • Gradient Elution: Inject the peptide sample onto the column. Elute the peptide using a linear gradient of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.

  • Fraction Collection: Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the major peaks.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.

Protocol 2: Solid-Phase Enrichment of Azide-Containing Peptides

This protocol describes a highly selective method for enriching azide-containing peptides from a complex mixture using a cyclooctyne-functionalized resin.[3]

Materials:

  • Crude peptide mixture containing the N3-L-Cys-OH peptide

  • Cyclooctyne-functionalized resin (e.g., ARCO-resin)[3]

  • Reaction Buffer: (e.g., DMSO and citrate (B86180) buffer)[4]

  • Washing Buffers: (e.g., DMF, CH2Cl2)[5]

  • Cleavage Cocktail: (e.g., TFA/iPr3SiH/H2O)[5]

Methodology:

  • Resin Equilibration: Swell the cyclooctyne (B158145) resin in the reaction buffer.

  • Peptide Capture: Dissolve the crude peptide mixture in the reaction buffer and add it to the swollen resin. Allow the mixture to react for a specified time (e.g., 2-4 hours) to allow for the strain-promoted azide-alkyne cycloaddition (SPAAC) to occur. This reaction covalently links the azide-containing peptide to the resin.[3]

  • Washing: Wash the resin extensively with a series of solvents (e.g., DMF, CH2Cl2, and the reaction buffer) to remove non-azide-containing peptides and other impurities.

  • Peptide Cleavage: Cleave the enriched peptide from the resin using a suitable cleavage cocktail. If the resin contains a cleavable linker (e.g., a disulfide bond), a specific reducing agent can be used.[3]

  • Product Recovery: Collect the cleaved peptide solution and precipitate the peptide using cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Final Purification (Optional): The enriched peptide can be further purified by RP-HPLC to achieve higher purity.

IV. Visualizations

General Workflow for Peptide Purification cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_purification Purification cluster_final Final Product start Start with Resin coupling Amino Acid Coupling (including N3-L-Cys(Trt)-OH) start->coupling deprotection Fmoc Deprotection coupling->deprotection capping Capping (Optional) deprotection->capping capping->coupling Repeat for each amino acid cleavage Cleavage from Resin (e.g., with TFA cocktail) capping->cleavage precipitation Precipitation (e.g., with cold ether) cleavage->precipitation purification_method Purification Method precipitation->purification_method rphplc RP-HPLC purification_method->rphplc affinity Affinity Chromatography purification_method->affinity pec Peptide Easy Clean (PEC) purification_method->pec analysis Purity Analysis (e.g., Analytical HPLC, MS) rphplc->analysis affinity->analysis pec->analysis lyophilization Lyophilization analysis->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: General workflow for the synthesis and purification of peptides.

Affinity Purification of Azide-Peptides crude_peptide Crude Peptide Mixture (containing Azide-Peptide) capture Peptide Capture (Strain-Promoted Cycloaddition) crude_peptide->capture resin Cyclooctyne-Functionalized Resin resin->capture washing Washing Steps (Remove non-azide peptides) capture->washing cleavage Cleavage of Peptide from Resin washing->cleavage purified_peptide Enriched Azide-Peptide cleavage->purified_peptide

Caption: Workflow for affinity-based purification of azide-peptides.

References

Application Notes and Protocols for the Large-Scale Synthesis of N3-L-Cys(Trt)-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of N3-L-Cys(Trt)-OH (CHA), also known as (2R)-2-azido-3-(tritylthio)propanoic acid cyclohexylammonium salt. This key building block is instrumental in the fields of peptide synthesis and bioconjugation, primarily serving as a precursor for introducing azido (B1232118) functionalities for "click chemistry" applications. The protocols outlined below are designed to be scalable, ensuring efficiency and high purity for research and development purposes.

Introduction

N3-L-Cys(Trt)-OH is a derivative of the amino acid L-cysteine where the α-amino group is replaced by an azide (B81097) group and the thiol is protected by a trityl group.[1] The presence of the azide moiety allows for highly specific and efficient covalent bond formation with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The trityl group provides robust protection for the cysteine thiol, which can be selectively removed under acidic conditions. For improved handling and stability, N3-L-Cys(Trt)-OH is often converted to its cyclohexylammonium (CHA) salt. This application note details a two-step synthesis process for preparing high-purity N3-L-Cys(Trt)-OH (CHA) on a large scale.

Synthesis Workflow

The overall synthetic pathway involves two main steps: the diazotization of the readily available S-trityl-L-cysteine to form the azido acid, followed by the formation of the cyclohexylammonium salt.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Salt Formation start S-Trityl-L-cysteine reagents1 NaNO2, H2SO4 start->reagents1 product1 N3-L-Cys(Trt)-OH reagents1->product1 reagents2 Cyclohexylamine (B46788) (CHA) product1->reagents2 final_product N3-L-Cys(Trt)-OH (CHA) reagents2->final_product

Caption: Synthetic workflow for N3-L-Cys(Trt)-OH (CHA).

Experimental Protocols

Step 1: Synthesis of (2R)-2-azido-3-(tritylthio)propanoic acid (N3-L-Cys(Trt)-OH)

This procedure is adapted from general methods for the diazotization of α-amino acids.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
S-Trityl-L-cysteine2799-07-7363.47 g/mol 1.0
Sulfuric Acid (98%)7664-93-998.08 g/mol 4.0
Sodium Nitrite (B80452)7632-00-069.00 g/mol 2.0
Deionized Water7732-18-518.02 g/mol -
Dichloromethane (B109758) (DCM)75-09-284.93 g/mol -
Sodium Sulfate (anhydrous)7757-82-6142.04 g/mol -

Procedure:

  • In a well-ventilated fume hood, a solution of S-Trityl-L-cysteine (1.0 eq.) in a mixture of deionized water and a suitable organic solvent (e.g., dioxane or THF) is prepared in a reaction vessel equipped with a mechanical stirrer and a cooling bath.

  • The solution is cooled to 0-5 °C with constant stirring.

  • Concentrated sulfuric acid (4.0 eq.) is added dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

  • A solution of sodium nitrite (2.0 eq.) in deionized water is prepared and cooled to 0-5 °C.

  • The cold sodium nitrite solution is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature at 0-5 °C. Caution: This reaction may produce noxious NOx fumes. Ensure adequate ventilation and slow addition.

  • After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2-3 hours.

  • The reaction is quenched by the addition of cold water.

  • The product is extracted with dichloromethane (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude N3-L-Cys(Trt)-OH as an oil or foam.

Expected Yield: 75-85% Purity (crude): >90% (by HPLC)

Step 2: Preparation of N3-L-Cys(Trt)-OH Cyclohexylammonium Salt (CHA)

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
Crude N3-L-Cys(Trt)-OH1199269-24-3389.47 g/mol 1.0
Cyclohexylamine108-91-899.17 g/mol 1.05
Diethyl Ether60-29-774.12 g/mol -
Hexanes110-54-386.18 g/mol -

Procedure:

  • The crude N3-L-Cys(Trt)-OH from Step 1 is dissolved in a minimal amount of diethyl ether.

  • In a separate flask, cyclohexylamine (1.05 eq.) is dissolved in diethyl ether.

  • The cyclohexylamine solution is added dropwise to the stirred solution of the azido acid at room temperature.

  • A white precipitate will form upon addition.

  • The mixture is stirred for 1-2 hours at room temperature to ensure complete salt formation.

  • The precipitate is collected by filtration and washed with cold diethyl ether and then with hexanes to remove any unreacted starting materials and byproducts.

  • The resulting white solid is dried under vacuum to yield the final product, N3-L-Cys(Trt)-OH (CHA).

Expected Yield: 90-95% (from crude azido acid) Purity (final): >98% (by HPLC)

Characterization Data

ParameterSpecification
Appearance White to off-white solid
Molecular Formula C22H19N3O2S · C6H13N
Molecular Weight 488.66 g/mol
Purity (HPLC) ≥ 98%
Storage Store at 2-8 °C, protected from light and moisture

Logical Relationship Diagram

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Output start_material S-Trityl-L-cysteine diazotization Diazotization (NaNO2, H2SO4) start_material->diazotization salt_formation Salt Formation (Cyclohexylamine) diazotization->salt_formation purification Purification (Filtration & Washing) salt_formation->purification final_product High-Purity N3-L-Cys(Trt)-OH (CHA) purification->final_product

Caption: Logical flow from starting material to final product.

Conclusion

The protocols described in this application note provide a robust and scalable method for the synthesis of N3-L-Cys(Trt)-OH (CHA). Adherence to these procedures will enable researchers and drug development professionals to produce this valuable building block with high yield and purity, facilitating its use in the development of novel peptide-based therapeutics and diagnostics.

References

Troubleshooting & Optimization

troubleshooting low coupling efficiency with N3-L-Cys(Trt)-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-L-Cys(Trt)-OH (CHA). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome challenges related to low coupling efficiency with this reagent.

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency with N3-L-Cys(Trt)-OH (CHA) can manifest as incomplete reactions, the presence of deletion sequences in peptides, or low yields of the final product. The following guide addresses common causes and provides systematic solutions to enhance coupling performance.

Issue: Incomplete or Low Yield of Coupling Reaction

A positive Kaiser test after the coupling step or mass spectrometry data showing significant amounts of unreacted starting material are primary indicators of low coupling efficiency. The bulky nature of the trityl (Trt) protecting group can present steric challenges, and the inherent properties of the cysteine residue can lead to side reactions.

Potential Cause Recommended Solution Explanation
Suboptimal Activation Use an appropriate activating agent. For racemization-prone residues like cysteine, carbodiimide (B86325) activators such as DIC in combination with an additive like HOBt or Oxyma are recommended.[1][2][3]Uronium/phosphonium-based reagents (e.g., HBTU, HATU) can be highly activating but may increase the risk of side reactions like racemization, especially with strong bases.[2][4]
Inappropriate Base Utilize a weaker, sterically hindered base like collidine or N-methylmorpholine (NMM) instead of strong bases such as DIEA.[1][5] Consider an in situ neutralization protocol.[1]Strong bases can accelerate racemization of the cysteine residue, a common side reaction that can affect the purity and biological activity of the final peptide.[1][6]
Steric Hindrance Increase the coupling time (e.g., from 2 hours to 4 hours or overnight). A double coupling protocol may also be beneficial.The bulky trityl group can slow down the reaction kinetics. Allowing more time for the reaction to proceed or performing a second coupling can help drive the reaction to completion.
Solvent Effects While DMF is a standard solvent, consider using a less polar solvent or a mixture, such as DCM/DMF, which may reduce the risk of racemization.[1]The polarity of the solvent can influence the rate of side reactions.[1]
Reagent Quality Ensure that the N3-L-Cys(Trt)-OH (CHA) and all solvents and reagents are fresh and anhydrous.Moisture can hydrolyze activated esters and reduce coupling efficiency. Degradation of the amino acid derivative can also lead to poor outcomes.
Secondary Structure Formation For solid-phase peptide synthesis (SPPS), the formation of secondary structures on the resin can hinder coupling.Incorporating pseudoproline dipeptides or using structure-disrupting additives may improve coupling efficiency in complex sequences.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low coupling efficiency.

TroubleshootingWorkflow Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Detected check_reagents Verify Reagent Quality (Fresh, Anhydrous) start->check_reagents optimize_activation Optimize Activation Method (e.g., DIC/HOBt) check_reagents->optimize_activation Reagents OK adjust_base Adjust Base (e.g., Use Collidine) optimize_activation->adjust_base increase_time Increase Coupling Time /Double Couple adjust_base->increase_time change_solvent Modify Solvent System increase_time->change_solvent result_ok Coupling Efficiency Improved change_solvent->result_ok Success result_not_ok Issue Persists change_solvent->result_not_ok No Improvement CouplingPathway Peptide Bond Formation via Carbodiimide Activation cluster_activation Activation Step cluster_coupling Coupling Step N3_Cys_COOH N3-Cys(Trt)-OH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) N3_Cys_COOH->O_Acylisourea + DIC DIC DIC HOBt_Ester HOBt Active Ester (Less Racemization Prone) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Peptide_Bond Peptide Bond Formation HOBt_Ester->Peptide_Bond + H2N-Peptide-Resin Resin_Amine H2N-Peptide-Resin DCU DCU Byproduct Peptide_Bond->DCU Releases

References

preventing side reactions of C-terminal cysteine during Fmoc deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent common side reactions associated with C-terminal cysteine residues during Fmoc solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving C-terminal cysteine during Fmoc deprotection?

A1: The primary side reactions involving C-terminal cysteine during the piperidine-mediated Fmoc deprotection step are:

  • Racemization/Epimerization: The abstraction of the α-proton of the C-terminal cysteine by the basic deprotection solution can lead to a loss of stereochemical integrity.[1][2][3] Cysteine is particularly susceptible to this side reaction.[4][5]

  • 3-(1-Piperidinyl)alanine Formation: This side product arises from a base-catalyzed elimination of the protected sulfhydryl group to form a dehydroalanine (B155165) intermediate. Subsequently, piperidine (B6355638) from the deprotection solution can add to this intermediate, resulting in a mass shift of +51 Da.[6][7][8]

  • Diketopiperazine (DKP) Formation: This intramolecular cyclization reaction occurs at the dipeptide stage, cleaving the dipeptide from the resin.[6][9][10] It is especially prevalent when proline is one of the first two residues.[6]

Q2: How can I minimize racemization of a C-terminal cysteine?

A2: Several strategies can be employed to suppress racemization of C-terminal cysteine:

  • Choice of Resin: Using a 2-chlorotrityl chloride (2-CTC) resin is highly effective in suppressing base-induced racemization.[1][11]

  • Thiol Protecting Group Selection: The choice of the S-protecting group on the cysteine side chain significantly impacts the degree of racemization. Sterically bulky groups like Trityl (Trt) can minimize this side reaction.[6] More acid-labile protecting groups such as 4-methoxytrityl (Mmt) and tetrahydropyran (B127337) (Thp) have also been shown to reduce epimerization.[2][11] The 4,4'-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom) groups have also been demonstrated to suppress racemization to acceptable levels.[12]

  • Modification of Deprotection Conditions:

    • Using a weaker base or a more sterically hindered base can reduce racemization. For example, substituting piperidine with 2,4,6-collidine has been shown to suppress racemization.[5] Using 30% 4-methylpiperidine (B120128) in DMF containing 0.5 M OxymaPure has also been reported to minimize side reactions.[2]

    • Adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can help buffer the basicity and reduce racemization.[6]

Q3: How do I prevent the formation of the 3-(1-piperidinyl)alanine adduct?

A3: The formation of the 3-(1-piperidinyl)alanine adduct is mechanistically linked to the base-catalyzed elimination of the thiol protecting group. Therefore, strategies to prevent it are similar to those for minimizing racemization:

  • Use of Sterically Bulky Protecting Groups: The Trityl (Trt) protecting group is recommended to minimize, though it may not completely eliminate, this side reaction.[6][8]

  • Resin Selection: The choice of resin can influence the extent of this side reaction.[8] Using a 2-chlorotrityl resin is a good practice.[1][11]

  • Alternative Bases: Employing alternative bases to piperidine for Fmoc deprotection, such as 4-methylpiperidine, can reduce the formation of this adduct.[2]

Q4: What is diketopiperazine formation and how can I avoid it with a C-terminal cysteine?

A4: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide-resin, which results in the cleavage of the dipeptide from the solid support as a cyclic molecule.[6][9][10] This is particularly problematic for sequences containing proline or other residues that facilitate this cyclization at the second position.[6] While not exclusive to cysteine, if cysteine is the first amino acid, this side reaction can lead to significant yield loss. To avoid DKP formation:

  • Use 2-Chlorotrityl Chloride Resin: This resin is highly recommended when synthesizing peptides where DKP formation is likely, such as those with proline as the second amino acid.[6]

  • Couple the Third Amino Acid Immediately: After deprotection of the second amino acid, immediate coupling of the third amino acid can minimize the time the free N-terminal amine is available to initiate DKP formation.

Troubleshooting Guide

If you are observing unexpected side products or low yields when working with C-terminal cysteine peptides, use the following guide to troubleshoot the issue.

Problem 1: Mass spectrometry shows a peak with +51 Da compared to the expected mass.
  • Probable Cause: Formation of a 3-(1-piperidinyl)alanine adduct.[6][8]

  • Troubleshooting Steps:

    • Confirm the Protecting Group: Ensure you are using a sterically bulky S-protecting group like Trityl (Trt).[6]

    • Change the Deprotection Reagent: Switch from 20% piperidine in DMF to 30% 4-methylpiperidine in DMF, optionally with 0.5 M OxymaPure.[2]

    • Consider the Resin: If not already in use, switch to a 2-chlorotrityl chloride resin for future syntheses of the same or similar peptides.[1]

Problem 2: HPLC analysis shows a diastereomeric impurity (e.g., a shoulder or a closely eluting peak).
  • Probable Cause: Racemization/epimerization of the C-terminal cysteine.[2][3]

  • Troubleshooting Steps:

    • Review the S-Protecting Group: The choice of protecting group is critical. Refer to the data table below to select a group known to minimize racemization, such as Mmt or Thp.[2][11]

    • Modify the Deprotection Protocol:

      • Add HOBt to your standard piperidine deprotection solution.[6]

      • Alternatively, use a different base such as 4-methylpiperidine or 2,4,6-collidine.[2][5]

    • Use a 2-Chlorotrityl Resin: This resin is known to significantly reduce racemization.[1]

Problem 3: Very low yield after the first two amino acid couplings.
  • Probable Cause: Diketopiperazine formation, leading to cleavage of the dipeptide from the resin.[10]

  • Troubleshooting Steps:

    • Check the Second Amino Acid: This is most common if the second amino acid is Proline.[6]

    • Resin Choice: For subsequent syntheses, utilize a 2-chlorotrityl chloride resin.[6]

    • Protocol Optimization: Ensure that the coupling of the third amino acid is performed immediately following the deprotection of the second.

Data Summary

The choice of the cysteine side-chain protecting group has a significant impact on the extent of racemization during Fmoc deprotection. The following table summarizes the percentage of racemization observed with different protecting groups under specific conditions.

S-Protecting GroupRacemization (%)Coupling ConditionsReference
Trityl (Trt)3.3DIPCDI/Oxyma Pure[11]
Diphenylmethyl (Dpm)6.8DIPCDI/Oxyma Pure[11]
Tetrahydropyranyl (Thp)0.74DIPCDI/Oxyma Pure[11]
4,4'-dimethoxydiphenylmethyl (Ddm)0.8HCTU/6-Cl-HOBt/DIEA[12]
4-methoxybenzyloxymethyl (MBom)0.4HCTU/6-Cl-HOBt/DIEA[12]

Experimental Protocols

Protocol 1: Fmoc Deprotection using 4-Methylpiperidine and OxymaPure

This protocol is designed to minimize both racemization and piperidinylalanine formation.[2]

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Prepare Deprotection Solution: Prepare a solution of 30% (v/v) 4-methylpiperidine and 0.5 M OxymaPure in DMF.

  • First Deprotection: Drain the DMF from the resin and add the deprotection solution. Agitate for 3 minutes.

  • Second Deprotection: Drain the solution and add a fresh portion of the deprotection solution. Agitate for 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the base.

  • Proceed to Coupling: The resin is now ready for the next amino acid coupling step.

Protocol 2: Fmoc Deprotection with HOBt Additive

This protocol helps to buffer the basicity of the deprotection solution, thereby reducing side reactions.[6]

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Prepare Deprotection Solution: Prepare a solution of 20% (v/v) piperidine in DMF. Separately, prepare a 0.1 M solution of HOBt in DMF. For the deprotection step, use a mixture of the piperidine solution with an equal volume of the HOBt solution. Note: Modern safety guidelines often recommend using OxymaPure as a safer alternative to HOBt.

  • Deprotection: Drain the DMF from the resin and add the piperidine/HOBt solution. Agitate for 10-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Proceed to Coupling: The resin is now ready for the next coupling step.

Visualizations

TroubleshootingWorkflow start Start: C-Terminal Cys Side Reaction Suspected check_mass Check Mass Spectrum for +51 Da Peak start->check_mass check_hplc Check HPLC for Diastereomers check_mass->check_hplc No cause_piperidine Cause: 3-(1-Piperidinyl)alanine Formation check_mass->cause_piperidine Yes check_yield Check Yield at Dipeptide Stage check_hplc->check_yield No cause_racemization Cause: Racemization/ Epimerization check_hplc->cause_racemization Yes cause_dkp Cause: Diketopiperazine Formation check_yield->cause_dkp Yes end Problem Resolved check_yield->end No is_plus_51 Yes no_plus_51 No is_diastereomer Yes no_diastereomer No is_low_yield Yes no_low_yield No solution_piperidine Solution: 1. Use Trt protecting group. 2. Use 4-methylpiperidine for deprotection. 3. Use 2-CTC resin. cause_piperidine->solution_piperidine solution_racemization Solution: 1. Use Mmt or Thp protecting group. 2. Add HOBt or use 4-methylpiperidine. 3. Use 2-CTC resin. cause_racemization->solution_racemization solution_dkp Solution: 1. Use 2-CTC resin. 2. Couple 3rd amino acid immediately. cause_dkp->solution_dkp solution_piperidine->end solution_racemization->end solution_dkp->end

Caption: Troubleshooting workflow for C-terminal cysteine side reactions.

SideReactionMechanism cluster_main 3-(1-Piperidinyl)alanine Formation cluster_prevention Prevention Strategy Peptide Peptide-Cys(SR)-Resin Dehydroalanine Dehydroalanine Intermediate Peptide->Dehydroalanine β-elimination Piperidine Piperidine Piperidine->Dehydroalanine SideProduct 3-(1-Piperidinyl)alanine Adduct Dehydroalanine->SideProduct Michael Addition BulkyGroup Use Bulky Protecting Group (e.g., Trt) BulkyGroup->Peptide Steric hindrance prevents elimination

Caption: Mechanism of 3-(1-piperidinyl)alanine formation and its prevention.

References

Technical Support Center: Optimization of Cleavage Cocktails for Peptides with Cys(Trt) Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of cleavage cocktails for peptides containing Cys(Trt) residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a cleavage cocktail in solid-phase peptide synthesis (SPPS)?

A1: In SPPS, the cleavage cocktail has two main roles: to cleave the synthesized peptide from the solid support (resin) and to remove the side-chain protecting groups from the amino acid residues in a process known as global deprotection.[1] Trifluoroacetic acid (TFA) is the most commonly used strong acid for this purpose.[1]

Q2: Why is the deprotection of Cys(Trt) residues challenging?

A2: The deprotection of Cys(Trt) residues can be problematic due to the stability of the trityl cation that is released. This cation is a reactive electrophile that can re-attach to the nucleophilic thiol group of the deprotected cysteine, leading to incomplete deprotection.[2][3] This reversibility necessitates the use of effective scavengers to permanently trap the trityl cation.[2]

Q3: What are scavengers and why are they essential for Cys(Trt) cleavage?

A3: Scavengers are reagents added to the cleavage cocktail to "trap" reactive carbocations generated from protecting groups (like trityl and tert-butyl) and the resin linker during acidolysis.[1][3][4] For Cys(Trt) containing peptides, scavengers are critical to prevent the re-attachment of the trityl group and to minimize other side reactions such as the alkylation of the free thiol group.[3]

Q4: What are the most common side reactions observed during the cleavage of peptides with Cys(Trt) and other sensitive residues?

A4: Common side reactions include:

  • Incomplete Deprotection: The trityl group may not be fully removed from the cysteine residue.[2]

  • S-tert-butylation: The tert-butyl cation, liberated from other protecting groups like Boc or tBu, can irreversibly alkylate the cysteine thiol, resulting in an S-tert-butylated side product.[5][6]

  • Oxidation: The free cysteine thiol is susceptible to oxidation, leading to the formation of disulfide-bonded dimers or oligomers.[6][7]

  • Alkylation from Resin Linker: Fragments from the resin linker (e.g., benzyl (B1604629) cations from Wang resin) can alkylate the cysteine thiol.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the cleavage of peptides containing Cys(Trt) residues.

Problem 1: Incomplete removal of the Trityl group from Cysteine.
  • Possible Cause: Insufficient scavenging of the trityl cation, allowing it to re-attach to the cysteine thiol.[2][3]

  • Solution:

    • Optimize Scavenger Cocktail: The choice and concentration of scavengers are crucial. Triisopropylsilane (TIS) is highly effective at irreversibly quenching the trityl cation to form triphenylmethane.[2] A common starting cocktail is TFA/TIS/H₂O (95:2.5:2.5).[9]

    • Increase Scavenger Concentration: For peptides with multiple Cys(Trt) residues or many tert-butyl protecting groups, increasing the scavenger concentration is necessary.[2]

    • Incorporate Thiol Scavengers: The addition of a thiol scavenger like 1,2-ethanedithiol (B43112) (EDT) can help maintain a reducing environment and assist in scavenging.[2]

Problem 2: Presence of a +56 Da impurity, indicating S-tert-butylation of Cysteine.
  • Possible Cause: The highly reactive tert-butyl cation, released from Ser(tBu), Thr(tBu), or other tBu-protected residues, alkylates the nucleophilic thiol group of cysteine.[5][6]

  • Solution:

    • Enhance Scavenger Cocktail: A simple TFA/TIS/H₂O cocktail may not be sufficient to prevent S-tert-butylation when many tBu groups are present.[6] The addition of other scavengers is recommended.

    • Two-Step Cleavage Strategy: A two-step cleavage can be beneficial. An initial treatment with a lower concentration of TFA followed by an increase in TFA concentration can yield optimal results.[5] For instance, an initial treatment with TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 minutes, followed by the addition of TFA to 80% for an additional 150 minutes has been shown to be effective.[5]

    • Use of Thiol Scavengers: Thiol scavengers such as dithiothreitol (B142953) (DTT) or 1,4-benzenedimethanethiol (B89542) (1,4-BDMT) have been shown to reduce the extent of S-tert-butylation.[5][10]

Problem 3: Low peptide yield due to oxidation and disulfide bond formation.
  • Possible Cause: The free thiol of cysteine is prone to oxidation, especially upon exposure to air, leading to the formation of dimers or oligomers.[7]

  • Solution:

    • Maintain a Reducing Environment: The inclusion of a reducing agent like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in the cleavage cocktail is crucial to keep the cysteine in its reduced state.[2][11]

    • Work under Inert Atmosphere: Performing the cleavage and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with atmospheric oxygen.

    • Post-Cleavage Reduction: If disulfide-linked species are detected, they can be reduced by treating the crude peptide with a reducing agent like DTT post-cleavage.[7]

Data on Cleavage Cocktail Performance

The following tables summarize the effectiveness of different cleavage cocktails in addressing common side reactions.

Table 1: Effect of Different Scavengers on S-tert-butylation of a model Cys-peptide.

Cleavage Cocktail (TFA/TIS/H₂O/Scavenger - 90:2.5:2.5:5)% Area of S-t-butylated Peptide (HPLC)
No additional scavenger18.2
Thioanisole12.3
m-Cresol12.6
Anisole13.5
Dithiothreitol (DTT)10.5
1,4-Benzenedimethanethiol (1,4-BDMT)9.8

Data adapted from a study on a model Cys-containing peptide.[5]

Table 2: Common Cleavage Cocktails and Their Applications.

Reagent NameComposition (v/v or w/v)Recommended ForKey Considerations
TFA/TIS/H₂O 95:2.5:2.5Peptides without highly sensitive residues.[9]Standard, less odorous cocktail. TIS is a good scavenger for trityl cations.[9]
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)[9]General purpose, peptides with Cys, Met, Trp, Tyr.[9][11]Effective for many modifications but has a strong odor.[9]
Reagent B TFA/Phenol/Water/TIS (88:5:5:2)[9]Peptides with Trt-based protecting groups.[9]"Odorless" alternative to cocktails with EDT and thioanisole.[9][11]

Experimental Protocols

Protocol 1: Standard TFA Cleavage for Cys(Trt) Peptides

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) to remove residual dimethylformamide (DMF) and dry it under vacuum for at least 1 hour.[9]

  • Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10-20 mL per gram of resin).[9] Gently agitate the mixture at room temperature for 2-4 hours.[9] The resin may turn a deep yellow color due to the formation of the trityl cation.[7]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[9]

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two to three more times to remove scavengers and residual acid.[6] Dry the peptide under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Optimized Two-Step Cleavage to Minimize S-tert-butylation

  • Resin Preparation: Follow step 1 in Protocol 1.

  • Initial Cleavage:

    • Prepare an initial cleavage cocktail: 70% TFA, 10% thioanisole, 10% dimethyl sulfide (B99878) (DMS), 5% TIS, 5% H₂O, and 1% DTT (w/v).[5]

    • Add this cocktail to the resin and agitate for 30 minutes at room temperature.[5]

  • Final Cleavage:

    • Add additional TFA to the reaction mixture to bring the final TFA concentration to approximately 80%.[5]

    • Continue to agitate for an additional 1.5 to 2 hours.[5]

  • Peptide Precipitation and Isolation: Follow steps 4 and 5 in Protocol 1.

Visual Guides

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation Resin Peptide-Resin Wash Wash with DCM Resin->Wash Dry Dry under Vacuum Wash->Dry Reaction Add Cocktail to Resin (2-4 hours agitation) Dry->Reaction Cocktail Prepare Fresh Cleavage Cocktail Cocktail->Reaction Filter Filter to remove resin Reaction->Filter Precipitate Precipitate in cold ether Filter->Precipitate Centrifuge Centrifuge and decant Precipitate->Centrifuge Wash_Pellet Wash peptide pellet Centrifuge->Wash_Pellet Dry_Peptide Dry final peptide Wash_Pellet->Dry_Peptide

Caption: General workflow for peptide cleavage, deprotection, and isolation.

Scavenger_Logic cluster_reactants Reactive Species Generated During Cleavage cluster_scavengers Scavengers in Cleavage Cocktail cluster_products Prevention of Side Reactions Trt_cation Trityl Cation (from Cys(Trt)) TIS Triisopropylsilane (TIS) Trt_cation->TIS tBu_cation tert-Butyl Cation (from tBu groups) Water Water tBu_cation->Water Thioanisole Thioanisole tBu_cation->Thioanisole EDT Ethanedithiol (EDT) Prevent_Reattachment Prevents Trityl Re-attachment TIS->Prevent_Reattachment Reduce_Oxidation Maintains Reduced Cysteine EDT->Reduce_Oxidation Prevent_tBu Prevents S-tert-butylation Water->Prevent_tBu Thioanisole->Prevent_tBu

Caption: Logical relationships between reactive species, scavengers, and side reaction prevention.

References

Technical Support Center: Managing Aggregation in Peptide Synthesis with N3-L-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation during solid-phase peptide synthesis (SPPS), particularly when using N3-L-Cys(Trt)-OH.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem in SPPS?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily through the formation of intermolecular hydrogen bonds that lead to stable secondary structures like β-sheets. This is a significant problem in SPPS as it can lead to:

  • Incomplete reactions: The aggregated peptide chains become insoluble and sterically hindered, preventing reagents from accessing the N-terminus for deprotection and coupling steps.[1]

  • Low yields: Incomplete reactions result in truncated or deletion sequences, reducing the overall yield of the desired full-length peptide.

  • Difficult purification: The final crude product will contain a complex mixture of byproducts that are challenging to separate from the target peptide.

Q2: Which factors contribute to peptide aggregation?

A2: Several factors can promote peptide aggregation during SPPS:

  • Peptide Sequence: "Difficult sequences," rich in hydrophobic amino acids (e.g., Ala, Val, Ile, Leu, Phe) or those with β-branched side chains, are particularly prone to aggregation.[2] Sequences containing amino acids capable of forming hydrogen bonds, such as Gln, Ser, and Thr, can also contribute to this issue.

  • Peptide Length: Longer peptides (typically >15 amino acids) have a higher propensity to fold and aggregate.

  • Resin Loading: High-substitution resins can lead to a higher density of peptide chains, increasing the likelihood of intermolecular interactions and aggregation.[3]

  • Protecting Groups: Bulky and hydrophobic protecting groups, such as the trityl (Trt) group on cysteine, can increase the hydrophobicity of the peptide and contribute to aggregation.[4]

Q3: Are there specific challenges associated with using N3-L-Cys(Trt)-OH?

A3: Yes, while the trityl (Trt) group on the cysteine thiol is effective at preventing certain side reactions, its hydrophobicity can exacerbate aggregation.[4] Additionally, peptides with a C-terminal cysteine residue are susceptible to racemization and the formation of a 3-(1-piperidinyl)alanine side product, which is a result of base-catalyzed elimination of the protected thiol followed by the addition of piperidine (B6355638) from the Fmoc deprotection step.[5][6] The bulky nature of the Trt group can help minimize, but not eliminate, this side reaction.[5]

Q4: How can I monitor for on-resin aggregation during my synthesis?

A4: On-resin aggregation can be monitored through several methods:

  • Visual Inspection: Severe aggregation can sometimes be observed as a shrinking or clumping of the resin beads.

  • Kaiser Test (for primary amines): A negative or weak positive Kaiser test after the Fmoc deprotection step can indicate that the N-terminus is inaccessible due to aggregation. However, this test can sometimes give false negatives in cases of severe aggregation.

  • TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This is another colorimetric test for primary amines that can be used to assess the completeness of deprotection.

  • Incomplete Coupling/Deprotection: The presence of deletion sequences or incompletely deprotected sequences in the final crude product analysis by HPLC/LC-MS is a strong indicator of aggregation issues during the synthesis.

Troubleshooting Guides

Problem 1: Poor coupling efficiency or incomplete Fmoc deprotection, especially for a long or hydrophobic peptide.
  • Possible Cause: On-resin peptide aggregation.

  • Troubleshooting Steps & Solutions:

StrategyDescription
Optimize Solvents Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or a "magic mixture" of DCM/DMF/NMP (1:1:1) containing 1% Triton X100 and 2M ethylene (B1197577) carbonate. Adding DMSO to the solvent can also help disrupt aggregation.[5]
Increase Temperature Perform the coupling reaction at an elevated temperature (e.g., 50-60°C) to improve reaction kinetics and disrupt secondary structures.[5]
Incorporate Backbone Protection For every 6-7 residues, incorporate a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of an amino acid. This physically blocks the hydrogen bonding that leads to aggregation.[5]
Utilize Pseudoproline Dipeptides If your sequence contains Ser or Thr, substitute the corresponding dipeptide with a pseudoproline dipeptide. This introduces a "kink" in the peptide backbone, effectively disrupting secondary structure formation. The native sequence is regenerated during the final TFA cleavage.
Use Chaotropic Salts Add chaotropic salts such as LiCl or KSCN to the coupling mixture to disrupt hydrogen bonds.
Lower Resin Substitution For long peptides (>30 amino acids), use a resin with a low substitution level (0.1 to 0.4 mmol/g) to increase the distance between peptide chains.[3]
Sonication Sonicate the reaction vessel during coupling to physically break up resin clumps and improve reagent diffusion.[5]

G

Problem 2: Presence of a +51 Da mass peak in the LC-MS of a peptide with C-terminal Cys(Trt).
  • Possible Cause: Formation of a 3-(1-piperidinyl)alanine side product. This occurs when the base (piperidine) used for Fmoc deprotection abstracts the α-proton of the C-terminal cysteine, leading to a dehydroalanine (B155165) intermediate that then reacts with piperidine.[5]

  • Troubleshooting Steps & Solutions:

StrategyDescription
Use DBU for Deprotection Switch to a DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)-based deprotection cocktail. While still basic, the different reaction kinetics can sometimes suppress this side reaction.
Utilize Sterically Hindered Protecting Groups The Trt group is already sterically bulky and helps to minimize this side reaction. Ensure you are using a high-quality Fmoc-Cys(Trt)-OH reagent.
Optimize Deprotection Time Minimize the exposure time to the basic deprotection solution to the extent possible without causing incomplete Fmoc removal.

G

Experimental Protocols

Protocol 1: Standard Fmoc-Solid Phase Peptide Synthesis (SPPS) Cycle
  • Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride for protected fragments, or Rink Amide for C-terminal amides) in DMF for at least 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain and repeat the treatment for another 10-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent such as HBTU/HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings, extend the time or increase the temperature.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Monitoring: Perform a Kaiser or TNBS test to confirm the completion of the coupling reaction. If the test is positive, recouple.

  • Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

Protocol 2: Peptide Cleavage from Resin and Deprotection
  • Reagent Preparation: Prepare a cleavage cocktail. For peptides containing Cys(Trt), a common cocktail is Reagent K:

    • Trifluoroacetic acid (TFA): 92.5%

    • Water: 2.5%

    • Triisopropylsilane (TIS): 2.5% (TIS is a scavenger for the released trityl cations)[7]

    • 1,2-Ethanedithiol (EDT): 2.5% (EDT helps to keep the cysteine in a reduced state)[8]

  • Cleavage Procedure:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stir the suspension at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate into a centrifuge tube.

    • Wash the resin with a small amount of fresh cleavage cocktail.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

    • Dry the peptide pellet under vacuum.

This technical support center provides a foundation for addressing aggregation issues in peptide synthesis. For particularly challenging sequences, a combination of the strategies outlined above may be necessary for a successful outcome.

References

Technical Support Center: Cysteine Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or eliminate cysteine racemization during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is cysteine racemization and why is it a concern in peptide synthesis?

A1: Cysteine racemization is the undesirable conversion of the naturally occurring L-cysteine into its mirror image, D-cysteine, at the alpha-carbon during the coupling process. The presence of the D-cysteine epimer results in a heterogeneous peptide mixture that can be challenging to purify. More importantly, this alteration in stereochemistry can significantly impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.

Q2: What are the primary mechanisms that cause cysteine racemization?

A2: There are two main chemical pathways responsible for cysteine racemization during peptide synthesis:

  • Oxazolone (B7731731) Formation: The activated carboxylic acid of the N-protected cysteine can cyclize to form an oxazolone intermediate. This intermediate is prone to losing its stereochemical integrity at the α-carbon.[1]

  • Direct Enolization: A base can directly abstract the acidic α-proton of the activated cysteine, leading to the formation of a planar carbanion intermediate. This intermediate can then be protonated from either side, resulting in a mixture of L- and D-cysteine residues.[1] Cysteine is particularly susceptible to this mechanism due to the electron-withdrawing nature of the sulfur atom, which increases the acidity of the α-proton.

Q3: Which factors in the synthesis process are most likely to increase the risk of cysteine racemization?

A3: Several factors can contribute to increased cysteine racemization:

  • Strong Bases: The use of strong tertiary amines like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) for neutralization or as a catalyst can significantly promote racemization.[1][2] In some cases, using N-methylmorpholine as a base has led to approximately 50% racemization.[3][4]

  • Highly Activating Coupling Reagents: Standard phosphonium (B103445) and aminium salt-based coupling reagents such as HBTU, HATU, and BOP, when used with strong bases, are known to cause significant racemization, with levels reported in the range of 5-33%.[2]

  • Pre-activation: Allowing the protected cysteine to pre-activate with the coupling reagents for an extended period before adding it to the resin can increase the opportunity for racemization to occur.[1][2]

  • Solvent Choice: While N,N-dimethylformamide (DMF) is a common solvent, its polar nature can facilitate racemization. Less polar solvents may be preferable.[2]

  • Elevated Temperatures: Microwave-assisted peptide synthesis, while accelerating coupling, can also increase the rate of racemization for sensitive amino acids like cysteine.[2]

Q4: How can I proactively minimize cysteine racemization during peptide synthesis?

A4: Several strategies can be employed to suppress cysteine racemization:

  • Choice of Coupling Reagent and Additives: Utilize carbodiimide-based coupling reagents like N,N'-diisopropylcarbodiimide (DIPCDI) in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][5] The use of copper(II) chloride (CuCl₂) in conjunction with HOBt has also been shown to be effective.[6]

  • Base Selection: If a base is necessary, opt for a weaker or more sterically hindered base. For instance, substituting N-methylmorpholine with 2,4,6-collidine can suppress racemization.[3][4][7]

  • Solvent System: Consider using a less polar solvent system, such as a 1:1 mixture of dichloromethane (B109758) (DCM) and DMF, to reduce racemization compared to using neat DMF.[2]

  • Avoid Pre-activation: Introduce the coupling reagents to the amino acid and resin simultaneously (in situ activation) to minimize the time the activated cysteine is exposed to conditions that promote racemization.[1]

  • C-Terminal Cysteine: For peptides with a C-terminal cysteine, using a 2-chlorotrityl resin is highly recommended as it has been shown to be effective in suppressing racemization.[8]

Q5: Does the choice of the sulfur-protecting group for cysteine affect the level of racemization?

A5: Yes, the choice of the sulfhydryl protecting group can significantly influence the extent of racemization. While the trityl (Trt) group is widely used, studies have indicated that other protecting groups may offer better protection against racemization. For example, the tetrahydropyranyl (Thp) protecting group has been shown to result in lower racemization compared to the Trt group under identical coupling conditions.[2] Other acid-labile S-protecting groups like 4-methoxybenzyloxymethyl (MBom) and (4,4'-dimethoxydityl)methyl (Ddm) have also demonstrated effectiveness in preventing racemization.[2]

Quantitative Data on Cysteine Racemization

The following table summarizes the percentage of D-Cys formation observed under various coupling conditions, providing a comparative look at the impact of different reagents and protecting groups.

Coupling Method/ConditionBaseS-Protecting GroupRacemization Level (% D-Cys)Reference
HBTU/HATU/BOP (Standard Protocol)DIEA/NMMTrt5 - 33%[2]
HCTU/6-Cl-HOBt (1 min pre-activation)DIEATrt> 1.0%[2]
DIPCDI/Oxyma Pure-Thp0.74%[2]
DIPCDI/Oxyma Pure-Trt3.3%[2]
DIPCDI/Oxyma Pure-Dpm6.8%[2]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH using DIPCDI/HOBt

This protocol is designed to minimize racemization during the coupling of Fmoc-Cys(Trt)-OH.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (4 equivalents), HOBt (4 equivalents), and DIPCDI (4 equivalents) in DMF.

  • Coupling Reaction: Add the coupling cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and by-products.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.[2]

Protocol 2: Analysis of Cysteine Racemization by HPLC

This protocol outlines a general method for determining the extent of cysteine racemization in a synthesized peptide.

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail.

  • Peptide Purification: Purify the crude peptide by reverse-phase HPLC.

  • Acid Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: Derivatize the resulting amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • HPLC Analysis: Analyze the derivatized amino acids by reverse-phase HPLC. The D- and L-amino acid derivatives will have different retention times, allowing for their quantification. The percentage of racemization can be calculated from the peak areas of the D- and L-cysteine derivatives.

Visual Guides

Racemization_Mechanism L_Cys L-Cysteine Residue Activated_Cys Activated Cysteine (e.g., with coupling reagent) L_Cys->Activated_Cys Activation Racemic_Mixture Racemic Mixture (L-Cys and D-Cys) Oxazolone Oxazolone Intermediate Activated_Cys->Oxazolone Cyclization Enolate Planar Enolate Intermediate Activated_Cys:s->Enolate:n α-proton abstraction Base Base (e.g., DIEA) Base->Activated_Cys attacks α-proton Oxazolone->Enolate Enolate->L_Cys Protonation D_Cys D-Cysteine Residue Enolate->D_Cys Protonation D_Cys->Racemic_Mixture

Caption: Mechanism of base-catalyzed cysteine racemization.

Troubleshooting_Workflow Start High Cysteine Racemization Detected Q_Reagent Are you using HBTU/HATU/BOP with a strong base (DIEA/NMM)? Start->Q_Reagent Sol_Reagent Switch to DIPCDI with HOBt or Oxyma. Use a weaker base like 2,4,6-collidine. Q_Reagent->Sol_Reagent Yes Q_Preactivation Are you pre-activating the cysteine residue? Q_Reagent->Q_Preactivation No Sol_Reagent->Q_Preactivation Sol_Preactivation Employ in situ activation protocols. Q_Preactivation->Sol_Preactivation Yes Q_Solvent Is the solvent neat DMF? Q_Preactivation->Q_Solvent No Sol_Preactivation->Q_Solvent Sol_Solvent Consider using a DCM/DMF mixture. Q_Solvent->Sol_Solvent Yes Q_Protecting_Group Is the protecting group Trt? Q_Solvent->Q_Protecting_Group No Sol_Solvent->Q_Protecting_Group Sol_Protecting_Group Consider Thp, MBom, or Ddm protecting groups. Q_Protecting_Group->Sol_Protecting_Group Yes End Racemization Minimized Q_Protecting_Group->End No Sol_Protecting_Group->End

Caption: Troubleshooting workflow for minimizing cysteine racemization.

References

Technical Support Center: Troubleshooting Unexpected S-alkylation of Cysteine during TFA Cleavage from Wang Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering unexpected S-alkylation of cysteine residues during the trifluoroacetic acid (TFA) cleavage of peptides synthesized on Wang resin.

Frequently Asked Questions (FAQs)

Q1: What is unexpected S-alkylation of cysteine during TFA cleavage?

A1: Unexpected S-alkylation is a side reaction that occurs during the final cleavage step of solid-phase peptide synthesis (SPPS) when using Wang resin. The sulfhydryl group of a cysteine residue is modified by an alkyl group, leading to an undesired peptide adduct. This is a common issue in Fmoc-based SPPS.[1][2]

Q2: What is the primary cause of this S-alkylation when using Wang resin?

A2: The principal alkylating agent is the p-hydroxybenzyl cation, which is generated from the acid-catalyzed decomposition of the Wang linker during TFA cleavage.[1][2] Other reactive species, such as tert-butyl cations originating from the removal of tBu-based protecting groups, can also contribute to this side reaction.[3][4]

Q3: How can I detect unexpected S-alkylation in my crude peptide?

A3: This side product can be identified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In HPLC, the S-alkylated peptide will typically appear as a distinct, more hydrophobic peak compared to the desired peptide. Mass spectrometry will reveal a corresponding mass increase in the peptide, for example, an addition of 107 Da for benzylation.

Q4: Are there other sensitive amino acids prone to alkylation during TFA cleavage?

A4: Yes, other residues with nucleophilic side chains are also susceptible to alkylation by carbocations generated during cleavage. These include methionine (Met), tryptophan (Trp), and tyrosine (Tyr).[5]

Q5: How can I prevent or minimize this side reaction?

A5: The most effective method is to use a "scavenger cocktail" in your TFA cleavage mixture. Scavengers are nucleophilic agents that trap the reactive carbocations before they can react with the peptide. The choice and concentration of scavengers are critical.[5][6]

Troubleshooting Guide

Issue: Significant S-alkylation of Cysteine Observed Post-Cleavage

This guide provides a systematic approach to troubleshooting and mitigating this common side reaction.

Step 1: Identify the Source of Alkylation

  • Primary Suspect: p-hydroxybenzyl cation from Wang resin decomposition.

  • Secondary Suspects: Carbocations from side-chain protecting groups (e.g., tert-butyl from Boc, tBu).

Step 2: Optimize the Cleavage Cocktail

The composition of the TFA cleavage cocktail is the most critical factor in preventing S-alkylation. The following table summarizes the effectiveness of different scavenger cocktails in reducing the formation of the S-alkylated byproduct for a model peptide.

Data Presentation: Efficacy of Different Scavenger Cocktails

EntryPeptide-ResinCleavage Cocktail Composition (v/v/v)Cleavage Time (h)S-Alkylated Byproduct (%)
1Ac-Ala-Arg(Pbf)-Cys(Trt)-Wang94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS210
2Ac-Ala-Arg(Pbf)-Cys(Trt)-Wang80% TFA, 18% EDT, 1% TIS, 1% H₂O2< 2
3Ac-Cys(Trt)-Arg(Pbf)-Ala-Wang95% TFA, 2.5% TIS, 2.5% H₂O225
4Ac-Cys(Trt)-Arg(Pbf)-Ala-Wang90% TFA, 5% EDT, 2.5% TIS, 2.5% H₂O28

Data adapted from Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-63.[2]

Interpretation:

  • Increasing the concentration of thiol scavengers like 1,2-ethanedithiol (B43112) (EDT) significantly reduces S-alkylation (compare Entry 1 and 2).

  • A standard cocktail with only TIS and water is less effective at preventing this specific side reaction (Entry 3).

  • The addition of EDT to the standard cocktail provides a marked improvement (compare Entry 3 and 4).

Step 3: Implement an Optimized Cleavage Protocol

Based on the data, utilizing a cleavage cocktail with a higher concentration of a thiol scavenger is recommended. See the detailed experimental protocols below.

Experimental Protocols

Protocol 1: Standard TFA Cleavage (Control)

This protocol is a common starting point but may lead to S-alkylation of cysteine.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail A: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized H₂O

  • Cold diethyl ether

  • Centrifuge and tubes

Methodology:

  • Place the dried peptide-resin in a reaction vessel.

  • Add Cleavage Cocktail A to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2 hours.

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small volume of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether twice.

  • Dry the peptide pellet under vacuum.

Protocol 2: Optimized TFA Cleavage to Minimize S-alkylation

This protocol is recommended for peptides containing cysteine synthesized on Wang resin.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail B: 80% TFA, 18% 1,2-ethanedithiol (EDT), 1% TIS, 1% deionized H₂O

  • Cold diethyl ether

  • Centrifuge and tubes

Methodology:

  • Place the dried peptide-resin in a reaction vessel.

  • Add Cleavage Cocktail B to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2 hours.

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small volume of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether twice.

  • Dry the peptide pellet under vacuum.

Protocol 3: HPLC Analysis of Crude Peptide

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in H₂O

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 reverse-phase HPLC column

Methodology:

  • Dissolve the crude peptide in Solvent A to a concentration of 1 mg/mL.

  • Inject the sample onto the C18 column.

  • Elute the peptides using a linear gradient of Solvent B into Solvent A (e.g., 5% to 65% B over 30 minutes).

  • Monitor the absorbance at 214 nm or 280 nm.

  • The S-alkylated peptide will typically elute after the desired peptide. Quantify the byproduct by integrating the peak areas.

Visualizations

Chemical Mechanism of S-alkylation

The following diagram illustrates the acid-catalyzed decomposition of the Wang linker and the subsequent S-alkylation of a cysteine residue.

S_Alkylation_Mechanism cluster_cleavage TFA Cleavage cluster_alkylation S-Alkylation Side Reaction cluster_prevention Prevention with Scavengers Wang_Resin Wang Resin Linker (p-alkoxybenzyl ester) Cation p-hydroxybenzyl cation (Alkylating Agent) Wang_Resin->Cation Protonation & Decomposition TFA TFA (H+) Alkylated_Cys S-alkylated Cysteine Byproduct Cation->Alkylated_Cys Electrophilic Attack Trapped_Cation Trapped Cation Cation->Trapped_Cation Nucleophilic Attack Cysteine Cysteine Residue (-SH) Cysteine->Alkylated_Cys Scavenger Scavenger (e.g., EDT) Scavenger->Trapped_Cation Troubleshooting_Workflow start Start: Unexpected S-alkylation Detected check_cocktail Review Cleavage Cocktail Composition start->check_cocktail is_scavenger_present Is a thiol scavenger (e.g., EDT) present? check_cocktail->is_scavenger_present add_scavenger Add a thiol scavenger to the cocktail (e.g., 5% EDT) is_scavenger_present->add_scavenger No increase_concentration Increase scavenger concentration (e.g., to 18% EDT) is_scavenger_present->increase_concentration Yes run_cleavage Perform Cleavage with Optimized Cocktail add_scavenger->run_cleavage increase_concentration->run_cleavage analyze Analyze Crude Product via HPLC/MS run_cleavage->analyze is_alkylation_reduced Is S-alkylation significantly reduced? analyze->is_alkylation_reduced end_success End: Problem Resolved is_alkylation_reduced->end_success Yes consult Consult further (e.g., alternative resin) is_alkylation_reduced->consult No

References

minimizing 3-(1-Piperidinyl)alanine formation in C-terminal Cys peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of 3-(1-Piperidinyl)alanine, a common impurity in the solid-phase peptide synthesis (SPPS) of peptides with a C-terminal cysteine.

Frequently Asked Questions (FAQs)

Q1: What is 3-(1-Piperidinyl)alanine and how is it formed?

A1: 3-(1-Piperidinyl)alanine is a common side product in Fmoc-based solid-phase peptide synthesis of peptides with a C-terminal cysteine. Its formation is a two-step process. First, the base used for Fmoc deprotection, typically piperidine (B6355638), catalyzes a β-elimination of the protected sulfhydryl group of the C-terminal cysteine, leading to the formation of a dehydroalanine (B155165) residue. Subsequently, piperidine acts as a nucleophile and adds to the dehydroalanine intermediate, resulting in the formation of 3-(1-Piperidinyl)alanine.[1][2][3][4] This side reaction can be confirmed by mass spectrometry, as it results in a mass shift of +51 Da.[3]

Q2: What are the key factors that influence the formation of 3-(1-Piperidinyl)alanine?

A2: Several factors can influence the extent of this side reaction:

  • Cysteine Side-Chain Protecting Group: The choice of the protecting group for the cysteine thiol is critical. Bulky protecting groups can sterically hinder the initial β-elimination step.[3]

  • Fmoc Deprotection Conditions: The base, its concentration, and the duration of the deprotection step play a significant role.

  • Resin and Linker: The type of resin and the linker used to anchor the C-terminal cysteine can also affect the propensity for this side reaction.[1][5]

Q3: How can I detect the presence of 3-(1-Piperidinyl)alanine in my crude peptide?

A3: The most common method for detecting this impurity is mass spectrometry (e.g., MALDI-TOF or LC-MS). The 3-(1-Piperidinyl)alanine adduct will result in a mass increase of 51 atomic mass units (+51 Da) compared to the desired peptide.[3] Chromatographic techniques like HPLC can also be used to separate the side product from the target peptide, although resolution can sometimes be challenging.

Troubleshooting Guide

This guide provides solutions to specific issues you might encounter during the synthesis of C-terminal Cys peptides.

Issue 1: Significant formation of a +51 Da impurity is observed in the mass spectrum of the crude peptide.

This indicates the formation of 3-(1-Piperidinyl)alanine. Here are several strategies to minimize this side product:

Strategy 1: Optimization of the Cysteine Side-Chain Protecting Group

The choice of the S-protecting group for cysteine is a crucial parameter. Sterically bulky protecting groups are known to reduce the incidence of β-elimination.

  • Recommended Protecting Groups:

    • Trityl (Trt): The trityl group is a bulky protecting group that can minimize, though not always eliminate, the formation of the piperidinyl adduct.[3][6] It is stable during Fmoc deprotection and can be removed with mild acidic conditions.[6]

    • 4-Methoxytrityl (Mmt) and Tetrahydropyranyl (Thp): Studies have shown that Mmt and Thp protecting groups can be superior to Trt in minimizing both racemization and the formation of 3-(1-piperidinyl)alanine.[5][7]

  • Protecting Groups to Use with Caution:

    • Acetamidomethyl (Acm): Syntheses using Fmoc-Cys(Acm)-OH have been reported to yield the piperidinyl adduct as a major unwanted product in some cases.[1]

    • tert-Butyl (tBu): The S-tBu group has been reported to be more prone to β-elimination compared to Trt and Acm.[1]

Protecting GroupEfficacy in Minimizing Piperidinylalanine FormationReference
Trityl (Trt) Good, but may not completely eliminate the side product.[3]
4-Methoxytrityl (Mmt) Excellent[7]
Tetrahydropyranyl (Thp) Excellent[5][7]
Acetamidomethyl (Acm) Variable, can lead to significant side product formation.[1]
tert-Butyl (tBu) Poor, prone to β-elimination.[1]

Strategy 2: Modification of Fmoc Deprotection Conditions

Prolonged exposure to piperidine can increase the formation of the piperidinyl adduct.

  • Use Alternative Bases: Replacing piperidine with a less nucleophilic or a more sterically hindered base can be effective.

    • Piperazine: Can cause less of the side reaction compared to piperidine.[8]

    • 4-Methylpiperidine (B120128): Has been shown to be a suitable replacement for piperidine in Fmoc deprotection.[7][9]

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A stronger, non-nucleophilic base that can be used for rapid Fmoc cleavage. However, it may promote other side reactions like aspartimide formation.[8]

    • Pyrrolidine: While an efficient deprotection agent, its higher nucleophilicity might require extra precautions.[10]

    • Morpholine: Can efficiently remove the Fmoc group and minimize side reactions like diketopiperazine and aspartimide formation.[8]

  • Addition of HOBt: Adding 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can help suppress base-induced side reactions.[3][8]

Strategy 3: Choice of Resin and Linker

The way the C-terminal cysteine is anchored to the solid support can influence the extent of side reactions.

  • 2-Chlorotrityl (2-CTC) Resin: The use of 2-chlorotrityl resin is often recommended for the synthesis of C-terminal Cys peptides as its steric bulk can help suppress racemization and β-elimination.[3][5]

  • Side-Chain Anchoring: A novel S-XAL side-chain anchoring strategy for Cys has been developed to circumvent side reactions like racemization and 3-(1-piperidinyl)alanine formation.[1]

Experimental Protocols

Protocol 1: Standard Fmoc-Cys(Trt)-OH Coupling

This protocol describes the standard procedure for coupling Fmoc-Cys(Trt)-OH to a resin.

  • Resin Swelling: Swell the resin (e.g., 2-chlorotrityl chloride resin) in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Cys(Trt)-OH Loading:

    • Dissolve Fmoc-Cys(Trt)-OH (1.5-2 equivalents) and Diisopropylethylamine (DIPEA) (3-4 equivalents) in DCM.

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • To cap any unreacted sites, add a small amount of methanol (B129727) and agitate for another 15-30 minutes.

    • Wash the resin thoroughly with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

    • Repeat the treatment once more.

    • Wash the resin extensively with DMF and DCM.

  • Peptide Chain Elongation: Proceed with the coupling of the next amino acid using your standard coupling protocol (e.g., using HBTU/HCTU and DIPEA in DMF).

Protocol 2: Fmoc Deprotection using 4-Methylpiperidine

This protocol is an alternative to the standard piperidine deprotection, aimed at reducing piperidinylalanine formation.

  • Prepare Deprotection Solution: Prepare a 20-30% (v/v) solution of 4-methylpiperidine in DMF.[7] For sensitive sequences, a solution of 30% 4-methylpiperidine in 0.5 M OxymaPure-DMF can be used.[7]

  • Deprotection Step:

    • Add the 4-methylpiperidine solution to the peptide-resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the treatment.

  • Washing: Wash the resin thoroughly with DMF to remove all traces of the deprotection solution and byproducts.

Visualizations

Reaction Mechanism: Formation of 3-(1-Piperidinyl)alanine

G Cys C-terminal Cys(PG) on Resin DHA Dehydroalanine Intermediate Cys->DHA β-elimination (+ Piperidine) PipAla 3-(1-Piperidinyl)alanine Adduct DHA->PipAla Nucleophilic Addition (+ Piperidine) Piperidine Piperidine (Base & Nucleophile) Piperidine->Cys Piperidine->DHA

Caption: Mechanism of 3-(1-Piperidinyl)alanine formation.

Troubleshooting Workflow for +51 Da Impurity

G Start Mass Spec shows +51 Da impurity Strategy1 Change Cys Protecting Group (e.g., Trt, Mmt, Thp) Start->Strategy1 Strategy2 Modify Fmoc Deprotection (e.g., use 4-Methylpiperidine) Start->Strategy2 Strategy3 Change Resin (e.g., use 2-CTC resin) Start->Strategy3 End Impurity Minimized Strategy1->End Strategy2->End Strategy3->End

Caption: Troubleshooting workflow for minimizing piperidinylalanine.

References

Technical Support Center: Trityl Group Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of trityl protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete trityl group removal?

Incomplete removal of the trityl (Tr) group is a frequent issue in chemical synthesis. The primary reasons include:

  • Insufficient Acid Strength or Concentration: The trityl group is cleaved under acidic conditions, and the reaction's success is highly dependent on the acid used. If the acid is too weak or its concentration is too low, the deprotection will be slow or incomplete.[1][2]

  • Inadequate Reaction Time: Deprotection is not instantaneous. Insufficient reaction time is a common cause of incomplete cleavage.[3]

  • Steric Hindrance: The bulky nature of the trityl group and the steric environment around the protected functional group can hinder the access of the acid, slowing down the removal.

  • Reactive Trityl Cation: The deprotection reaction generates a stable but reactive trityl cation.[4] If not properly quenched, this cation can re-react with the deprotected functional group or other nucleophiles in the reaction mixture, leading to side products or apparent incomplete deprotection.

  • Substrate-Specific Difficulties: Certain substrates can be particularly challenging. For instance, the deprotection of a trityl group from an N-terminal asparagine residue is known to be sluggish.[5]

  • Solvent Effects: The choice of solvent can influence the deprotection kinetics. For example, residual acetonitrile (B52724) from a previous step can slow down detritylation in oligonucleotide synthesis.[1][6]

Q2: How can I monitor the progress of the detritylation reaction?

Monitoring the reaction is crucial to ensure complete removal without unnecessary exposure to harsh acidic conditions. The most effective methods include:

  • Thin-Layer Chromatography (TLC): A straightforward method to qualitatively track the disappearance of the starting material (trityl-protected compound) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method.[7] By analyzing aliquots of the reaction mixture at different time points, you can accurately determine the percentage of completion.[7][8]

  • Mass Spectrometry (MS): LC-MS can be used to confirm the identity of the starting material, product, and any side products, helping to diagnose issues with the reaction.

  • Spectrophotometry: In oligonucleotide synthesis, the release of the dimethoxytrityl (DMT) cation, which has a characteristic orange color, can be monitored spectrophotometrically at around 498 nm to determine the yield of each coupling cycle.[9]

Q3: What are scavengers and why are they important in trityl deprotection?

Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive trityl cation that is formed upon cleavage. This is critical for several reasons:

  • Preventing Re-protection: The trityl cation can react with the newly deprotected hydroxyl, amino, or thiol group, leading to an equilibrium that results in incomplete deprotection.

  • Minimizing Side Reactions: The trityl cation can also alkylate other sensitive functional groups in the molecule, such as tryptophan or methionine residues in peptides, leading to unwanted side products.

Commonly used scavengers include:

  • Silanes: Triisopropylsilane (B1312306) (TIS) and triethylsilane (TES) are highly effective as they irreversibly reduce the trityl cation to triphenylmethane.[7]

  • Thiols: Ethanedithiol (EDT) and thioanisole (B89551) are also effective scavengers.[7][10]

  • Water: Water can act as a scavenger, converting the trityl cation to triphenylmethanol.[7]

A cocktail of scavengers is often used to ensure efficient quenching of the trityl cation and to address different potential side reactions.[7]

Troubleshooting Guide

Problem: Incomplete Trityl Group Removal

This section provides a systematic approach to troubleshooting and resolving incomplete detritylation.

Possible Cause Recommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., TFA). For sensitive substrates, consider a stronger acid that is still compatible with other protecting groups.[11]
Inadequate Reaction Time Increase the reaction time and monitor the progress by HPLC or TLC until the starting material is consumed.[3] Be cautious of prolonged reaction times which may lead to side product formation.[7]
Sub-optimal Temperature Gently warming the reaction mixture may increase the rate of deprotection. However, this should be done with care as it can also promote side reactions.
Ineffective Scavenging of Trityl Cation Add or increase the concentration of a scavenger or a scavenger cocktail. A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7] For peptides with multiple sensitive residues, a more robust mixture like "Reagent K" (TFA/phenol/water/thioanisole/EDT) can be employed.
Steric Hindrance Consider using a less sterically hindered trityl derivative during the protection step if possible (e.g., monomethoxytrityl (MMT) instead of trityl). For deprotection, longer reaction times or slightly elevated temperatures may be necessary.
N-Terminal Asparagine (Asn) Deprotection Issues For peptides with an N-terminal Asn(Trt), extend the cleavage time to at least 4 hours. Alternatively, using a different protecting group for the asparagine side chain, such as Xan (9-xanthenyl), can circumvent this issue.[3]
Solvent Inhibition In oligonucleotide synthesis, ensure complete removal of acetonitrile from the solid support before the deprotection step.[1][6]

Experimental Protocols

Protocol 1: Standard Trityl Deprotection of an Alcohol

This protocol is a general procedure for the removal of a trityl group from a primary alcohol using trifluoroacetic acid.

  • Preparation: Dissolve the trityl-protected compound in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Scavenger Addition: Add an appropriate scavenger, such as triisopropylsilane (TIS) (2.5-5 equivalents).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the desired concentration (e.g., 10-50% in DCM).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

  • Purification: The crude product can be purified by techniques such as flash chromatography or precipitation from a non-polar solvent like cold diethyl ether.[7]

Protocol 2: Manual Detritylation of Oligonucleotides

This protocol is for the manual removal of a 5'-dimethoxytrityl (DMT) group from a purified oligonucleotide.[12]

  • Preparation: Dry the trityl-on oligonucleotide thoroughly.

  • Acid Treatment: Dissolve the dried oligonucleotide in 80% aqueous acetic acid (e.g., 200-500 µL).

  • Incubation: Let the solution stand at room temperature for 20-30 minutes.

  • Precipitation: Add an equal volume of 95% ethanol (B145695) to precipitate the detritylated oligonucleotide.

  • Lyophilization: Lyophilize the sample to remove the acetic acid and ethanol.

  • Desalting: The hydrolyzed DMT group and salts can be removed by a desalting procedure, such as using an OPC cartridge.[12]

Data Presentation

Table 1: Common Acidic Conditions for Trityl Deprotection

AcidTypical ConcentrationSolventReaction TimeTemperatureNotes
Trifluoroacetic Acid (TFA)2-95%[7][13]Dichloromethane (DCM)30 min - 4 h[14]Room TemperatureMost common and effective reagent. Scavengers are highly recommended.
Acetic Acid80% (aqueous)Water20-30 min[12]Room TemperatureMilder conditions, often used for oligonucleotides.
Formic Acid97+%None~3 min[4]Room TemperatureCan be used for selective deprotection in the presence of silyl (B83357) ethers.[4]
Dichloroacetic Acid (DCA)1-3%[13]Dichloromethane (DCM)1-10 min[13]Room TemperatureCommonly used in automated oligonucleotide synthesis.

Table 2: Common Scavengers for Trityl Deprotection

ScavengerTypical Concentration (in cleavage cocktail)Function
Triisopropylsilane (TIS)2.5-5%[7]Irreversibly reduces the trityl cation to triphenylmethane.[7]
Triethylsilane (TES)2.5%[14]Similar to TIS, reduces the trityl cation.
1,2-Ethanedithiol (EDT)2.5%[10]Traps the trityl cation and prevents oxidation of sensitive residues like tryptophan.[10]
Thioanisole5%Effective scavenger for the trityl cation.
Water2.5-5%[7]Reacts with the trityl cation to form triphenylmethanol.
Phenol5%Acts as a scavenger for various carbocations.

Visualizations

Deprotection_Mechanism ROTr Trityl-Protected Compound (R-O-Tr) Protonated_Ether Protonated Ether Intermediate ROTr->Protonated_Ether Protonation H_plus Acid (H+) H_plus->Protonated_Ether Deprotected_Compound Deprotected Compound (R-OH) Protonated_Ether->Deprotected_Compound Cleavage Trityl_Cation Trityl Cation (Tr+) Protonated_Ether->Trityl_Cation Trapped_Cation Trapped Trityl Species (e.g., Triphenylmethane) Trityl_Cation->Trapped_Cation Quenching Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: Mechanism of acid-catalyzed trityl group deprotection.

Troubleshooting_Workflow Start Incomplete Deprotection Observed Check_Conditions Review Reaction Conditions (Acid, Time, Temp) Start->Check_Conditions Increase_Time Increase Reaction Time Check_Conditions->Increase_Time Increase_Acid Increase Acid Concentration Increase_Time->Increase_Acid No Monitor Monitor by HPLC/TLC Increase_Time->Monitor Yes Add_Scavenger Add/Increase Scavenger Increase_Acid->Add_Scavenger No Increase_Acid->Monitor Yes Add_Scavenger->Monitor Yes Complete Deprotection Complete Monitor->Complete

Caption: Troubleshooting workflow for incomplete trityl removal.

Experimental_Workflow Start Start: Trityl-Protected Compound Dissolve 1. Dissolve in Anhydrous Solvent (e.g., DCM) Start->Dissolve Add_Scavengers 2. Add Scavenger Cocktail (e.g., TIS, Water) Dissolve->Add_Scavengers Add_Acid 3. Add Deprotection Reagent (e.g., TFA) Add_Scavengers->Add_Acid Reaction 4. Stir at Room Temperature Add_Acid->Reaction Monitoring 5. Monitor Reaction Progress (TLC/HPLC) Reaction->Monitoring Workup 6. Quench and Concentrate Monitoring->Workup Purification 7. Purify Crude Product (Chromatography/Precipitation) Workup->Purification End End: Purified Deprotected Product Purification->End

Caption: General experimental workflow for trityl deprotection.

References

Technical Support Center: N3-L-Cys(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the stability of the azide (B81097) group in N3-L-Cys(Trt)-OH and other azide-containing amino acids during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of azide-containing peptides.

Question 1: My final mass spectrometry analysis shows a peak with a mass difference of -26 Da, corresponding to an amine instead of an azide. What caused this reduction?

Answer: The most common cause for the unintended reduction of an azide to an amine is the composition of your cleavage cocktail. This side reaction is frequently observed during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step.

  • Diagnosis: The primary culprits are thiol-based scavengers, which are often included to protect sensitive amino acid residues. Ethanedithiol (EDT) is particularly known to cause significant reduction of the azide group.[1][2] In some cases, cleavage with EDT as a scavenger can lead to a loss of up to 50% of the desired azide product.[1]

  • Solution: Re-synthesize the peptide and use an "azide-safe" cleavage cocktail. The recommended standard cocktail that preserves the azide group is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) .[3] TIS acts as a scavenger for the trityl (Trt) protecting group without reducing the azide.

Question 2: My peptide sequence contains sensitive residues like Tryptophan (Trp) or Methionine (Met), and I need to use a scavenger. How can I protect both these residues and the azide group?

Answer: This is a common challenge that requires careful selection of scavengers.

  • Diagnosis: While EDT is a common scavenger for Trp, it will reduce the azide.[1][3] You need a scavenger system that protects against carbocation-mediated side reactions without being strongly reductive.

  • Solution:

    • Non-Thiol Scavengers: The combination of TIS and water in the standard azide-safe cocktail (TFA/TIS/H2O) is generally sufficient to protect Tryptophan.[3] For additional protection, non-thiol scavengers like thioanisole (B89551) can be considered.[3]

    • Use a Milder Thiol Scavenger: If a thiol scavenger is deemed absolutely necessary, Dithiothreitol (DTT) is a much safer alternative to EDT.[1] DTT shows significantly less reduction of the azide group and is the thioscavenger of choice when synthesizing azide-containing peptides with sensitive residues.[1]

Question 3: Is the azide group stable during the repetitive Fmoc-deprotection steps using piperidine (B6355638)?

Answer: Generally, the azide functional group is robust and stable under the standard basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF).[4] It is also stable to the coupling reagents typically used in Fmoc-SPPS.

  • Diagnosis: If you observe issues that you suspect are occurring during the synthesis cycles (e.g., multiple deletion products in your MS), the problem is more likely related to standard SPPS challenges like aggregation or difficult coupling sequences rather than azide instability.[5]

  • Solution: For difficult sequences, consider strategies such as using N-methylpyrrolidone (NMP) as a solvent, employing PEG-based resins, or using stronger coupling agents like HATU.[5] However, it is worth noting that some specific structures, such as peptides with an N-terminal α-azidoaspartate residue, have been reported to be unstable to Fmoc removal reagents, though this is not a general issue for all azide-containing amino acids.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary stage of SPPS where the azide group is most vulnerable? The final cleavage and deprotection step is the most critical stage. The highly acidic environment combined with reductive scavengers, particularly thiols, creates conditions that can readily convert the azide to an amine.[1][2][8]

Q2: Which specific reagents should be avoided to maintain azide stability? The primary reagent to avoid in your cleavage cocktail is Ethanedithiol (EDT) .[1] Other strong reducing agents should also be avoided throughout the synthesis process.

Q3: What is the recommended standard "azide-safe" cleavage cocktail? A cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v) is widely recommended and used to cleave peptides from the resin and remove side-chain protecting groups (including the Trt group from cysteine) while preserving the azide functionality.[3][9]

Q4: Are there alternative methods for introducing an azide group if I want to avoid using an azide-functionalized amino acid? Yes, an on-resin diazotransfer reaction is a viable alternative. This method involves synthesizing the peptide with an amino acid containing a protected amine side-chain (e.g., Lys(Alloc) or Orn(Alloc)). After the peptide is fully assembled, the side-chain protecting group is selectively removed, and the exposed amine is converted to an azide using a diazotransfer reagent like imidazole-1-sulfonyl azide hydrochloride (ISA·HCl).[3][10]

Quantitative Data Summary

The choice of scavenger during TFA cleavage has a dramatic impact on the stability of the azide group. The following table summarizes the percentage of azide reduction observed when cleaving various azide-containing peptides with different thiol scavengers.

Thiol ScavengerPeptide / MoietyCleavage Cocktail Composition% Azide ReductionReference
EDT Azide-containing peptide/PNA conjugatesTFA/Water/TIS/EDT (92.5:2.5:2.5:2.5)Up to 50%[1]
EDT Azide amino acid building blockTFA/Water/TIS/EDT (92.5:2.5:2.5:2.5)39%[1]
DTT Azide-containing peptidesNot specified, but noted as less reductiveMinimal/Preferred[1]
None Azide-containing peptide/PNA conjugatesTFA/Water/TIS (95:2.5:2.5)0%[1]
None Azide-containing peptide/PNA conjugatesTFA/m-cresol (95:5)0%[1]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling of N3-L-Cys(Trt)-OH

This protocol describes a standard manual SPPS workflow for coupling an azide-containing amino acid.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or 2-chlorotrityl resin) in Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve N3-L-Cys(Trt)-OH (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

Protocol 2: Azide-Safe Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin while preserving the azide group.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the azide-safe cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5, v/v/v) .

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per 0.5 mmol of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Workflows and Logic Diagrams

The following diagrams visualize key workflows and troubleshooting logic for the synthesis of azide-containing peptides.

Troubleshooting_Azide_Reduction Troubleshooting Logic for Azide Group Instability start Mass spec shows unexpected -26 Da peak (Azide -> Amine) check_cleavage Review Cleavage Cocktail Composition start->check_cleavage thiol_present Was a thiol scavenger (EDT, DTT) present in the TFA cocktail? check_cleavage->thiol_present edt_used Problem: EDT is a strong reducing agent for azides. thiol_present->edt_used  Yes, EDT dtt_used Note: DTT is less reductive but can still cause minor side products. Consider alternatives. thiol_present->dtt_used  Yes, DTT no_thiol Check for other reducing agents or non-standard conditions during synthesis. This is a rare occurrence. thiol_present->no_thiol  No solution_no_thiol Solution: Re-synthesize and use an azide-safe cocktail: TFA / TIS / H2O (95:2.5:2.5) edt_used->solution_no_thiol dtt_used->solution_no_thiol

Caption: Troubleshooting logic for diagnosing azide reduction.

SPPS_Workflow SPPS Workflow for Azide-Containing Peptides cluster_synthesis Synthesis Cycles (Generally Safe for Azide) deprotection Fmoc Deprotection (20% Piperidine/DMF) coupling Coupling of Next Fmoc-AA-OH wash Wash final_peptide Completed Peptidyl-Resin (Azide group intact) wash->final_peptide start Start with Resin start->deprotection cleavage CRITICAL STEP: Final Cleavage & Deprotection final_peptide->cleavage cocktail_safe Azide-Safe Cocktail: TFA/TIS/H2O cleavage->cocktail_safe Use cocktail_unsafe Unsafe Cocktail: Contains EDT cleavage->cocktail_unsafe Avoid product_ok Desired Azide Peptide cocktail_safe->product_ok product_bad Reduced Amine Byproduct cocktail_unsafe->product_bad

References

impact of scavengers like triisopropylsilane (TIS) on Cys(Trt) deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of scavengers, particularly triisopropylsilane (B1312306) (TIS), on the deprotection of S-trityl-L-cysteine (Cys(Trt)) during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of triisopropylsilane (TIS) in Cys(Trt) deprotection?

A1: The primary role of triisopropylsilane (TIS) in the trifluoroacetic acid (TFA)-mediated deprotection of Cys(Trt) is to act as a cation scavenger.[1][2] During cleavage of the trityl (Trt) protecting group, a stable trityl cation is formed. This electrophilic species can reattach to the nucleophilic thiol group of the deprotected cysteine, leading to incomplete deprotection or other side reactions.[3][4] TIS effectively and irreversibly quenches these trityl cations by donating a hydride, thus preventing their interference and ensuring the integrity of the synthesized peptide.[1][5]

Q2: Can TIS have other effects besides scavenging during deprotection?

A2: Yes, beyond its role as a cation scavenger, TIS can also act as a reducing agent.[1][5][6] This has been shown to facilitate the removal of other sulfur-protecting groups from cysteine residues, such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (tBu), particularly in the presence of TFA and mild heat.[5][6] Unexpectedly, TIS has also been observed to promote disulfide bond formation under certain conditions.[5][6]

Q3: What are the common side reactions observed during Cys(Trt) deprotection, and how can they be minimized?

A3: Common side reactions include:

  • Re-attachment of the trityl group: This occurs when the trityl cation reacts with the deprotected cysteine thiol. Using an effective scavenger like TIS is crucial to prevent this.[3][4]

  • Alkylation of other residues: Cations generated from other protecting groups (e.g., tert-butyl from Boc or tBu groups) can alkylate sensitive residues like tryptophan and methionine.[7] A scavenger cocktail is essential to mitigate this.

  • Oxidation: The free thiol group of cysteine is susceptible to oxidation, which can lead to the formation of disulfide bonds, resulting in dimerization or oligomerization of the peptide.[3] While sometimes desired, uncontrolled oxidation can be minimized by working under anaerobic conditions and precipitating the peptide directly into cold diethyl ether after cleavage.[4][8]

  • S-tert-butylation: The tert-butyl cation generated during the removal of Boc or tBu protecting groups can lead to the formation of S-tert-butylated cysteine residues.[9] The choice and concentration of scavengers are critical to minimizing this side reaction.[9]

Q4: Are there alternatives to TIS as a scavenger for Cys(Trt) deprotection?

A4: Yes, other silanes like triethylsilane (TES) can be used, though caution is advised with tryptophan-containing peptides as silanes can cause reduction of indoles.[4] Thioanisole and triethylsilane have also been shown to be effective in enhancing deprotection and catalyzing disulfide formation, similar to TIS.[5][6] Ethanedithiol (EDT) is another common scavenger that helps maintain the reduced state of the cysteine thiol.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Cys(Trt) Deprotection Insufficient scavenging of the trityl cation, leading to re-attachment.Increase the concentration of TIS in the cleavage cocktail (typically 2.5-5%). Ensure a sufficient volume of cleavage cocktail is used, especially for peptides with multiple Cys(Trt) residues.[4]
Insufficient deprotection time or TFA concentration.Increase the deprotection time and monitor the reaction progress by HPLC every 30-60 minutes.[3] Standard cleavage is typically 2-4 hours.[3] Ensure the TFA concentration is adequate (e.g., 95%).[3]
Presence of Unwanted Disulfide Bonds Oxidation of the free cysteine thiol group by atmospheric oxygen.Precipitate the peptide directly from the TFA cleavage mixture into cold diethyl ether.[4] Handle the deprotected peptide under anaerobic conditions.[8] If necessary, the disulfide bonds can be reduced using dithiothreitol (B142953) (DTT).[8]
Formation of S-alkylated Side Products Alkylation of the cysteine thiol by carbocations from other protecting groups (e.g., tBu).Use a scavenger cocktail that includes scavengers for various cations, such as TIS and water.[9] For peptides rich in tBu-protected residues, a more complex scavenger mixture may be necessary.[9]
Unintended Removal of Other Cysteine Protecting Groups The reducing nature of TIS can lead to the cleavage of other S-protecting groups like Acm or Mob.If retention of these groups is desired, consider using alternative scavengers or modifying the cleavage conditions (e.g., lower temperature, shorter reaction time).[1][5]

Quantitative Data

Table 1: Effect of TIS on the Deprotection of Cys(Acm) at 37°C

Condition% Cys(Acm) Remaining% Deprotected Cys-SH% Peptide Disulfide
Neat TFA for 12hNearly 100%--
TFA/TIS (98/2) for 12h~30%35%35%

Data summarized from a study on a test peptide H-PTVTGGC(Acm)G-OH.[5]

Table 2: Lability of Different Cys-Protecting Groups in TFA/TIS (98/2) at 37°C for 12h

Protecting GroupExtent of Deprotection
Cys(Mob)Highly labile
Cys(Acm)Partially removed (70%)
Cys(tBu)Less labile than Cys(Mob) and Cys(Acm)

The lability is in the order: Cys(Mob) > Cys(Acm) > Cys(tBu).[5][6]

Experimental Protocols

Standard Protocol for Cys(Trt) Deprotection and Peptide Cleavage

This protocol is a general guideline for the cleavage of a peptide from the resin and the simultaneous deprotection of Cys(Trt) and other acid-labile protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Reaction vessel

  • Filtration apparatus

  • Centrifuge

Procedure:

  • Preparation: Place the peptide-resin (e.g., 100 mg) into a suitable reaction vessel.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A standard mixture is 95% TFA, 2.5% TIS, and 2.5% H₂O.[3] For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage and Deprotection Reaction: Add the cleavage cocktail to the peptide-resin. The mixture may turn yellow due to the formation of the trityl cation.[8][10] Allow the reaction to proceed at room temperature for 2-4 hours with occasional mixing.[3]

  • Reaction Monitoring (Optional): To optimize the reaction time, a small aliquot of the supernatant can be taken at various time points (e.g., every 60 minutes). The peptide is precipitated with cold diethyl ether and analyzed by HPLC to monitor the disappearance of the protected peptide peak.[3]

  • Peptide Isolation: Once the reaction is complete, filter the resin and collect the filtrate containing the deprotected peptide.

  • Peptide Precipitation: Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[3]

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile (B52724) with 0.1% TFA) for analysis by HPLC and Mass Spectrometry.[3]

Visualizations

Cys_Trt_Deprotection_Workflow start Peptide-Resin (with Cys(Trt)) reaction Cleavage & Deprotection (2-4h, RT) start->reaction cocktail Cleavage Cocktail (TFA/TIS/H2O) cocktail->reaction filtration Filter Resin reaction->filtration precipitation Precipitate with Cold Diethyl Ether filtration->precipitation wash_dry Wash & Dry Peptide Pellet precipitation->wash_dry analysis HPLC & Mass Spec Analysis wash_dry->analysis TIS_Scavenging_Mechanism cluster_deprotection TFA-Mediated Deprotection cluster_scavenging TIS Scavenging CysTrt Cys(Trt) CysSH Cys-SH (Deprotected) CysTrt->CysSH Cleavage Trt_cation Trityl Cation (Trt+) CysTrt->Trt_cation Release TFA TFA (H+) Reattachment Re-attachment (Side Reaction) Trt_cation->CysSH Prevents Triphenylmethane Triphenylmethane (Trt-H) Trt_cation->Triphenylmethane Quenched by TIS TIS TIS ((iPr)3SiH) TIS->Triphenylmethane Hydride Donation

References

issues with N3-L-Cys(Trt)-OH (CHA) solubility and precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility and precipitation of N3-L-Cys(Trt)-OH (CHA).

Frequently Asked Questions (FAQs)

Q1: What is N3-L-Cys(Trt)-OH (CHA) and what are its common applications?

N3-L-Cys(Trt)-OH (CHA) is a derivative of the amino acid L-cysteine. It features an azide (B81097) (N3) group at the alpha-amino position and a trityl (Trt) protecting group on the sulfur atom of the cysteine side chain. The cyclohexylammonium (CHA) salt form often enhances stability and handling. Its primary application is in bioconjugation and peptide synthesis, particularly in "click chemistry" reactions where the azide group can be specifically and efficiently reacted with an alkyne-containing molecule.[1][][3][4]

Q2: I'm observing a precipitate after dissolving N3-L-Cys(Trt)-OH (CHA) and leaving it at room temperature. What is happening?

Precipitation of N3-L-Cys(Trt)-OH (CHA) upon standing can be attributed to several factors. The compound has limited solubility in aqueous solutions, and changes in temperature or solvent evaporation can lead to supersaturation and subsequent precipitation. Additionally, the zwitterionic nature of the underlying amino acid structure can contribute to solubility challenges.[5] For some related compounds, crystallization can occur upon refrigeration after dissolution in organic solvents like DMSO.[6]

Q3: Can I heat the solution to dissolve N3-L-Cys(Trt)-OH (CHA)?

Gentle heating can be an effective method to aid in the dissolution of trityl-cysteine derivatives. For the related compound, S-Trityl-L-cysteine (STLC), heating to approximately 60-65°C has been used to facilitate dissolution in DMSO.[6] However, prolonged exposure to high temperatures should be avoided as it may risk degradation of the compound. It is crucial to monitor for any color change, which might indicate decomposition.[6]

Q4: What are the best practices for storing solutions of N3-L-Cys(Trt)-OH (CHA)?

Once dissolved, it is recommended to use the solution fresh. If storage is necessary, it should be for a short duration at a low temperature. For similar compounds, stock solutions in anhydrous solvents like DMSO are typically stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] Be aware that some trityl-cysteine derivatives have been observed to crystallize out of solution when refrigerated.[6]

Troubleshooting Guide

Issue 1: Difficulty in Dissolving N3-L-Cys(Trt)-OH (CHA)

If you are encountering problems with dissolving N3-L-Cys(Trt)-OH (CHA), consider the following troubleshooting steps:

Initial Steps:

  • Solvent Selection: Start with a small amount of the compound in a range of solvents to assess its general solubility profile. Recommended starting solvents include polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

  • Co-solvents: If the compound needs to be in a partially aqueous medium, first dissolve it in a minimal amount of a compatible organic co-solvent (e.g., DMSO) before slowly adding the aqueous buffer with vortexing. Keep the final concentration of the organic solvent as low as possible to avoid affecting your experiment.[8]

Advanced Troubleshooting:

  • Sonication: Use a sonicating water bath to break up aggregates and enhance dissolution.

  • Gentle Heating: As mentioned in the FAQs, gentle warming (e.g., up to 60-65°C) can significantly improve solubility in organic solvents like DMSO.[6] Avoid aggressive heating.

  • pH Adjustment: The solubility of amino acid derivatives can be influenced by pH. Since the parent molecule is zwitterionic, its solubility is lowest at its isoelectric point. Adjusting the pH of the aqueous component away from this point may improve solubility. For cysteine itself, pH values far above or below its isoelectric point of 5.1 increase solubility.[9]

Data Presentation: Solvent Compatibility

SolventExpected SolubilityRecommendations & Remarks
Water Poor / Partly Soluble[10]The large, hydrophobic trityl group significantly reduces aqueous solubility.
Methanol Soluble[10]A potential solvent for initial dissolution.
DMSO Soluble (5 mg/ml for STLC)[10]A common choice for preparing stock solutions. Gentle heating may be required.[6]
DMF Likely SolubleFrequently used for peptide synthesis and click chemistry reactions.
Ethanol Likely SolubleMay be a suitable alternative to methanol.
Acetonitrile Likely SolubleOften used in HPLC and can be a good solvent for moderately polar compounds.

Experimental Protocols

Protocol 1: General Procedure for Dissolving N3-L-Cys(Trt)-OH (CHA)

This protocol provides a general workflow for dissolving N3-L-Cys(Trt)-OH (CHA) for use in experimental settings.

Materials:

  • N3-L-Cys(Trt)-OH (CHA)

  • Anhydrous DMSO

  • Vortex mixer

  • Water bath or heating block

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of N3-L-Cys(Trt)-OH (CHA) in a sterile microcentrifuge tube.

  • Add a small volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-100 mM).

  • Vortex the mixture thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a water bath or on a heating block set to 60-65°C for short intervals (e.g., 5-10 minutes).[6]

  • Vortex again. Repeat the gentle heating and vortexing until the compound is completely dissolved.

  • Allow the solution to cool to room temperature before use.

  • For experiments requiring an aqueous buffer, slowly add the DMSO stock solution to the buffer while vortexing to minimize precipitation.

Visualizations

Diagram 1: Troubleshooting Workflow for Solubility Issues

G start Start: N3-L-Cys(Trt)-OH (CHA) Fails to Dissolve solvent_choice Select Appropriate Solvent (e.g., DMSO, DMF) start->solvent_choice dissolved_q Is it fully dissolved? solvent_choice->dissolved_q sonicate Apply Sonication dissolved_q->sonicate No end_success Solution Ready for Use dissolved_q->end_success Yes heat Gentle Heating (e.g., 60-65°C) sonicate->heat dissolved_q2 Is it fully dissolved? heat->dissolved_q2 ph_adjust Consider pH Adjustment (for aqueous systems) dissolved_q2->ph_adjust No dissolved_q2->end_success Yes end_fail Consult Further Technical Support ph_adjust->end_fail

Caption: A decision tree for troubleshooting solubility issues with N3-L-Cys(Trt)-OH (CHA).

Diagram 2: Experimental Workflow for Preparing a Working Solution

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex heat_vortex Gentle Heat & Vortex (if necessary) vortex->heat_vortex stock_solution Concentrated Stock Solution heat_vortex->stock_solution add_to_buffer Add Stock to Aqueous Buffer stock_solution->add_to_buffer vortex_dilute Vortex During Dilution add_to_buffer->vortex_dilute working_solution Final Working Solution vortex_dilute->working_solution

Caption: Workflow for preparing a working solution of N3-L-Cys(Trt)-OH (CHA).

References

Technical Support Center: Byproduct Identification in Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for identifying byproducts in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues you might encounter during your click reaction experiments, focusing on the identification of unexpected species by mass spectrometry.

Issue 1: My mass spectrum shows a mass corresponding to a dimer of my alkyne starting material.
  • Problem: You are observing an unexpected peak with a mass double that of your terminal alkyne reactant. This is a common byproduct known as a homodimer, resulting from the oxidative coupling of the alkyne.[1]

  • Cause: This side reaction is often caused by the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II).[1] Cu(II) can promote the dimerization of terminal alkynes (a Glaser-type coupling).

  • Solutions:

    • Degas Your Solvents: Thoroughly degas all solvents and solutions used in the reaction to remove dissolved oxygen. This can be done by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[2]

    • Increase Reducing Agent: Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present throughout the reaction. Sodium ascorbate (B8700270) helps to reduce any Cu(II) back to the active Cu(I) state.[1][2][3] A 5- to 10-fold molar excess of ascorbate relative to copper is often recommended.[2]

    • Use a Ligand: Incorporate a copper-chelating ligand, such as THPTA or TBTA. These ligands protect the Cu(I) from oxidation and can accelerate the desired click reaction, minimizing the opportunity for side reactions.[1][3]

Issue 2: The reaction is incomplete, and I see unreacted starting materials along with a complex mixture of other peaks in the mass spectrum.
  • Problem: The mass spectrum indicates that both the azide (B81097) and alkyne starting materials are still present, but the desired product peak is weak or absent. Instead, there are multiple unidentified peaks.

  • Cause: Incomplete conversion can result from several factors, including an inactive catalyst, low reactant concentration, or interference from buffer components.[2][3]

  • Solutions:

    • Verify Reagent Quality: Ensure your azide and alkyne reagents are pure and have not degraded. Prepare fresh solutions of sodium ascorbate for each experiment, as it can oxidize and lose activity in solution.[2]

    • Optimize Concentrations: The rate of the CuAAC reaction is dependent on reactant concentrations. If working with very dilute solutions, the reaction will be slower, allowing more time for side reactions or catalyst deactivation.[3] If possible, increase the concentration of your reactants.

    • Check Buffer Compatibility: Avoid using buffers that can interfere with the copper catalyst. For example, Tris-based buffers contain amine groups that can chelate copper, rendering it inactive.[2] Consider using phosphate-buffered saline (PBS) or HEPES instead.[2]

    • Remove Interfering Substances: If your sample contains other reducing agents like DTT or TCEP, they should be removed prior to the click reaction via dialysis or buffer exchange, as they can interfere with the catalyst system.[2]

Issue 3: I observe a peak at [M+16] or [M+32] for my product or starting materials.
  • Problem: The mass spectrum shows adducts corresponding to the addition of oxygen atoms to your molecules of interest.

  • Cause: Oxidation of starting materials or products can occur, especially with sensitive functional groups. The presence of excess oxidizing species or prolonged exposure to air during sample preparation or analysis can lead to these byproducts. The Cu(I) catalyst itself is sensitive to oxidation.[1]

  • Solutions:

    • Maintain Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[3]

    • Use Fresh Solvents: Use high-purity, freshly opened solvents to avoid contaminants or dissolved oxygen.

    • Optimize MS Conditions: During electrospray ionization (ESI), in-source oxidation can sometimes occur. Optimize the source parameters (e.g., voltages, gas flows) to ensure soft ionization conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a CuAAC reaction?

The most frequently observed byproduct is the alkyne homodimer, formed via oxidative coupling.[1] Other potential side products can arise from reactions with buffer components, degradation of starting materials, or oxidation. In reactions with complex biomolecules, side reactions with amino acid residues like histidine and arginine can occur if the copper catalyst is not properly stabilized.[4]

Q2: How can I use LC-MS to monitor my click reaction and identify byproducts?

Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool for monitoring reaction progress.[3][5][6] By taking aliquots from the reaction mixture at different time points, you can track the consumption of starting materials (azide and alkyne) and the formation of the desired triazole product. The appearance of new, unexpected peaks can signal the formation of byproducts. The mass-to-charge ratio (m/z) of these peaks provides the molecular weight of the potential byproduct, which is the first step in its identification.[6]

Q3: My mass spectrum is very complex. How can I confirm which peak is my product?

To confirm the identity of your product peak, you can use tandem mass spectrometry (MS/MS). By isolating the presumed product ion in the mass spectrometer and fragmenting it, you can obtain a characteristic fragmentation pattern. This pattern can be compared to the expected fragmentation of your product's structure, providing a higher degree of confidence in its identification.[7]

Q4: I suspect a byproduct is formed, but its concentration is too low to detect easily. How can I improve its detection by ESI-MS?

For detecting low-concentration species, you can sometimes use "ESI-tuned" reagents.[8] This involves using a starting material (e.g., an alkyne) that is labeled with a moiety that ionizes very efficiently, such as an imidazole (B134444) group.[8] This can significantly enhance the signal of the resulting product and any related byproducts in the mass spectrum.

Quantitative Data Summary

When analyzing a click reaction by LC-MS, you may encounter data similar to the table below. This example shows an incomplete reaction where a significant portion of the alkyne has formed a homodimer byproduct.

CompoundExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Relative Abundance (%)
Azide Reactant250.1250.130
Alkyne Reactant200.1200.115
Desired Product 450.2 450.2 45
Alkyne Homodimer398.2398.210

Experimental Protocols & Visualizations

Protocol: General Procedure for Reaction Monitoring by LC-MS
  • Reaction Setup: Assemble the click reaction under an inert atmosphere as per your standard protocol, including the azide, alkyne, copper source, reducing agent, and ligand in a suitable solvent.[3]

  • Initial Sample (T=0): Before adding the copper catalyst to initiate the reaction, withdraw a small aliquot (e.g., 5 µL), quench it by diluting into a larger volume of solvent (e.g., 495 µL of 50:50 acetonitrile (B52724):water with 0.1% formic acid), and analyze by LC-MS. This provides a baseline measurement of your starting materials.

  • Time-Course Monitoring: After initiating the reaction, withdraw aliquots at regular intervals (e.g., 15 min, 1 hr, 4 hrs, 24 hrs). Quench each aliquot immediately as described in step 2.

  • LC-MS Analysis: Inject the quenched samples onto the LC-MS system. Use a suitable C18 column and a gradient of water and acetonitrile (both with 0.1% formic acid) to separate the components. Monitor the expected m/z values for your reactants and product in both full scan and, if available, selected ion monitoring (SIM) mode for higher sensitivity.[6]

  • Data Analysis: Integrate the peak areas for the reactants, product, and any observed byproducts to determine their relative abundance over time. This will show the reaction kinetics and the profile of byproduct formation.

Diagrams

Byproduct_Identification_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_troubleshooting Troubleshooting Phase Start Start Click Reaction Sample Collect Time Points (T=0, T=x) Start->Sample Quench Quench Reaction Aliquots Sample->Quench LCMS LC-MS Analysis Quench->LCMS Process Process Data (Extract Ion Chromatograms) LCMS->Process Identify Identify Peaks (Reactants, Product, Unknowns) Process->Identify Expected Product Peak Correct & Abundant? Identify->Expected Byproducts Byproduct Peaks Present? Expected->Byproducts No Optimize Optimize Reaction Conditions Expected->Optimize Yes MSMS Characterize Byproducts (MS/MS) Byproducts->MSMS Yes MSMS->Optimize

Caption: Workflow for identifying byproducts in click reactions.

Troubleshooting_Logic cluster_peaks cluster_solutions Start Mass Spectrum Analysis: Unexpected Peak Observed Peak_Dimer Peak at 2x Alkyne Mass? Start->Peak_Dimer Peak_Incomplete Starting Materials Remain? Start->Peak_Incomplete Peak_Other Other Unexpected Peaks? Start->Peak_Other Sol_Dimer Cause: Oxidative Coupling Solution: Degas, Add Ligand, Increase Ascorbate Peak_Dimer->Sol_Dimer Likely Sol_Incomplete Cause: Inactive Catalyst/Interference Solution: Check Reagents, Buffer, Concentration Peak_Incomplete->Sol_Incomplete Likely Sol_Other Cause: Degradation/Side Reaction Solution: MS/MS Analysis, Optimize Conditions Peak_Other->Sol_Other Possible

Caption: Troubleshooting logic for common mass spec observations.

References

Technical Support Center: Synthesis of Peptides Containing N3-L-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of peptides containing N-terminal azido-L-cysteine with a trityl-protected side chain (N3-L-Cys(Trt)-OH).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, cleavage, and purification of peptides containing N3-L-Cys(Trt)-OH.

Q1: My final peptide yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low peptide yield can stem from several factors throughout the solid-phase peptide synthesis (SPPS) process. Key areas to investigate include incomplete coupling reactions, peptide aggregation, and loss during workup.

Troubleshooting Low Yield:

Potential CauseRecommended Solution
Incomplete Coupling/Deprotection Monitor each coupling and Fmoc-deprotection step using a qualitative test (e.g., Kaiser test). For "difficult" sequences, consider double coupling or using a more potent coupling reagent like HATU or HCTU. Ensure complete Fmoc removal by extending the piperidine (B6355638) treatment time or using fresh reagent.
Peptide Aggregation Peptides with hydrophobic residues, including the trityl group on cysteine, are prone to aggregation.[1][2] Consider switching to a more solvating solvent like N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF).[3] Using a lower substitution resin can also mitigate aggregation by increasing the distance between peptide chains.[4]
Loss During Precipitation Shorter or more hydrophilic peptides may not precipitate efficiently in diethyl ether. If you suspect this is the case, try concentrating the cleavage cocktail under a stream of nitrogen before precipitation.
Premature Cleavage If using a highly acid-labile resin, premature cleavage of the peptide can occur during repeated acid treatments in Boc-based synthesis. This is less of a concern in the milder, base-labile Fmoc strategy.

Q2: The purity of my crude peptide is very low, showing multiple unexpected peaks in the HPLC. How can I identify and minimize these impurities?

A2: Low purity is often due to side reactions occurring during synthesis or cleavage. The presence of both an N-terminal azide (B81097) and a Cys(Trt) residue introduces specific challenges.

Troubleshooting Low Purity:

Potential Side ReactionIdentification & Prevention
Incomplete Deprotection of Cys(Trt) The trityl (Trt) group is labile to trifluoroacetic acid (TFA) but can re-attach to the cysteine thiol if not properly scavenged.[1] This results in a product with the Trt group still attached. Solution: Use a cleavage cocktail containing a high concentration of scavengers like triisopropylsilane (B1312306) (TIS).[1][5] TIS irreversibly converts the reactive trityl cation to triphenylmethane.[1]
Racemization/Epimerization of Cysteine Cysteine, especially at the C-terminus, is prone to racemization (epimerization) due to the abstraction of its α-proton by the base (e.g., piperidine) used for Fmoc removal.[6][7] This leads to diastereomeric impurities that can be difficult to separate. Solution: Using a 2-chlorotrityl resin can reduce this issue.[6] Optimizing the Fmoc removal conditions, for instance by using 4-methylpiperidine (B120128) with OxymaPure in DMF, can also minimize this side reaction.[6]
Oxidation of Cysteine Thiol The free thiol group of cysteine can oxidize to form disulfide bridges (dimers or oligomers) after deprotection. Solution: Add a reducing agent like dithiothreitol (B142953) (DTT) or 2.5% ethanedithiol (EDT) to the cleavage cocktail to keep the cysteine in its reduced state.[1]
Side Reactions of the N-terminal Azide The azide group is generally stable during Fmoc SPPS. However, prolonged exposure to certain reagents or conditions could potentially lead to side reactions. It is crucial to ensure that the reagents used are compatible with the azide functionality.
Deletion Peptides These arise from incomplete coupling at one or more steps. Solution: As mentioned for low yield, ensure complete coupling at each step through monitoring and, if necessary, procedural adjustments like double coupling.

Q3: I'm having trouble with the final cleavage and deprotection step. What is the optimal cleavage cocktail for a peptide containing Cys(Trt)?

A3: The choice of cleavage cocktail is critical for efficiently removing the Trt group while minimizing side reactions. A standard and effective cocktail is a mixture of TFA, a scavenger, and water.

Recommended Cleavage Cocktails:

Cocktail CompositionRatio (v/v/v)Key Features & Considerations
TFA / TIS / H₂O 95 / 2.5 / 2.5A standard, robust cocktail. TIS is a highly effective scavenger for the trityl cation.[1]
TFA / EDT / H₂O / TIS 94 / 2.5 / 2.5 / 1The addition of EDT helps to prevent oxidation of the cysteine thiol.
TFA / Phenol / H₂O / Thioanisole / EDT 82.5 / 5 / 5 / 5 / 2.5A more complex "Reagent K" cocktail often used for peptides containing multiple sensitive residues.

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the manual steps for one cycle of amino acid addition.

  • Resin Swelling: Swell the resin (e.g., 2-chlorotrityl chloride resin) in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.

  • Washing: Wash the resin with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times) to prepare for the next cycle.

Protocol 2: Cleavage and Deprotection of the Peptide from the Resin

This protocol describes the final step to release the crude peptide.

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage:

    • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) fresh.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Incubate at room temperature with occasional swirling for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Concentrate the TFA solution slightly under nitrogen.

    • Precipitate the crude peptide by adding it dropwise to cold diethyl ether.

  • Collection and Drying:

    • Centrifuge the ether suspension to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide under vacuum.

Visual Guides

SPPS Workflow for N3-L-Cys(Trt)-OH Peptides

SPPS_Workflow General SPPS Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash_1->Coupling Wash_2 Wash (DMF/DCM) Coupling->Wash_2 Repeat Repeat for all Amino Acids Wash_2->Repeat Repeat->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage Cleavage & Side-Chain Deprotection (TFA/Scavenger Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification End End: Pure Peptide Purification->End

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Troubleshooting Logic for Low Purity

Purity_Troubleshooting Troubleshooting Low Peptide Purity Start Low Purity in Crude HPLC Check_Mass Analyze by Mass Spec Start->Check_Mass Mass_Plus_242 Mass +242 Da? Check_Mass->Mass_Plus_242 Incomplete_Trt_Deprotection Issue: Incomplete Trt Deprotection Solution: Increase TIS in cleavage cocktail Mass_Plus_242->Incomplete_Trt_Deprotection Yes Diastereomers Multiple peaks with same mass? Mass_Plus_242->Diastereomers No Racemization Issue: Cys Racemization Solution: Use 2-Cl-Trt resin, optimize base for Fmoc removal Diastereomers->Racemization Yes Dimer_Peak Peak at ~2x Mass? Diastereomers->Dimer_Peak No Oxidation Issue: Cysteine Oxidation Solution: Add EDT/DTT to cleavage cocktail Dimer_Peak->Oxidation Yes Other_Peaks Other unexpected peaks Dimer_Peak->Other_Peaks No Check_Synthesis Review synthesis data for incomplete couplings (deletion sequences) Other_Peaks->Check_Synthesis

Caption: Decision tree for troubleshooting common purity issues.

References

Validation & Comparative

A Tale of Two Cysteines: N3-L-Cys(Trt)-OH (CHA) vs. Fmoc-Cys(Trt)-OH in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of cysteine residues is a cornerstone of advanced peptide design. The unique reactivity of cysteine's thiol group enables critical modifications such as disulfide bridging, PEGylation, and conjugation to various molecular entities. The choice of the cysteine building block is therefore a critical decision that dictates the synthetic strategy and the ultimate capabilities of the final peptide. This guide provides a comprehensive comparison of two key cysteine derivatives: the conventional Fmoc-Cys(Trt)-OH and the functionally distinct N3-L-Cys(Trt)-OH (CHA), highlighting their disparate applications and performance characteristics with supporting data and protocols.

At the forefront of solid-phase peptide synthesis (SPPS) is the widely adopted Fmoc-Cys(Trt)-OH. This derivative, protected at the α-amino group with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and at the thiol side-chain with the acid-labile trityl (Trt) group, is the workhorse for introducing cysteine into a growing peptide chain. In contrast, N3-L-Cys(Trt)-OH (CHA), which features an azido (B1232118) (N3) group in place of the α-amino protecting group, is not a direct participant in chain elongation via standard Fmoc chemistry. Instead, it serves as a powerful tool for the post-synthetic modification of peptides through "click chemistry," enabling sophisticated molecular engineering.

At a Glance: Key Differences and Applications

FeatureFmoc-Cys(Trt)-OHN3-L-Cys(Trt)-OH (CHA)
Primary Role in Peptide Synthesis Backbone elongation (incorporation of cysteine residues within the peptide sequence)N-terminal modification, peptide ligation, and cyclization via click chemistry.
α-Amino Protection Fmoc (9-fluorenylmethyloxycarbonyl)N3 (Azido group)
Thiol Protection Trt (Trityl)Trt (Trityl)
Typical Use Case Standard building block in Fmoc-SPPS for linear or cyclic (via disulfide bonds) peptides.Introduction of an N-terminal azide (B81097) for subsequent reaction with alkyne-containing molecules.
Compatibility with SPPS Fully compatible with standard Fmoc-SPPS cycles.Not directly used for chain elongation in Fmoc-SPPS without prior modification (e.g., reduction of azide). Primarily used for N-terminal capping or in solution phase.

Performance in Peptide Synthesis: A Comparative Overview

Direct quantitative comparison of coupling efficiency and racemization between Fmoc-Cys(Trt)-OH and N3-L-Cys(Trt)-OH within the same experimental framework is not applicable due to their fundamentally different roles. However, extensive data exists on the performance of Fmoc-Cys(Trt)-OH, particularly concerning the challenge of racemization during coupling.

Racemization of Fmoc-Cys(Trt)-OH

Cysteine residues are notoriously susceptible to racemization during activation and coupling in SPPS, especially when using base-mediated methods. The choice of coupling reagents and conditions significantly impacts the degree of epimerization.

Coupling Conditions for Fmoc-Cys(Trt)-OHRacemization (%)Reference
HBTU/DIEA (Microwave-assisted, 50°C)10.9[1]
HBTU/DIEA (Microwave-assisted, 80°C)26.6[1]
DIPCDI/Oxyma Pure3.3[2]

These data underscore the importance of optimizing coupling conditions when incorporating Fmoc-Cys(Trt)-OH to maintain the stereochemical integrity of the peptide. In contrast, α-azido acids have been reported to allow for high activation of the carboxyl group, for instance as an acid chloride, with no detectable racemization.[3]

Strategic Applications and Experimental Workflows

The distinct chemical nature of Fmoc-Cys(Trt)-OH and N3-L-Cys(Trt)-OH dictates their respective experimental workflows.

The Conventional Path: Peptide Elongation with Fmoc-Cys(Trt)-OH

Fmoc-Cys(Trt)-OH is the standard choice for incorporating cysteine residues at any position within a peptide sequence during Fmoc-SPPS. The workflow is characterized by sequential deprotection and coupling steps.

Fmoc_SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling: Fmoc-Cys(Trt)-OH + Coupling Reagents (e.g., HBTU/DIEA) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat Cycles for Peptide Elongation Washing_2->Repeat Cleavage Cleavage and Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Peptide Final Peptide with Free Thiol Group Cleavage->Peptide

Fmoc-SPPS Workflow for Cysteine Incorporation.
The "Clickable" Approach: N-Terminal Modification with N3-L-Cys(Trt)-OH

N3-L-Cys(Trt)-OH is typically introduced at the final stage of peptide synthesis to functionalize the N-terminus with an azide group. This azide then serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of a wide array of molecules.

Azide_Click_Chemistry_Workflow Peptide_Resin Resin-Bound Peptide (N-terminus deprotected) Azide_Coupling Coupling of N3-L-Cys(Trt)-OH Peptide_Resin->Azide_Coupling Cleavage Cleavage and Deprotection (TFA Cocktail) Azide_Coupling->Cleavage Azido_Peptide N-terminal Azido-Peptide with Free Thiol Cleavage->Azido_Peptide Click_Reaction Click Chemistry: + Alkyne-Molecule (e.g., CuAAC) Azido_Peptide->Click_Reaction Conjugate Peptide Conjugate Click_Reaction->Conjugate

Workflow for N-terminal Azide Functionalization and Click Chemistry.

Detailed Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Cys(Trt)-OH in Fmoc-SPPS

This protocol outlines a typical manual coupling cycle for incorporating Fmoc-Cys(Trt)-OH into a peptide sequence on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Cys(Trt)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).

  • Continuation: Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the sequence.

Protocol 2: N-terminal Azide Functionalization and Click Chemistry

This protocol describes the introduction of an N-terminal azide using N3-L-Cys(Trt)-OH followed by a CuAAC reaction.

  • Peptide Synthesis: Synthesize the desired peptide sequence on a solid support using standard Fmoc-SPPS. After the final coupling step, deprotect the N-terminal Fmoc group as described in Protocol 1.

  • N-terminal Azide Coupling:

    • Couple N3-L-Cys(Trt)-OH (CHA salt can be used directly) to the deprotected N-terminus of the resin-bound peptide using a standard coupling protocol (e.g., with HBTU/DIEA in DMF for 2 hours).

  • Cleavage and Deprotection:

    • Wash and dry the resin.

    • Cleave the peptide from the resin and remove the Trt and other side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the crude N-terminal azido-peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the purified azido-peptide and the alkyne-containing molecule of interest in a suitable solvent mixture (e.g., water/tert-butanol).

    • Add a copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).

    • Allow the reaction to proceed at room temperature until completion, monitoring by LC-MS.

    • Purify the final peptide conjugate by RP-HPLC.

Conclusion: Choosing the Right Tool for the Job

The choice between N3-L-Cys(Trt)-OH (CHA) and Fmoc-Cys(Trt)-OH is not a matter of direct substitution but one of strategic design.

  • Fmoc-Cys(Trt)-OH remains the indispensable tool for the routine, site-specific incorporation of cysteine into the peptide backbone via Fmoc-SPPS. Its use is foundational for creating peptides with disulfide bridges or for applications requiring a free thiol group at a specific position. However, researchers must be vigilant about the potential for racemization and optimize coupling conditions accordingly.

  • N3-L-Cys(Trt)-OH (CHA) opens a gateway to a vast landscape of peptide modifications through bioorthogonal chemistry. Its utility lies not in chain elongation but in the precise, post-synthetic installation of an azide handle for "clicking" on a diverse range of functionalities. This enables the creation of complex peptide conjugates, cyclic peptides with non-disulfide bridges, and sophisticated molecular probes.

Ultimately, the selection of the appropriate cysteine derivative hinges on the desired final structure and function of the peptide. For linear and disulfide-cyclized peptides, Fmoc-Cys(Trt)-OH is the established and cost-effective choice. For advanced applications requiring conjugation or intricate molecular architectures, N3-L-Cys(Trt)-OH provides a versatile and powerful solution. A thorough understanding of the distinct roles and synthetic methodologies associated with each of these reagents is paramount for any researcher working at the cutting edge of peptide science and drug development.

References

A Comparative Guide to CuAAC and SPAAC for Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to covalently link molecules to proteins, nucleic acids, or cells is fundamental. Bioorthogonal chemistry provides the tools for such specific conjugations in complex biological environments. Among the most powerful techniques are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions form a stable triazole linkage between an azide (B81097) and an alkyne, but their distinct mechanisms lead to significant differences in performance, making the choice between them critical for experimental success.[1]

This guide offers an objective comparison of CuAAC and SPAAC, focusing on bioconjugation efficiency, supported by quantitative data and detailed experimental protocols to inform your selection.

Mechanism and Core Differences

CuAAC is the quintessential "click chemistry" reaction, utilizing a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[2] This process is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted triazole isomer.[2][3] However, its primary limitation lies in the cytotoxicity of the copper catalyst, which can generate reactive oxygen species (ROS) that damage sensitive biomolecules and are unsuitable for many live-cell applications.[4][5][6]

SPAAC , in contrast, is a catalyst-free reaction. It ingeniously employs a strained cyclooctyne (B158145) (like BCN, DBCO, or DIFO) which possesses high ring strain.[7][][9] The release of this strain provides the energy to drive the reaction with an azide, eliminating the need for a toxic metal catalyst.[][10] This inherent biocompatibility makes SPAAC the preferred method for in vivo studies and labeling sensitive biological systems.[7][9][11] The trade-off for this advantage can be slower reaction kinetics compared to CuAAC and the use of bulkier, more sterically demanding alkyne reagents.[12][13][14]

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requirement Copper(I) (e.g., from CuSO₄ + reducing agent)[15]None (Catalyst-free)[7][]
Second-Order Rate Constant (k₂) Generally faster: 1 to 100 M⁻¹s⁻¹ [12] (Can reach 10⁴ - 10⁵ M⁻¹s⁻¹ under optimal conditions)[2]Generally slower, depends on cyclooctyne: ~0.001 to 1 M⁻¹s⁻¹ [3][13]
Biocompatibility Limited in vivo due to copper cytotoxicity and ROS generation.[4][5][6] Requires protective ligands (e.g., THPTA, BTTAA) to mitigate toxicity.[13][14]Excellent. Widely used for live-cell imaging and in vivo applications.[7][9][11]
Reaction Time Typically fast (minutes to a few hours).[16]Varies widely with reagent choice (hours to days).[12]
Alkyne Reagent Simple, small terminal alkynes (e.g., propargyl group).[11]Bulky, sterically hindered cyclooctynes (e.g., BCN, DBCO).[11][13]
Regioselectivity High: Exclusively forms the 1,4-disubstituted triazole.[3][11]Low: Forms a mixture of regioisomers (1,4 and 1,5).[16]
Yields Often nearly quantitative under optimized conditions.[17]Typically high, but can be affected by sterics and reagent concentrations.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for labeling an azide-modified protein.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for labeling an azide-modified protein with an alkyne-containing molecule (e.g., a fluorescent probe).

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Alkyne-probe stock solution (e.g., 10 mM in DMSO).

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water).

  • Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50-200 mM in water).[15]

  • Reducing agent: Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).[18]

  • Aminoguanidine (optional, to intercept deleterious ascorbate by-products).[17]

  • Reaction buffer (e.g., PBS, pH 7.4).

Methodology:

  • In a microcentrifuge tube, dilute the azide-modified protein to the desired final concentration (e.g., 10-50 µM) in the reaction buffer.

  • Add the alkyne-probe from the stock solution to achieve a final concentration of 2-10 molar equivalents relative to the protein.

  • Prepare a premixed catalyst solution by combining the CuSO₄ stock and the ligand stock. A 1:2 to 1:5 molar ratio of Cu:ligand is common.[15] Let this mixture stand for 1-2 minutes.

  • Add the premixed catalyst solution to the reaction mixture. A final copper concentration of 0.1-1 mM is typical.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[18]

  • Mix the components gently by inversion or slow rotation. Protect from light if using a photosensitive probe.

  • Incubate the reaction at room temperature for 1-4 hours.[18]

  • Quench the reaction by adding EDTA to chelate the copper, and proceed with purification (e.g., size-exclusion chromatography, dialysis) to remove excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for labeling an azide-modified protein with a cyclooctyne-containing molecule.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).[7]

  • Cyclooctyne reagent (e.g., BCN-PEG4-alkyne or DBCO-fluorophore) stock solution (e.g., 10 mM in anhydrous DMSO).[7]

  • Reaction buffer (e.g., PBS, pH 7.4).

Methodology:

  • In a suitable reaction vessel, add the solution of the purified azide-modified protein.

  • Add the cyclooctyne reagent from the stock solution. A 2-4 fold molar excess of the cyclooctyne reagent over the azide-modified protein is a common starting point.[7] Ensure the final concentration of DMSO is kept low (ideally <5% v/v) to avoid protein denaturation.[7]

  • Gently mix the reaction components.

  • Incubate the reaction. Incubation times can vary significantly based on the reactivity of the specific cyclooctyne used. Common conditions are 4-12 hours at room temperature or 12-24 hours at 4°C.[7] Some highly reactive cyclooctynes may achieve sufficient labeling in 1-2 hours.[7][19]

  • The reaction proceeds by simple mixing and does not require a quenching step.[19]

  • Purify the labeled protein using standard methods such as size-exclusion chromatography or dialysis to remove unreacted cyclooctyne reagent.

Visualizations

To better understand the processes, the following diagrams illustrate the reaction mechanisms and a decision-making workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide Biomolecule-N₃ Product Bioconjugate (1,4-Triazole) Azide->Product Alkyne Probe-Alkyne Alkyne->Product Catalyst Copper(I) Catalyst->Product catalyzes

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide Biomolecule-N₃ Product Bioconjugate (Triazole Mixture) Azide->Product Cyclooctyne Probe-Cyclooctyne (Strained) Cyclooctyne->Product spontaneous

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Decision_Workflow Start Start: Need for Azide-Alkyne Bioconjugation Q1 Is the experiment in a live system (cells/in vivo)? Start->Q1 Q2 Are extremely rapid kinetics critical? Q1->Q2 No (in vitro / ex vivo) Rec_SPAAC Recommendation: Use SPAAC Q1->Rec_SPAAC Yes Rec_CuAAC Recommendation: Use CuAAC Q2->Rec_CuAAC Yes Consider Consider CuAAC with protective ligands and low Cu concentration Q2->Consider No

Caption: Decision workflow for selecting between CuAAC and SPAAC.

Conclusion

Both CuAAC and SPAAC are exceptionally powerful methods for bioconjugation, each with a distinct profile of advantages and disadvantages. The choice is a strategic trade-off between reaction speed and biocompatibility.[12] For applications outside of living systems, such as materials science or in vitro conjugation, where high speed and efficiency are paramount, CuAAC remains an excellent and cost-effective choice.[16] However, for the majority of studies involving live cells, in vivo imaging, or the development of therapeutics, the superior biocompatibility and catalyst-free nature of SPAAC make it the indispensable and more prudent option, despite potentially slower kinetics and higher reagent costs.[1][11] A thorough understanding of these differences will enable researchers to select the optimal tool to advance their scientific discoveries.

References

A Comparative Guide to Alternative Azide-Containing Amino Acids for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids into peptides is a cornerstone of modern chemical biology and drug development. Azide-containing amino acids, in particular, have emerged as powerful tools, offering a bioorthogonal handle for a variety of chemical modifications through "click chemistry." This guide provides a comprehensive comparison of alternative azide-containing amino acids, detailing their synthesis, incorporation into peptides, and performance in bioorthogonal reactions, supported by experimental data.

Introduction to Azide-Containing Amino Acids

Azide-containing amino acids are derivatives of natural amino acids that feature an azide (B81097) moiety (-N₃). This functional group is small, metabolically stable, and does not interfere with most biological processes, making it an ideal bioorthogonal chemical reporter.[1] Its primary application lies in its ability to undergo highly efficient and specific cycloaddition reactions with alkynes, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions enable the precise attachment of various functionalities to peptides, including fluorescent dyes, imaging agents, and drug molecules.[4]

This guide focuses on a selection of commonly used alternative azide-containing amino acids, categorized by the position of the azide group:

  • α-Azido Acids: The azide group is directly attached to the α-carbon of the amino acid.

  • Side-Chain Azido (B1232118) Amino Acids: The azide group is located on the amino acid side chain, offering greater flexibility and potentially less steric hindrance. Common examples include derivatives of lysine, ornithine, homoalanine, and alanine.

  • Aromatic Azido Amino Acids: Featuring an azide group on an aromatic ring, such as in p-azido-L-phenylalanine.

Comparison of Performance and Characteristics

The choice of an azide-containing amino acid depends on several factors, including the ease of synthesis and incorporation, stability during peptide synthesis, and reactivity in subsequent bioorthogonal reactions. The following tables provide a summary of quantitative data for key performance indicators.

Table 1: Synthesis Yields of Fmoc-Protected Azide-Containing Amino Acids
Amino Acid DerivativeStarting MaterialKey Synthesis StepsOverall Yield (%)Reference
Fmoc-L-azidoalanineFmoc-L-asparagineHofmann rearrangement, Diazo transfer62-75[5]
Fmoc-L-azidohomoalanineFmoc-L-glutamineHofmann rearrangement, Diazo transfer65-74[5]
Fmoc-δ-azido-L-ornithineL-ornithineCopper complexation, Boc protection, Fmoc protection, Diazo transfer~74 (over 5 steps)[6]
Fmoc-ω-azido-L-lysineL-lysineCopper complexation, Boc protection, Fmoc protection, Diazo transfer~75 (over 5 steps)[6]
α-Azido acids (general)Corresponding α-amino acidDiazo transferGenerally high[2]
Table 2: Kinetic Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Azide-Containing Amino AcidStrained AlkyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Novel Hydrophilic Azido-Amino AcidDBCO0.34[7]
Azidolysine (N₃K)DBCONot specified, but similar to novel amino acid[7]
Novel Hydrophilic Azido-Amino AcidBCN0.28[7]
Azidolysine (N₃K)BCNNot specified, but similar to novel amino acid[7]

Note: The reactivity in click chemistry is highly dependent on the specific alkyne partner and reaction conditions.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful synthesis and application of azide-containing amino acids.

Synthesis of Fmoc-L-azidoalanine from Fmoc-L-asparagine

This two-step protocol is an efficient method for producing Fmoc-L-azidoalanine.[5]

Step 1: Hofmann Rearrangement to Fmoc-L-diaminopropionic acid

  • Dissolve Fmoc-L-asparagine in a 2:1 mixture of DMF and water.

  • Add pyridine (B92270) and then [bis(trifluoroacetoxy)iodo]benzene.

  • Stir the reaction mixture for 14 hours at room temperature.

  • The product, Fmoc-L-diaminopropionic acid, can be isolated by filtration.

Step 2: Diazo Transfer to Fmoc-L-azidoalanine

  • Dissolve the Fmoc-L-diaminopropionic acid in a 1:1:1 mixture of water, methanol, and dichloromethane.

  • Add a catalytic amount of copper(II) sulfate (B86663) pentahydrate.

  • Add imidazole-1-sulfonyl azide hydrochloride and adjust the pH to 9 with potassium carbonate.

  • Stir the biphasic mixture vigorously for 18 hours.

  • After an aqueous workup, the final product, Fmoc-L-azidoalanine, is obtained in high purity.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) with Azido Amino Acids

The incorporation of Fmoc-protected azido amino acids into peptides generally follows standard Fmoc-SPPS protocols.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (including the azido amino acid) with a coupling reagent (e.g., HBTU/DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

Caution: During the cleavage step, some thio-scavengers like EDT can lead to the reduction of the azide group to an amine. DTT is a recommended alternative to minimize this side reaction.

Visualizing the Chemistry: Diagrams and Workflows

Visual representations are invaluable for understanding the chemical processes involved in utilizing azide-containing amino acids.

G cluster_synthesis Synthesis of Fmoc-Azido-Amino Acid Fmoc-Asn-OH Fmoc-Asn-OH Hofmann Rearrangement Hofmann Rearrangement Fmoc-Asn-OH->Hofmann Rearrangement [Bis(trifluoroacetoxy)iodo]benzene, Pyridine, DMF/H2O Fmoc-Dap-OH Fmoc-Dap-OH Hofmann Rearrangement->Fmoc-Dap-OH Diazo Transfer Diazo Transfer Fmoc-Dap-OH->Diazo Transfer Imidazole-1-sulfonyl azide, CuSO4, K2CO3 Fmoc-Ala(N3)-OH Fmoc-Ala(N3)-OH Diazo Transfer->Fmoc-Ala(N3)-OH

Caption: Synthesis of Fmoc-L-azidoalanine.

G Start Start Swell Resin Swell Resin Start->Swell Resin Fmoc Deprotection Fmoc Deprotection Swell Resin->Fmoc Deprotection Wash Wash Fmoc Deprotection->Wash 20% Piperidine/DMF Couple Amino Acid Couple Amino Acid Wash->Couple Amino Acid Repeat Repeat Couple Amino Acid->Repeat Fmoc-AA-OH, HBTU/DIPEA Repeat->Fmoc Deprotection Yes Final Deprotection Final Deprotection Repeat->Final Deprotection No Cleave from Resin Cleave from Resin Final Deprotection->Cleave from Resin End End Cleave from Resin->End TFA Cocktail

Caption: Fmoc-SPPS workflow for peptide synthesis.

G cluster_cunc Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Peptide-N3 Peptide-N₃ Cu(I) Cu(I) Peptide-N3->Cu(I) Alkyne Alkyne Alkyne->Cu(I) Triazole Peptide-Triazole-Molecule Cu(I)->Triazole Peptide-N3_spaac Peptide-N₃ No Catalyst No Catalyst Peptide-N3_spaac->No Catalyst Strained Alkyne e.g., DBCO, BCN Strained Alkyne->No Catalyst Triazole_spaac Peptide-Triazole-Molecule No Catalyst->Triazole_spaac

Caption: Comparison of CuAAC and SPAAC reactions.

Conclusion

The selection of an appropriate azide-containing amino acid is a critical decision in the design of modified peptides. While α-azido acids offer a direct route for introducing the azide at the N-terminus, side-chain functionalized analogs like azido-lysine and azido-phenylalanine provide greater flexibility for site-specific modifications within the peptide sequence. The choice between these alternatives will be guided by the specific requirements of the research, including the desired location of the modification, the synthetic accessibility of the amino acid, and its compatibility with the overall peptide synthesis and conjugation strategy. This guide provides the foundational information and experimental context to aid researchers in making an informed decision for their specific application.

References

comparing Trityl (Trt) with other cysteine protecting groups like Acm or StBu

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Cysteine Protecting Groups: Trityl (Trt), Acetamidomethyl (Acm), and S-tert-butyl (StBu)

For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the selection of an appropriate cysteine protecting group is a critical decision that profoundly impacts the success of complex synthetic strategies. The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, necessitating robust protection throughout synthesis. This guide provides an objective comparison of three widely used cysteine protecting groups: Trityl (Trt), Acetamidomethyl (Acm), and S-tert-butyl (StBu), supported by experimental data and detailed protocols to aid in the rational selection of a protecting group for specific applications.

Introduction to Cysteine Protecting Groups

The concept of "orthogonality" is central to modern peptide chemistry, allowing for the selective deprotection of one protecting group in the presence of others.[1] This is particularly crucial for the synthesis of peptides with multiple disulfide bonds, where regioselective disulfide bond formation is required.[1][2] The choice of a cysteine protecting group influences not only the strategy for disulfide bond formation but also the overall yield and purity of the final peptide.[3]

Trityl (Trt) is a bulky, acid-labile protecting group commonly used in Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] Its removal is typically achieved during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[6]

Acetamidomethyl (Acm) is a more stable protecting group, resistant to the acidic conditions of final cleavage.[2][7] Its removal requires specific reagents, such as heavy metals (mercury(II) or silver(I) ions) or oxidizing agents like iodine.[7][8] This stability makes it a valuable tool for orthogonal protection schemes.[2]

S-tert-butyl (StBu) is a disulfide-based protecting group that is stable to both acidic and basic conditions commonly employed in SPPS.[9][10] Its removal is achieved under reducing conditions, providing another layer of orthogonality.[11][12]

Data Presentation: A Comparative Overview

The following tables summarize the key properties and deprotection conditions for Trt, Acm, and StBu, allowing for a direct comparison of their performance and compatibility with different synthetic strategies.

PropertyTrityl (Trt)Acetamidomethyl (Acm)S-tert-butyl (StBu)
Chemical Structure Triphenylmethyl-CH₂-NH-CO-CH₃-S-tBu
Stability to Piperidine Stable[4]StableStable[10]
Stability to TFA Labile[6]Stable[2][7]Stable[10]
Primary Use Routine synthesis of peptides with free thiols post-cleavage[3]Orthogonal protection for regioselective disulfide bond formation[1][2]Orthogonal protection, especially for on-resin disulfide bond formation[10][11]
Common Side Reactions Can cause racemization at C-terminal cysteine[3][13]; Re-alkylation of nucleophilic residues by the trityl cation if not properly scavenged[4]Potential for side reactions with sensitive amino acids during harsh deprotection[7]; Can be more prone to piperidinylalanine formation at C-terminal Cys than Trt[13]Can be difficult to remove completely, requiring long reaction times[11]

Table 1: General Properties of Trt, Acm, and StBu Protecting Groups

Protecting GroupDeprotection ReagentsConditionsKey Considerations
Trityl (Trt) Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, EDT)Room temperature, 1-3 hoursScavengers are essential to prevent side reactions from the stable trityl cation.[4]
Iodine (I₂)In a suitable solvent (e.g., DCM, MeOH)Simultaneous deprotection and disulfide bond formation.[6][14]
Acetamidomethyl (Acm) Mercury(II) acetate (B1210297) (Hg(OAc)₂) followed by a thiol scavengerpH 4, aqueous acetic acidToxic heavy metal reagents require careful handling and disposal.[15]
Silver trifluoromethanesulfonate (B1224126) (AgOTf)In TFA or other solventsAnother heavy metal-based method.[7]
Iodine (I₂)In aqueous or alcoholic solventsOxidative deprotection leading to disulfide bond formation.[7][15]
N-chlorosuccinimide (NCS) / N-bromosuccinimide (NBS)Fast reaction, typically < 10 minutesDirect formation of intramolecular disulfide bonds.[7][12]
S-tert-butyl (StBu) Reducing agents (e.g., β-mercaptoethanol, DTT, TCEP)Neutral or slightly basic pHRequires significant excess of reducing agent and can have long reaction times.[11][16]
Phosphines (e.g., tributylphosphine)In aqueous or organic solventsEfficient reduction to the free thiol.

Table 2: Deprotection Conditions for Trt, Acm, and StBu

Experimental Protocols

The following are representative protocols for the deprotection of Cys(Trt), Cys(Acm), and Cys(StBu) protected peptides.

Protocol 1: TFA-mediated Deprotection of Cys(Trt)

This protocol describes the final cleavage of a peptide from the resin with simultaneous removal of the Trt protecting group.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under high vacuum for at least 1 hour.[4]

  • Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. A common mixture is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v).[4] Triisopropylsilane (TIS) can also be used as a scavenger (e.g., TFA/TIS/Water, 95:2.5:2.5 v/v/v).[3]

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).[4] Agitate the mixture at room temperature for 2-3 hours.[4] The resin may turn a deep yellow or orange color due to the formation of the trityl cation.[17]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two to three more times.[6] Dry the peptide under vacuum.

Protocol 2: Iodine-mediated Deprotection of Cys(Acm) and Disulfide Bond Formation

This protocol is suitable for the oxidative deprotection of two Cys(Acm) residues to form a disulfide bond in a purified peptide.

  • Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid, methanol (B129727), or a mixture of both. The concentration should be low (e.g., 0.1-1 mg/mL) to favor intramolecular disulfide bond formation.

  • Iodine Addition: Prepare a stock solution of iodine (I₂) in methanol or ethanol. Add the iodine solution dropwise to the stirred peptide solution until a faint, persistent yellow color is observed, indicating a slight excess of iodine.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by HPLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Quench the excess iodine by adding a few drops of a dilute aqueous solution of ascorbic acid or sodium thiosulfate (B1220275) until the yellow color disappears.

  • Purification: Purify the cyclized peptide by preparative HPLC to remove salts and any side products.

Protocol 3: Reductive Deprotection of Cys(StBu)

This protocol describes the removal of the StBu group to generate a free thiol.

  • Peptide Dissolution: Dissolve the StBu-protected peptide in a suitable buffer, for example, 0.1 M Tris-HCl, pH 7.5-8.0, containing a denaturant like 6 M guanidinium (B1211019) chloride if the peptide has poor solubility.

  • Reducing Agent Addition: Add a 10-50 fold molar excess of a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Reaction Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-4 hours. The progress of the deprotection can be monitored by HPLC or by using Ellman's reagent to detect the free thiol.

  • Purification: Once the reaction is complete, the peptide with the free thiol can be purified by preparative HPLC to remove the excess reducing agent and the tert-butylthiol byproduct.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the chemical structures of the protected cysteine residues and their respective deprotection pathways.

G cluster_Trt Trityl (Trt) Protection and Deprotection cluster_Acm Acetamidomethyl (Acm) Protection and Deprotection cluster_StBu S-tert-butyl (StBu) Protection and Deprotection Trt_structure Cys(Trt) Trt_deprotection Free Cys Thiol Trt_structure->Trt_deprotection TFA / Scavengers CysTrt Acm_structure Cys(Acm) Acm_deprotection Free Cys Thiol or Disulfide Acm_structure->Acm_deprotection Hg(OAc)₂ or I₂ CysAcm StBu_structure Cys(StBu) StBu_deprotection Free Cys Thiol StBu_structure->StBu_deprotection Reducing Agents (DTT, TCEP) CysStBu

Caption: Overview of Cys protection and deprotection pathways.

Deprotection_Pathways cluster_Trt Trt Removal cluster_Acm Acm Removal cluster_StBu StBu Removal Protected_Peptide Protected Peptide (on resin or in solution) TFA_Cleavage TFA + Scavengers Protected_Peptide->TFA_Cleavage Iodine_Oxidation Iodine (I₂) Protected_Peptide->Iodine_Oxidation Reduction DTT / TCEP Protected_Peptide->Reduction Free_Thiol_Peptide Peptide with Free Thiol TFA_Cleavage->Free_Thiol_Peptide Disulfide_Peptide Disulfide-Bonded Peptide Iodine_Oxidation->Disulfide_Peptide Free_Thiol_Peptide2 Peptide with Free Thiol Reduction->Free_Thiol_Peptide2

Caption: Orthogonal deprotection strategies for cysteine.

Conclusion

The choice between Trt, Acm, and StBu for cysteine protection is dictated by the specific requirements of the peptide synthesis.

  • Trityl (Trt) is the protecting group of choice for routine synthesis where the final product requires a free cysteine thiol and is compatible with standard TFA cleavage protocols.[3] Its lability, however, makes it unsuitable for on-resin chemistries that require a protected cysteine.

  • Acetamidomethyl (Acm) offers excellent stability and is a cornerstone of orthogonal protection strategies for the synthesis of complex peptides with multiple disulfide bonds.[2] Its removal requires specific and often harsh conditions, which must be considered in the context of the overall peptide sequence to avoid side reactions.[7]

  • S-tert-butyl (StBu) provides an additional level of orthogonality through its stability to both acidic and basic conditions and its selective removal by reduction.[9][10] This makes it particularly useful for strategies involving on-resin disulfide bond formation in combination with other protecting groups.[11]

By carefully considering the properties and deprotection protocols outlined in this guide, researchers can make informed decisions to optimize their peptide synthesis strategies, leading to higher yields and purer products.

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with N3-L-Cys(Trt)-OH (CHA) versus Conventional Fmoc-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of modified amino acids into peptide synthesis workflows offers a powerful tool for creating novel therapeutics with enhanced properties. One such building block, N3-L-Cys(Trt)-OH (CHA), an azide-containing cysteine derivative, opens the door to post-synthetic modifications via "click chemistry." This guide provides an objective comparison of the biological activity of peptides synthesized using N3-L-Cys(Trt)-OH (CHA) against those synthesized with the conventional Fmoc-Cys(Trt)-OH. While direct comparative biological data for a single peptide synthesized by both methods is limited in publicly available literature, this guide will draw upon established principles of peptide chemistry and the known impacts of azide (B81097) and subsequent triazole modifications on peptide function to provide a comprehensive analysis.

Introduction to N3-L-Cys(Trt)-OH (CHA) in Peptide Synthesis

N3-L-Cys(Trt)-OH is a derivative of L-cysteine where the α-amino group is replaced by an azide (N3) group, and the thiol group is protected by a trityl (Trt) group.[1] This modification is significant as the azide group serves as a chemical handle for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the site-specific conjugation of a wide array of molecules, such as fluorophores, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs, to the peptide backbone.[2][3] In contrast, Fmoc-Cys(Trt)-OH is the standard building block for incorporating cysteine into peptides via Fmoc-based solid-phase peptide synthesis (SPPS), resulting in a native cysteine residue in the final peptide.

Core Comparison: Synthesis and Potential for Modification

The primary distinction between using N3-L-Cys(Trt)-OH and Fmoc-Cys(Trt)-OH lies in the synthetic possibilities they enable.

FeaturePeptides with N3-L-Cys(Trt)-OHPeptides with Fmoc-Cys(Trt)-OH
Synthesis Strategy Compatible with standard SPPS protocols. The azide group is stable throughout the synthesis.Standard and widely used in Fmoc-SPPS.
Post-Synthetic Modification The azide group allows for highly specific and efficient conjugation with alkyne-containing molecules via click chemistry.The native cysteine thiol can be used for modification (e.g., disulfide bond formation, maleimide (B117702) chemistry), but can be prone to side reactions if not carefully controlled.
Structural Impact of Modification Click chemistry introduces a stable, rigid triazole ring into the peptide structure, which can mimic a peptide bond and influence conformation.[4][5]Modifications at the cysteine thiol can vary widely in their structural impact, from the formation of flexible disulfide bridges to the attachment of larger moieties.

Comparative Analysis of Biological Activity: A Hypothetical Case Study

To illustrate the potential differences in biological activity, let's consider a hypothetical 10-amino acid antimicrobial peptide (AMP), "Hypo-AMP," with the sequence: H₂N-Phe-Leu-Gly-Cys-Lys-Phe-Leu-Gly-Lys-Val-CONH₂ .

We will compare two versions:

  • Hypo-AMP-SH : Synthesized using standard Fmoc-Cys(Trt)-OH, resulting in a free thiol on the cysteine residue.

  • Hypo-AMP-N3 : Synthesized using N3-L-Cys(Trt)-OH, resulting in an azide group at the corresponding position.

  • Hypo-AMP-Triazole : Hypo-AMP-N3 further reacted with a simple alkyne (e.g., propargyl alcohol) via click chemistry to form a triazole.

Quantitative Data Summary

The following table presents a hypothetical but plausible comparison of the biological activities of these peptides, based on the known effects of such modifications.

ParameterHypo-AMP-SHHypo-AMP-N3Hypo-AMP-TriazoleRationale for Anticipated Results
Minimum Inhibitory Concentration (MIC) against E. coli (µg/mL) 163212-16The free thiol of cysteine can sometimes contribute to antimicrobial activity. The bulkier, more polar azide group in Hypo-AMP-N3 might slightly decrease activity. The triazole ring in Hypo-AMP-Triazole can potentially restore or even enhance activity by stabilizing a favorable conformation or through its own intrinsic properties.[1]
Hemolytic Activity (HC₅₀, µg/mL) 100>200>200The introduction of the azide and triazole moieties may alter the peptide's interaction with mammalian cell membranes, potentially reducing hemolytic activity.
Cytotoxicity against HeLa cells (IC₅₀, µg/mL) 150>250>250Similar to hemolytic activity, the modifications may decrease non-specific cytotoxicity.
Proteolytic Stability (t₁/₂, min in serum) 303560The triazole ring is resistant to enzymatic degradation and can confer increased stability to the peptide backbone.[1] The azide group may also offer a slight increase in stability compared to the native amine.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize the Hypo-AMP-SH and Hypo-AMP-N3 peptides.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH and N3-L-Cys(Trt)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Protocol for Hypo-AMP-SH:

  • Swell the Rink Amide resin in DMF.

  • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Wash the resin with DMF and DCM.

  • Couple the first Fmoc-amino acid (Fmoc-Val-OH) using DIC and OxymaPure in DMF.

  • Repeat the deprotection and coupling steps for each subsequent amino acid, using Fmoc-Cys(Trt)-OH at the fourth position.

  • After the final amino acid is coupled, wash the resin extensively with DMF and DCM and dry under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Hypo-AMP-N3: The protocol is identical to that for Hypo-AMP-SH, with the exception that N3-L-Cys(Trt)-OH is used in place of Fmoc-Cys(Trt)-OH at the fourth coupling step.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

Objective: To convert Hypo-AMP-N3 to Hypo-AMP-Triazole.

Materials:

Protocol:

  • Dissolve Hypo-AMP-N3 in a 1:1 mixture of water and t-butanol.

  • Add propargyl alcohol (1.5 equivalents).

  • Add sodium ascorbate (1 equivalent) from a freshly prepared aqueous solution.

  • Add CuSO₄ (0.1 equivalents) from an aqueous solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the Hypo-AMP-Triazole by RP-HPLC.

Antimicrobial Activity Assay (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the peptides.

Materials:

  • Escherichia coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Peptide stock solutions

Protocol:

  • Prepare a bacterial suspension in MHB, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.[6]

  • Serially dilute the peptide stock solutions in MHB in the 96-well plate.

  • Add 100 µL of the bacterial suspension to each well containing 100 µL of the diluted peptide.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed.[2]

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of the peptides against a mammalian cell line.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well plates

Protocol:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Remove the medium and add fresh medium containing serial dilutions of the peptides.

  • Incubate for 24-48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[7]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ is the concentration of peptide that reduces cell viability by 50%.[8]

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_assays Biological Assays start Resin spps_sh SPPS with Fmoc-Cys(Trt)-OH start->spps_sh spps_n3 SPPS with N3-L-Cys(Trt)-OH start->spps_n3 cleavage_sh Cleavage & Deprotection spps_sh->cleavage_sh cleavage_n3 Cleavage & Deprotection spps_n3->cleavage_n3 peptide_sh Hypo-AMP-SH cleavage_sh->peptide_sh peptide_n3 Hypo-AMP-N3 cleavage_n3->peptide_n3 mic Antimicrobial Assay (MIC) peptide_sh->mic mtt Cytotoxicity Assay (MTT) peptide_sh->mtt stability Proteolytic Stability peptide_sh->stability click Click Chemistry (CuAAC) peptide_n3->click peptide_triazole Hypo-AMP-Triazole click->peptide_triazole peptide_triazole->mic peptide_triazole->mtt peptide_triazole->stability

Caption: Experimental workflow for synthesis and biological evaluation.

Signaling_Pathway cluster_amp Antimicrobial Peptide Action AMP Antimicrobial Peptide (e.g., Hypo-AMP) Interaction Electrostatic Interaction & Hydrophobic Insertion AMP->Interaction Initial Binding Membrane Bacterial Membrane Interaction->Membrane Disruption Membrane Disruption (Pore Formation/Detergent-like) Interaction->Disruption Lysis Cell Lysis & Death Disruption->Lysis

Caption: General mechanism of action for antimicrobial peptides.

Conclusion

The use of N3-L-Cys(Trt)-OH (CHA) in peptide synthesis provides a versatile platform for creating modified peptides with potentially improved biological properties. While the introduction of an azide group itself may have a modest impact on biological activity, the subsequent click chemistry modification opens up a vast chemical space for optimization. The resulting triazole-containing peptides can exhibit enhanced proteolytic stability and altered receptor interactions, which may lead to improved therapeutic profiles.[1] In contrast, peptides synthesized with conventional Fmoc-Cys(Trt)-OH yield the native cysteine residue, which is crucial for natural disulfide bond formation and specific thiol-mediated interactions. The choice between these two building blocks will ultimately depend on the desired final product and the specific therapeutic application. For the development of novel peptide conjugates with tailored properties, N3-L-Cys(Trt)-OH (CHA) is an invaluable tool. For applications requiring the native cysteine structure and function, Fmoc-Cys(Trt)-OH remains the gold standard. Further direct comparative studies are warranted to fully elucidate the biological consequences of this synthetic choice for a range of peptide scaffolds.

References

comparative analysis of different copper sources for CuAAC reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a cornerstone of modern chemistry, enabling the efficient and specific covalent linking of molecular building blocks. A critical factor in the success of this "click" reaction is the choice of the copper source. This guide provides a comparative analysis of various copper sources, supported by experimental data, to aid in the selection of the optimal catalyst for your specific application.

The CuAAC reaction is prized for its reliability, broad functional group tolerance, and high yields of 1,4-disubstituted 1,2,3-triazoles.[1][2] The catalytically active species is copper(I), which can be introduced directly or generated in situ from more stable copper(II) salts or metallic copper.[1][3] The choice of copper source significantly impacts reaction kinetics, efficiency, product purity, and experimental setup. This guide explores the performance of homogeneous and heterogeneous copper catalysts, providing a framework for informed catalyst selection.

Homogeneous Copper Catalysts: The Workhorses of CuAAC

Homogeneous copper sources are the most widely used catalysts for CuAAC reactions due to their high reactivity and predictability. These catalysts are soluble in the reaction medium, ensuring excellent accessibility to the reactants.

Commonly Used Homogeneous Copper Sources:

  • Copper(II) Salts with a Reducing Agent: The combination of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O) or copper(II) acetate (B1210297) (Cu(OAc)₂), with a reducing agent like sodium ascorbate (B8700270) is the most common method for generating the active Cu(I) species in situ.[2][3][4] This approach is convenient as it utilizes air-stable and inexpensive starting materials.

  • Copper(I) Salts: Direct use of copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), eliminates the need for a reducing agent.[4] However, Cu(I) salts are prone to oxidation in the presence of air, often necessitating inert atmosphere techniques for optimal results.[4]

  • Copper Complexes with Ligands: The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can stabilize the Cu(I) oxidation state, accelerate the reaction rate, and prevent catalyst aggregation, particularly in biological applications.[3][4][5]

Performance Comparison of Homogeneous Copper Sources
Copper SourceTypical ConcentrationReaction TimeYieldAdvantagesDisadvantages
CuSO₄ / Sodium Ascorbate 50-250 µM[6]Minutes to hoursHigh to quantitative[2]Air-stable, inexpensive, works well in aqueous and organic solvents.[4]Requires a reducing agent, potential for side reactions from ascorbate oxidation.[4]
CuI or CuBr Stoichiometric to excess[6]Variable, often fastGood to excellentNo reducing agent needed.Air-sensitive, requires inert atmosphere for best results, potential for catalyst disproportionation.[1][4]
Cu(I) with Ligands (e.g., THPTA) 50-100 µM Cu[4]Very fast (< 10 min at 100 µM Cu)[4]High to quantitativeProtects biomolecules from oxidation, accelerates reaction.[3]Ligand synthesis adds cost and complexity.

Heterogeneous Copper Catalysts: Enabling Greener Chemistry

Heterogeneous copper catalysts offer significant advantages in terms of catalyst recovery, reusability, and minimization of copper contamination in the final product.[7][8][9] These solid-supported catalysts are particularly attractive for large-scale synthesis and applications where metal contamination is a concern.

Types of Heterogeneous Copper Catalysts:

  • Metallic Copper: Copper in metallic forms, such as wire, turnings, or plates, can serve as a source of the active Cu(I) species through in situ oxidation.[10][11]

  • Copper Nanoparticles (CuNPs): CuNPs, both unsupported and supported on materials like carbon or silica, exhibit high catalytic activity due to their large surface area-to-volume ratio.[7][12] Supported CuNPs are generally more robust and easier to handle.[7][12]

  • Single-Atom Copper Catalysts: These advanced catalysts feature isolated copper atoms dispersed on a support material, offering maximum atom efficiency and unique catalytic properties.[9]

Performance Comparison of Heterogeneous Copper Sources
Copper SourceCatalyst LoadingReaction TimeYieldAdvantagesDisadvantages
Metallic Copper (Wire/Plate) High surface areaHours to daysModerate to high[10]Inexpensive, easily removed from the reaction mixture.Slower reaction rates compared to homogeneous systems, surface fouling can occur.
Supported Copper Nanoparticles (e.g., CuNPs/C) Low mol%[7]10-30 minutes (microwave) to several hours[7][8]Good to excellent[7][8]Reusable, low metal leaching, can be used in water.[7][12]Catalyst preparation required, potential for nanoparticle aggregation.
Single-Atom Copper Catalysts Low loadingVariableHighHigh atom efficiency, enhanced activity and selectivity.[9]Synthesis of catalysts is complex and costly.

Experimental Protocols

General Protocol for CuAAC using CuSO₄ and Sodium Ascorbate
  • To a solution of the azide (B81097) and alkyne substrates in a suitable solvent (e.g., a mixture of water and a co-solvent like t-BuOH or DMSO), add an aqueous solution of CuSO₄·5H₂O (typically 1-5 mol%).

  • If a ligand is used, pre-mix the CuSO₄ solution with the ligand before adding it to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate (typically 5-10 mol%).

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the product can be isolated by extraction or chromatography.

General Protocol for CuAAC using a Heterogeneous Copper Catalyst (e.g., CuNPs/C)
  • To a suspension of the heterogeneous copper catalyst in a suitable solvent (e.g., water), add the azide and alkyne substrates.

  • Stir the reaction mixture at the desired temperature (room temperature to elevated temperatures) until the reaction is complete.

  • After the reaction, the catalyst can be separated by filtration or centrifugation.

  • The product can be isolated from the filtrate by standard work-up procedures.

  • The recovered catalyst can be washed, dried, and reused for subsequent reactions.

Visualizing the CuAAC Reaction and Workflow

To better understand the processes involved, the following diagrams illustrate the general mechanism of the CuAAC reaction and a typical experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Azide R1-N3 Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Alkyne R2-C≡CH Cu_Acetylide Cu(I)-C≡C-R2 Alkyne->Cu_Acetylide Coordination & Deprotonation CuI Cu(I) CuI->Cu_Acetylide Cu_Acetylide->Metallacycle Coordination Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Cyclization & Protonolysis Triazole->CuI Catalyst Regeneration

Caption: General mechanism of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental_Workflow start Start prepare_reagents Prepare Solutions (Azide, Alkyne, Copper Source) start->prepare_reagents mix_reagents Mix Reactants prepare_reagents->mix_reagents reaction Reaction (Stirring, Heating/Cooling) mix_reagents->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitor->workup Complete purification Purification (Chromatography, Recrystallization) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for performing a CuAAC reaction.

Conclusion

The selection of an appropriate copper source is a critical parameter in the design of a successful CuAAC reaction. For routine laboratory-scale synthesis, the combination of CuSO₄ and sodium ascorbate offers a convenient and cost-effective solution. For applications requiring high purity, large-scale production, or use in biological systems, heterogeneous catalysts or ligated copper systems are superior choices. By understanding the advantages and limitations of each copper source, researchers can optimize their CuAAC reactions for efficiency, purity, and sustainability.

References

evaluating the orthogonality of the azide group in complex peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of complex peptide synthesis, the ability to selectively modify specific sites on a peptide chain is paramount. This requires the use of "orthogonal" protecting groups – chemical moieties that can be removed under specific conditions without affecting other protecting groups on the peptide. The azide (B81097) group (-N3) has emerged as a powerful and versatile tool in this context, offering a unique combination of stability and selective reactivity. This guide provides an objective comparison of the azide group's performance against other alternatives in complex peptide synthesis, supported by experimental data and detailed protocols.

Orthogonality and Stability of the Azide Group

The azide group's primary advantage lies in its exceptional stability to a wide range of reagents and conditions commonly used in solid-phase peptide synthesis (SPPS). This stability forms the foundation of its orthogonality.

Compatibility with Standard SPPS Chemistries:

The azide group is fully compatible with the two most common orthogonal protection strategies in SPPS: Fmoc/tBu and Boc/Bzl.

  • Fmoc/tBu Strategy: The azide group is stable to the basic conditions (e.g., 20% piperidine (B6355638) in DMF) used for Nα-Fmoc deprotection and the acidic conditions (e.g., TFA) used for cleavage and side-chain deprotection (provided thiol-based scavengers are avoided).[1]

  • Boc/Bzl Strategy: Similarly, the azide is stable to the acidic conditions used for Nα-Boc deprotection and the strong acids (e.g., HF) used for final cleavage.

This high degree of compatibility allows for the seamless incorporation of azide-bearing amino acids into peptide sequences without the need for significant alterations to established synthesis protocols.

Quantitative Stability Data:

Selective Deprotection and Bioorthogonal Reactions

The true power of the azide group is realized in its ability to be selectively and cleanly converted to an amine or to participate in highly specific "bioorthogonal" ligation reactions. This allows for site-specific modifications of peptides, such as cyclization, labeling with fluorescent probes, or conjugation to other molecules.

1. Selective Reduction to an Amine:

The azide group can be selectively reduced to a primary amine under mild conditions that do not affect other common protecting groups. This provides an orthogonal method for unmasking an amino group for further elaboration, such as branching or side-chain modification.

Reduction MethodReagentsConditionsYieldComments
Staudinger Reduction Phosphines (e.g., PPh3, P(OEt)3)Anhydrous organic solvent, then H2OHighMild and chemoselective.
Thiol-mediated Reduction Thiols (e.g., DTT, mercaptoethanol)Basic conditionsQuantitativeCan be used for on-resin reduction.[2]
Catalytic Hydrogenation H2, Pd/CVarious solventsHighMay not be compatible with other reducible functional groups.

2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry":

The CuAAC reaction is a highly efficient and specific reaction between an azide and a terminal alkyne to form a stable triazole linkage.[3] This reaction is a cornerstone of "click chemistry" and is widely used for peptide cyclization and conjugation.

3. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

To overcome the cytotoxicity associated with the copper catalyst in CuAAC, strain-promoted azide-alkyne cycloaddition was developed.[3] This reaction utilizes a strained cyclooctyne (B158145) that reacts rapidly with an azide without the need for a catalyst, making it ideal for applications in living systems.

4. Staudinger Ligation:

The Staudinger ligation is a reaction between an azide and a phosphine-thioester to form an amide bond.[4] A key advantage of the "traceless" Staudinger ligation is that it forms a native amide bond, leaving no residual atoms from the reacting groups.[5] This makes it an excellent tool for ligating peptide fragments.

Performance Comparison: Azide-Based Methods vs. Alternatives

The choice of a specific ligation or modification strategy depends on the desired outcome and the complexity of the peptide. Below is a comparison of azide-based methods with other common techniques.

Peptide Ligation:

Ligation MethodReactive GroupsLinkage FormedKey AdvantagesKey DisadvantagesTypical Yields
Traceless Staudinger Ligation Azide + Phosphine-thioesterAmide (native)Forms a native peptide bond; not dependent on a specific amino acid at the ligation site.[4][5]Slower kinetics than click chemistry; phosphines can be prone to oxidation.[6]>80% for non-glycyl couplings.[4]
Native Chemical Ligation (NCL) N-terminal Cysteine + C-terminal ThioesterAmide (native)Forms a native peptide bond; well-established and reliable.Requires a cysteine residue at the ligation site.High
Click Chemistry (CuAAC) Azide + AlkyneTriazoleVery fast and high yielding; highly specific.[3]Forms a non-native triazole linkage; copper catalyst can be toxic to cells.[3]Often quantitative.[3]

Peptide Cyclization:

Cyclization MethodReactive GroupsLinkage FormedKey AdvantagesKey DisadvantagesTypical Yields
CuAAC Azide + AlkyneTriazoleHigh efficiency for on-resin cyclization; mild reaction conditions.Forms a non-native triazole linkage.High, with monomeric cyclic peptide often being the major product.[7]
Lactamization (Amide Bond Formation) Amine + Carboxylic AcidAmide (native)Forms a native peptide bond.Can be low yielding for strained or large rings; risk of side reactions.Variable
Disulfide Bridge Formation Thiol + ThiolDisulfideMimics a common natural post-translational modification.Disulfide bonds can be reduced in biological environments.Generally high

Potential Side Reactions and Limitations

While the azide group is highly orthogonal, there are potential side reactions and limitations to be aware of:

  • Reduction during Cleavage: As mentioned, thiol-based scavengers, such as 1,2-ethanedithiol (B43112) (EDT), used in TFA cleavage cocktails can reduce the azide group to a primary amine.[8] Using alternative scavengers like dithiothreitol (B142953) (DTT) or thioanisole (B89551) is recommended when working with azide-containing peptides.[8]

  • Instability of α-Azidoaspartate: Peptides with an N-terminal α-azidoaspartate residue have been reported to undergo elimination of the azide ion upon treatment with piperidine during Fmoc deprotection.[9][10]

  • Steric Hindrance in Staudinger Ligation: The yields of Staudinger ligation can be lower for sterically hindered amino acids at the ligation site.[4]

Experimental Protocols

Protocol 1: On-Resin Diazotransfer for Azide Introduction

This protocol describes the conversion of a primary amine (e.g., from a lysine (B10760008) side chain) to an azide on the solid support.

  • Resin Swelling: Swell the peptide-resin containing the free amine in DMF.

  • Deprotection (if necessary): If the amine is protected (e.g., with an Alloc group), perform the appropriate deprotection step. For Alloc removal, treat the resin with Pd(PPh₃)₄ in a suitable solvent.[11]

  • Washing: Wash the resin thoroughly with DMF.

  • Diazotransfer Reaction: Prepare a solution of imidazole-1-sulfonyl azide hydrochloride (ISA·HCl, 5 eq.), CuSO₄ (0.1 eq.), and DIPEA (10 eq.) in a solvent mixture such as DMF/H₂O.[8] Add this solution to the resin and agitate at room temperature for 8-12 hours.

  • Final Washing: Filter the resin and wash extensively with DMF, DCM, and MeOH.[8]

Protocol 2: Azide-Safe Peptide Cleavage and Deprotection

This protocol is designed to cleave the peptide from the resin while preserving the azide functionality.

  • Resin Preparation: Wash the dried peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v). Crucially, avoid thiol-based scavengers.

  • Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizing Orthogonality and Reaction Pathways

DOT Script for Orthogonal Deprotection Strategy:

Orthogonal_Deprotection Peptide_Resin Peptide on Resin (Nα-Fmoc, Side-chain-Prt, Side-chain-N3) Fmoc_Deprotection Fmoc Deprotection Peptide_Resin->Fmoc_Deprotection Piperidine Azide_Modification Azide Modification (e.g., Click Chemistry) Peptide_Resin->Azide_Modification Alkyne + Cu(I) or Strained Alkyne Final_Cleavage Final Cleavage (TFA) Peptide_Resin->Final_Cleavage Chain_Elongation Chain Elongation Fmoc_Deprotection->Chain_Elongation Activated Fmoc-AA Chain_Elongation->Peptide_Resin Azide_Modification->Final_Cleavage Modified_Peptide Modified Peptide Final_Cleavage->Modified_Peptide

Caption: Orthogonal strategy using the azide group in Fmoc-SPPS.

DOT Script for Azide-Based Ligation Pathways:

Ligation_Pathways cluster_CuAAC CuAAC (Click Chemistry) cluster_Staudinger Staudinger Ligation Azide_CuAAC Peptide-N3 Triazole_Linkage Peptide-Triazole-Peptide Azide_CuAAC->Triazole_Linkage + Cu(I) Alkyne_CuAAC Peptide-Alkyne Alkyne_CuAAC->Triazole_Linkage Azide_Staudinger Peptide-N3 Amide_Linkage Peptide-CONH-Peptide (Native Amide Bond) Azide_Staudinger->Amide_Linkage Phosphine_Thioester Peptide-CO-S-P(Ph)2 Phosphine_Thioester->Amide_Linkage

Caption: Comparison of CuAAC and Staudinger ligation for peptide coupling.

Conclusion

The azide group offers a unique and powerful tool for the synthesis of complex peptides. Its high stability to standard SPPS conditions, combined with its ability to undergo selective and efficient bioorthogonal reactions, makes it an invaluable "orthogonal handle" for researchers. While careful consideration of potential side reactions is necessary, the versatility of the azide group in enabling site-specific modifications, ligations, and cyclizations solidifies its position as a critical component in the peptide chemist's toolbox. The choice between azide-based methods and other alternatives will ultimately depend on the specific requirements of the target peptide and the desired final application.

References

A Researcher's Guide to N3-L-Cys(Trt)-OH (CHA): A Comparative Review for Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in peptide synthesis and the development of sophisticated bioconjugates, the choice of building blocks is paramount to experimental success. N3-L-Cys(Trt)-OH (CHA), an L-cysteine derivative, has emerged as a valuable reagent for introducing azide (B81097) functionalities, enabling powerful "click chemistry" modifications. This guide provides a comprehensive literature review of N3-L-Cys(Trt)-OH (CHA), objectively comparing its application with alternative reagents and methodologies, supported by available experimental data.

N3-L-Cys(Trt)-OH is a derivative of the amino acid L-cysteine where the α-amino group is replaced by an azide (N3) group, and the thiol side chain is protected by a trityl (Trt) group.[] This unique structure makes it a key component in solid-phase peptide synthesis (SPPS) for researchers aiming to incorporate a reactive handle for subsequent modifications. The cyclohexylammonium (CHA) salt enhances the compound's stability and handling properties.

The primary application of N3-L-Cys(Trt)-OH lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2] These "click chemistry" reactions are renowned for their high efficiency, specificity, and biocompatibility, making them ideal for conjugating peptides to other molecules such as fluorophores, drugs, or biomacromolecules.

Performance Comparison with Alternative Reagents

While direct head-to-head quantitative comparisons in the published literature are limited, we can evaluate the performance of N3-L-Cys(Trt)-OH (CHA) in the context of alternative strategies for peptide modification. The choice of reagent often depends on the specific requirements of the synthesis, including the desired reaction kinetics, solubility, and the nature of the protecting groups.

Alternatives for Azide Incorporation:

Beyond N3-L-Cys(Trt)-OH, other amino acids can be used to introduce an azide group into a peptide sequence. The choice of which to use can impact the physicochemical properties of the resulting peptide.

Amino Acid DerivativeKey Features & Performance DataRelevant Applications
N3-L-Cys(Trt)-OH (CHA) Azide at the α-position; Trityl-protected thiol for potential disulfide bonding or further modification.[]Site-specific bioconjugation, synthesis of peptides with orthogonal handles.
Fmoc-L-Azidonorvaline Side-chain azide; maintains a free N-terminus for peptide elongation.Introduction of azide handles within a peptide sequence without disrupting the backbone.
Fmoc-Azidolysine Side-chain azide on a lysine (B10760008) analog; can replace lysine residues.Labeling of proteins and peptides, often used in proteomics.[3]
Azidohomoalanine (Aha) Methionine analog with a side-chain azide; can be incorporated metabolically into proteins.[4]In vivo labeling of newly synthesized proteins.

Alternatives for Cysteine Thiol Protection in SPPS:

The trityl (Trt) group is a widely used protecting group for the cysteine thiol, but several alternatives exist, each with distinct cleavage conditions and potential side reactions.[5]

Protecting GroupCleavage ConditionsAdvantagesDisadvantagesReported Racemization (DIPCDI/Oxyma Coupling)
Trityl (Trt) TFA-based cocktails[5]Cost-effective, readily cleaved during standard cleavage.[5]Can be reversible, requiring optimized cleavage conditions.[5]3.3%[6]
Tetrahydropyranyl (Thp) TFA/water/TIS[6]Reduces racemization, enhances solubility.[6]Introduces a chiral center.0.74%[6]
Diphenylmethyl (Dpm) 95% TFA[6]Stable to dilute TFA, useful for orthogonal strategies.[6]-6.8%[6]
Acetamidomethyl (Acm) Iodine, mercury(II) acetate, or palladium catalysts[7]Orthogonal to TFA cleavage, allows for selective deprotection.Often requires harsh or toxic reagents for removal.-
tert-Butyl (tBu) HF or TMSOTfStable to TFA and iodine, useful for post-cleavage modifications.Requires strong acid for removal.-

Alternative Ligation Chemistries:

While azide-alkyne cycloaddition is a powerful tool, other bioorthogonal reactions can also be employed for peptide and protein modification.

Ligation ChemistryKey FeaturesTypical Second-Order Rate Constants (M⁻¹s⁻¹)
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) High reaction rates and yields, requires a copper catalyst.[8]10 to 10⁴[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free, ideal for live-cell applications, uses strained alkynes.[8]10⁻³ to 1[8]
Staudinger Ligation Reaction between an azide and a phosphine (B1218219) to form an amide bond.[3]~2.0 x 10⁻²[9]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction between a tetrazine and a strained alkene or alkyne, extremely fast kinetics.[8]1 to 10⁶[8]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for key techniques discussed in this guide.

Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Cysteine-Containing Peptide

This protocol outlines the general steps for incorporating a protected cysteine residue, such as Fmoc-Cys(Trt)-OH, into a peptide sequence.

  • Resin Swelling: The solid support resin (e.g., 2-chlorotrityl resin for C-terminal acids) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.

  • First Amino Acid Loading (for 2-chlorotrityl resin): The first Fmoc-protected amino acid is dissolved in dichloromethane (B109758) (CH2Cl2) with a hindered base like N,N-diisopropylethylamine (DIPEA) and added to the resin. The reaction proceeds for 1-2 hours.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a solution of 20% piperidine (B6355638) in DMF for 5-10 minutes. This step is typically repeated once.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) is activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.

  • Washing: After deprotection and coupling steps, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 3-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups (including the Trt group from cysteine) are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, such as a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[10]

  • Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide

This protocol describes a general procedure for the CuAAC reaction between an azide-containing peptide and an alkyne-functionalized molecule.

  • Reactant Preparation: The azide-containing peptide and the alkyne-functionalized molecule are dissolved in a suitable solvent system, often a mixture of water and a miscible organic solvent like DMSO or t-butanol.

  • Catalyst Preparation: A fresh solution of the copper(I) catalyst is prepared. This is typically done by mixing a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent, like sodium ascorbate. A copper-stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), is often included to improve reaction efficiency and prevent catalyst disproportionation.

  • Reaction Execution: The catalyst solution is added to the mixture of the azide and alkyne reactants. The reaction is allowed to proceed at room temperature with stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as LC-MS or HPLC.

  • Purification: Upon completion, the desired triazole-linked conjugate is purified, typically by RP-HPLC, to remove unreacted starting materials, catalyst, and byproducts.

Visualizing the Workflow and Chemical Logic

To better understand the processes described, the following diagrams illustrate the key workflows and chemical principles.

SPPS_Workflow Resin Solid Support Resin LoadAA1 Load First Amino Acid Resin->LoadAA1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) LoadAA1->Deprotect1 CoupleAA2 Couple Second Amino Acid (e.g., Fmoc-Cys(Trt)-OH) Deprotect1->CoupleAA2 Wash1 Wash CoupleAA2->Wash1 Repeat Repeat Deprotection and Coupling Cycles Wash1->Repeat Cleave Cleavage & Deprotection (TFA Cocktail) Repeat->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify

Standard workflow for Fmoc-based solid-phase peptide synthesis.

Click_Chemistry_Comparison cluster_CuAAC CuAAC cluster_SPAAC SPAAC Azide1 Peptide-Azide Triazole1 1,4-Disubstituted Triazole Azide1->Triazole1 Alkyne1 Alkyne-Molecule Alkyne1->Triazole1 CuCatalyst Cu(I) Catalyst CuCatalyst->Triazole1 Azide2 Peptide-Azide Triazole2 Triazole Azide2->Triazole2 StrainedAlkyne Strained Alkyne (e.g., DBCO, BCN) StrainedAlkyne->Triazole2

Comparison of CuAAC and SPAAC reaction principles.

Orthogonal_Deprotection_Strategy cluster_step1 Step 1: Selective Acm Deprotection cluster_step2 Step 2: First Modification cluster_step3 Step 3: Cleavage and Global Deprotection PeptideOnResin Peptide on Resin -Cys(Trt) -Cys(Acm) -Lys(Boc) Acm_Deprotection Treat with Palladium Catalyst or Iodine PeptideOnResin->Acm_Deprotection FreeThiol1 Peptide with one free thiol Acm_Deprotection->FreeThiol1 Modification1 React with Electrophile 1 FreeThiol1->Modification1 ModifiedPeptide1 Singly Modified Peptide Modification1->ModifiedPeptide1 TFA_Cleavage Treat with TFA Cocktail ModifiedPeptide1->TFA_Cleavage FreeThiol2 Peptide with second free thiol TFA_Cleavage->FreeThiol2

An orthogonal strategy for sequential cysteine modification.

References

A Comparative Guide to Site-Specific Protein Labeling: Azido-Unnatural Amino Acids vs. Traditional Cysteine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise, site-specific labeling of proteins is paramount for elucidating biological functions, developing therapeutics, and creating diagnostic tools. The incorporation of unnatural amino acids (UAAs) with bioorthogonal reactive handles, such as azides, offers a powerful method for achieving this precision. This guide provides a detailed comparison of protein labeling using the azido-amino acid N3-L-Cys(Trt)-OH (and its commonly used analogue, p-azido-L-phenylalanine) against the traditional method of labeling native or engineered cysteine residues with maleimide-based reagents.

The core of the UAA-based method involves the genetic encoding of an amino acid bearing an azide (B81097) (N3) group. While this guide focuses on the conceptual use of N3-L-Cys(Trt)-OH, we will draw practical examples from the extensive literature on p-azido-L-phenylalanine (pAzF), which follows the same labeling principle. The azide group serves as a chemical handle that can be specifically and efficiently labeled with a probe (e.g., a fluorophore or biotin) using "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] This approach is contrasted with the widely used technique of modifying the thiol group of a cysteine residue with an electrophilic reagent, most commonly a maleimide (B117702).[4]

Quantitative Performance Comparison

The choice between these two powerful techniques depends on a trade-off between specificity, potential for protein perturbation, and experimental complexity. The following tables summarize the key performance metrics for each method based on published experimental data.

Table 1: Comparison of Labeling Efficiency and Specificity

ParameterAzido-UAA with Click ChemistryCysteine-Maleimide ChemistryKey Considerations
Specificity Extremely high; the azide-alkyne reaction is bioorthogonal and does not react with native functional groups.[1]High, but potential for off-target reactions with other nucleophiles (e.g., lysine, histidine) or disulfide exchange.[5]UAA approach offers superior specificity, crucial for in-cell applications.
Labeling Efficiency Variable; dependent on both UAA incorporation efficiency (typically 5-20% of wild-type protein yield) and click reaction efficiency (can be near-quantitative).[6]High; typically in the range of 70-95% for accessible cysteines.[4][7]Cysteine-maleimide labeling is generally more efficient in terms of final labeled protein yield.
Site-Specificity Genetically defined at a single amino acid residue.[3]Dependent on the number and accessibility of cysteine residues. Requires mutagenesis to a single cysteine for true site-specificity.[4]UAA provides unambiguous single-site labeling without extensive protein engineering to remove native cysteines.
Protein Perturbation Minimal; a single amino acid is replaced.[8]Can be minimal if a native, accessible cysteine is used. Mutating residues to cysteine can potentially alter protein structure or function.Both methods are considered site-specific, but the UAA approach avoids the need to remove other reactive residues.
Biocompatibility SPAAC is highly biocompatible for live-cell labeling. CuAAC requires a copper catalyst, which can be toxic to cells.[9]Maleimides can react with other cellular components, such as glutathione, and may exhibit some cytotoxicity.For live-cell imaging, SPAAC is the preferred click chemistry method due to its lack of toxicity.

Table 2: Comparison of Reaction Conditions

ParameterAzido-UAA with Click ChemistryCysteine-Maleimide Chemistry
Reaction pH Wide range (typically pH 4-11 for CuAAC, physiological for SPAAC).[1]Optimal near neutral pH (6.5-7.5). Above pH 8.0, maleimides can hydrolyze.[5]
Reaction Time CuAAC is very fast (minutes to an hour). SPAAC is slower but still efficient (hours).[1]Typically 1-2 hours at room temperature.[5]
Required Reagents Azido-UAA, engineered tRNA/synthetase pair, alkyne-probe, (copper catalyst and ligand for CuAAC).Cysteine-containing protein, maleimide-probe, reducing agent (e.g., TCEP) to keep the thiol reduced.[4]

Experimental Methodologies

Protocol 1: Site-Specific Labeling via Azido-UAA Incorporation and SPAAC

This protocol describes the general workflow for labeling a target protein with a fluorescent probe by first incorporating an azido-amino acid (e.g., p-azido-L-phenylalanine) at a specific site.

1. Gene Mutagenesis and Plasmid Preparation:

  • Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired labeling site in the gene of your protein of interest (POI).

  • Two plasmids are required for expression in E. coli: one plasmid containing your POI gene with the TAG codon, and a second plasmid (e.g., pEVOL) encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair specific for the azido-UAA.[9]

2. Protein Expression and UAA Incorporation:

  • Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the POI plasmid and the pEVOL plasmid.

  • Grow the cells in a suitable medium (e.g., LB broth) with appropriate antibiotics.

  • When the culture reaches an OD600 of 0.6-0.8, add the azido-UAA (e.g., pAzF) to the medium to a final concentration of 1 mM.

  • Induce protein expression with IPTG and arabinose (to induce the aaRS/tRNA expression from the pEVOL plasmid).

  • Continue to grow the culture overnight at a reduced temperature (e.g., 18-25 °C).

3. Protein Purification:

  • Harvest the cells by centrifugation and lyse them.

  • Purify the POI containing the azido-UAA using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

  • Note: Avoid using reducing agents like DTT or TCEP if your UAA is an azido-cysteine, as these can reduce the azide group. The trityl (Trt) group on N3-L-Cys(Trt)-OH protects the thiol during incorporation and should be removed post-purification if a free thiol is desired for other applications.

4. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling:

  • Prepare the purified, azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Add the strained alkyne-fluorophore (e.g., a DBCO-fluorophore) to the protein solution at a 10- to 50-fold molar excess.

  • Incubate the reaction for 4-12 hours at 4 °C or room temperature, protected from light.

  • Remove the excess, unreacted fluorophore by size-exclusion chromatography or dialysis.

  • Confirm labeling efficiency using SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry.

Protocol 2: Site-Specific Labeling via Cysteine-Maleimide Chemistry

This protocol outlines the labeling of a protein containing a single, accessible cysteine residue with a maleimide-functionalized fluorophore.

1. Protein Preparation:

  • Ensure your protein of interest has a single, solvent-accessible cysteine available for labeling. If there are multiple cysteines, they must be mutated to other amino acids (e.g., serine or alanine) leaving only the desired cysteine.

  • Purify the protein using standard methods.

2. Reduction of Cysteine:

  • It is crucial to ensure the target cysteine's thiol group is in a reduced state.

  • Incubate the purified protein (e.g., at 1-10 mg/mL in a suitable buffer like PBS, pH 7.0-7.5) with a 10-fold molar excess of a reducing agent such as TCEP for 30-60 minutes at room temperature. TCEP is preferred as it does not need to be removed before adding the maleimide reagent.[4]

3. Maleimide Labeling Reaction:

  • Prepare a stock solution of the maleimide-fluorophore (e.g., 10 mM in DMSO).

  • Add a 10- to 20-fold molar excess of the maleimide-fluorophore to the reduced protein solution.[5]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4 °C, protected from light.

4. Quenching and Purification:

  • Quench the reaction by adding a low molecular weight thiol, such as β-mercaptoethanol or L-cysteine, to consume any excess maleimide reagent.

  • Remove the excess fluorophore and quenching agent by size-exclusion chromatography or dialysis.

  • Verify the labeling efficiency by UV-Vis spectrophotometry (comparing protein and dye absorbance) and mass spectrometry.[7]

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate the logical flow of the experimental processes and an example of a biological pathway that can be studied using these labeling techniques.

Experimental Workflows

UAA_Labeling_Workflow cluster_gene 1. Genetic Engineering cluster_expression 2. Protein Expression cluster_labeling 3. Labeling & Purification mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) transformation Co-transform E. coli with POI and pEVOL plasmids mutagenesis->transformation growth Cell Growth transformation->growth addition Add Azido-UAA to medium growth->addition induction Induce Expression (IPTG/Arabinose) addition->induction purification Purify Azide-Protein induction->purification spaac SPAAC Reaction with Alkyne-Fluorophore purification->spaac final_purification Final Purification (Remove excess dye) spaac->final_purification

Caption: Workflow for site-specific protein labeling using unnatural amino acid incorporation.

Cysteine_Labeling_Workflow cluster_protein_prep 1. Protein Preparation cluster_labeling_reaction 2. Labeling Reaction cluster_purification 3. Purification purify Purify Protein with Single Cysteine reduce Reduce Thiol Group (with TCEP) purify->reduce add_dye Add Maleimide- Fluorophore reduce->add_dye incubate Incubate (2h RT or O/N 4°C) add_dye->incubate quench Quench Reaction incubate->quench purify_final Purify Labeled Protein (Size Exclusion) quench->purify_final

Caption: Workflow for site-specific protein labeling via cysteine-maleimide chemistry.

Application in a Signaling Pathway: GPCR Activation

Site-specific labeling is invaluable for studying the conformational dynamics and interactions of signaling proteins like G-Protein Coupled Receptors (GPCRs). By incorporating an azido-UAA into a specific extracellular loop of a GPCR, researchers can attach fluorescent probes to monitor ligand binding or conformational changes upon activation, without relying on bulky fluorescent protein tags.[10][11]

GPCR_Signaling cluster_membrane Plasma Membrane GPCR_inactive GPCR (Inactive) - Labeled with Probe G_Protein G-Protein Complex (αβγ) GPCR_active GPCR (Active) - Conformational Change GPCR_inactive->GPCR_active Activation G_alpha Gα-GTP G_Protein->G_alpha Dissociation G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation GPCR_active->G_Protein Engagement Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation Ligand Ligand Ligand->GPCR_inactive Binding

References

Navigating Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of N3-L-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on large-scale peptide synthesis, the choice of building blocks is a critical decision with significant implications for cost, efficiency, and the final product's purity. Among the array of specialized amino acids, N3-L-Cys(Trt)-OH, an azide-bearing cysteine derivative, offers a gateway to "click" chemistry, a powerful tool for peptide modification and conjugation. This guide provides an objective comparison of using N3-L-Cys(Trt)-OH against alternative methods for introducing azide (B81097) functionalities in large-scale peptide manufacturing, supported by available data and established experimental protocols.

The incorporation of azide groups into peptides opens up a versatile toolkit for post-synthetic modifications via bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the site-specific attachment of various moieties, including polyethylene (B3416737) glycol (PEG), imaging agents, and drug payloads, which can enhance the therapeutic properties of peptides. N3-L-Cys(Trt)-OH provides a direct and efficient means to introduce an azide group at a specific cysteine position during solid-phase peptide synthesis (SPPS).

Performance and Cost Comparison

The primary alternatives to the direct incorporation of N3-L-Cys(Trt)-OH include the use of other azide-containing amino acids (e.g., azidolysine) and post-synthetic modification of a native amino acid to introduce an azide group.

ParameterDirect Incorporation of N3-L-Cys(Trt)-OHIncorporation of Other Azido Amino Acids (e.g., Azidolysine)Post-Synthetic Modification
Raw Material Cost High initial cost for the specialized amino acid. Bulk pricing is necessary for large-scale feasibility.Cost varies depending on the specific amino acid. May be comparable to or slightly lower than N3-L-Cys(Trt)-OH.Lower initial cost of standard amino acids. Additional reagents for modification add to the overall cost.
Synthesis Time & Complexity Streamlined single-step incorporation during SPPS.Similar to N3-L-Cys(Trt)-OH, a single incorporation step.Adds extra steps to the overall process (modification and purification), increasing time and complexity.
Yield Generally high coupling efficiency in SPPS. Overall yield depends on the peptide sequence and length.High coupling efficiency is also expected.Can lead to lower overall yields due to additional reaction and purification steps.
Purity High purity of the azide-containing peptide can be achieved directly.High purity is achievable.Risk of side reactions during modification can lead to a more complex impurity profile, requiring more rigorous purification.
Versatility Azide is introduced at a specific cysteine residue. The trityl group offers standard thiol protection.Azide is introduced at the position of the chosen amino acid (e.g., lysine).Can be applied to various amino acid side chains (e.g., lysine, aspartic acid, glutamic acid), offering some flexibility.
Scalability Feasible for large-scale synthesis, provided a reliable supply of the raw material at a competitive price.Also scalable, with similar supply chain considerations.Can be challenging to scale up due to the need for stoichiometric reagents and multiple purification steps.

Note: The cost per residue for standard custom peptide synthesis can range from a few dollars to tens of dollars depending on the scale and purity. The use of specialized amino acids like N3-L-Cys(Trt)-OH will add a premium to this cost. For large-scale campaigns, negotiating bulk prices with suppliers is crucial. Some suppliers like BOC Sciences offer N3-L-Cys(Trt)-OH in quantities ranging from milligrams to tons, indicating its availability for industrial applications.[]

Experimental Protocols

General Protocol for Incorporation of N3-L-Cys(Trt)-OH in Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard procedure for incorporating N3-L-Cys(Trt)-OH into a peptide sequence using an automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638)

  • N3-L-Cys(Trt)-OH

  • Standard protected amino acids (Fmoc-AA-OH)

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/DIPEA (N,N-Diisopropylethylamine) or DIC (N,N'-Diisopropylcarbodiimide)/Oxyma

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: The resin is swelled in DMF in the reaction vessel of the automated synthesizer.

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the previously coupled amino acid is removed by treating with a solution of 20% piperidine in DMF. This is typically a two-step process.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

  • Coupling of N3-L-Cys(Trt)-OH:

    • A solution of N3-L-Cys(Trt)-OH (typically 3-5 equivalents relative to the resin loading) and the activating agents (e.g., HBTU and DIPEA) in DMF is prepared.

    • This activated amino acid solution is added to the reaction vessel containing the deprotected resin.

    • The coupling reaction is allowed to proceed for a specified time (e.g., 1-2 hours) with agitation.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the Trt group from cysteine) are removed by treatment with a cleavage cocktail.

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Post-Synthetic Modification via Click Chemistry (CuAAC)

Materials:

  • Azide-containing peptide

  • Alkyne-functionalized molecule (e.g., PEG-alkyne)

  • Copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex)

  • Ligand (e.g., THPTA) to stabilize the Cu(I) and enhance the reaction rate

  • Buffer (e.g., phosphate (B84403) buffer, pH 7)

Procedure:

  • The purified azide-containing peptide is dissolved in an appropriate buffer.

  • The alkyne-functionalized molecule is added to the solution.

  • The copper catalyst and ligand are added to initiate the cycloaddition reaction.

  • The reaction is allowed to proceed at room temperature until completion, which can be monitored by LC-MS.

  • The final conjugated peptide is purified by RP-HPLC to remove any unreacted starting materials and catalyst.

Visualizing Workflows and Pathways

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage_Purification Cleavage and Purification cluster_Click_Chemistry Post-Synthetic Modification (Click Chemistry) Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Wash1 3. Washing Deprotection->Wash1 Coupling 4. Coupling of N3-L-Cys(Trt)-OH Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat 6. Repeat Cycle for subsequent amino acids Wash2->Repeat Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 8. Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Precipitation 9. Precipitation Cleavage->Precipitation Purification1 10. RP-HPLC Purification Precipitation->Purification1 Click_Reaction 11. CuAAC Reaction with Alkyne-Molecule Purification1->Click_Reaction Purification2 12. Final RP-HPLC Purification Click_Reaction->Purification2

Caption: Experimental workflow for the synthesis of a modified peptide using N3-L-Cys(Trt)-OH.

A key area where peptides modified via click chemistry are being explored is in the development of long-acting therapeutics, such as GLP-1 receptor agonists for the treatment of type 2 diabetes and obesity.[2][3][4][5][6][7][8] The GLP-1 receptor signaling pathway is a crucial target for these drugs.

GLP1_Signaling_Pathway GLP1 GLP-1 Analog (Modified via Click Chemistry) GLP1R GLP-1 Receptor GLP1->GLP1R Binds to G_Protein G Protein (Gs) GLP1R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC2 Epac2 cAMP->EPAC2 Activates Insulin_Granules Insulin (B600854) Granule Exocytosis PKA->Insulin_Granules EPAC2->Insulin_Granules Insulin_Secretion Increased Insulin Secretion Insulin_Granules->Insulin_Secretion Leads to

Caption: Simplified GLP-1 receptor signaling pathway leading to increased insulin secretion.

Conclusion

The use of N3-L-Cys(Trt)-OH in large-scale peptide synthesis presents a trade-off between higher upfront raw material costs and increased efficiency and purity in the final product. For complex peptides requiring site-specific modification, the direct incorporation of this azide-functionalized amino acid can streamline the manufacturing process, potentially reducing the overall cost of goods by minimizing downstream processing steps and improving yields.

Conversely, for simpler peptides or when cost of the specialized amino acid is prohibitive, post-synthetic modification may be a more economical, albeit more complex, alternative. The decision to use N3-L-Cys(Trt)-OH should be based on a thorough evaluation of the specific peptide sequence, the desired modification, the scale of production, and a detailed cost analysis of the entire manufacturing process, including raw materials, labor, and purification. As the demand for complex, modified peptides continues to grow, the strategic use of building blocks like N3-L-Cys(Trt)-OH will be a key enabler for the efficient and cost-effective production of next-generation peptide therapeutics.

References

A Comparative Guide to the Spectroscopic Analysis of N3-L-Cys(Trt)-OH (CHA) for Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative spectroscopic analysis of N-azido-S-trityl-L-cysteine cyclohexylammonium salt (N3-L-Cys(Trt)-OH (CHA)), a critical reagent in peptide synthesis and bioconjugation. The quality control of this compound is paramount to ensure the integrity of the final products. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for N3-L-Cys(Trt)-OH (CHA) and compares it with the data from the parent compound, S-trityl-L-cysteine, to aid researchers, scientists, and drug development professionals in its effective characterization.

Spectroscopic Data Comparison

The following table summarizes the expected and experimental spectroscopic data for N3-L-Cys(Trt)-OH (CHA) and a key alternative, S-trityl-L-cysteine. The data for N3-L-Cys(Trt)-OH (CHA) is inferred from the known spectral characteristics of its constituent functional groups and comparison with structurally similar molecules.

Spectroscopic Method N3-L-Cys(Trt)-OH (CHA) (Expected/Inferred) S-trityl-L-cysteine (Experimental/Reference) Key Differences & Quality Control Insights
¹H NMR Trityl group: ~7.20-7.50 ppm (m, 15H)α-H: ~3.8-4.0 ppm (dd)β-CH₂: ~2.8-3.0 ppm (m, 2H)Cyclohexylammonium (CHA): ~1.0-3.0 ppm (m, 11H)Trityl group: ~7.1-7.4 ppm (m, 15H)[1]α-H: ~3.0-3.2 ppm (t)β-CH₂: ~2.5-2.7 ppm (d)[1]NH₂: Broad singletThe key differentiator is the absence of the α-amino group protons and the presence of signals corresponding to the cyclohexylammonium counter-ion in N3-L-Cys(Trt)-OH (CHA). The chemical shift of the α-proton is expected to be further downfield due to the electron-withdrawing nature of the azide (B81097) group. The presence of the parent S-trityl-L-cysteine would be a significant impurity.
¹³C NMR Trityl C: ~67.0 ppmAromatic C: ~126-145 ppmC=O: ~170-175 ppmα-C: ~60-65 ppmβ-C: ~35-40 ppmCHA C: ~24-52 ppmTrityl C: ~66.5 ppmAromatic C: ~126-145 ppmC=O: ~175 ppmα-C: ~55 ppmβ-C: ~37 ppmThe α-carbon signal in N3-L-Cys(Trt)-OH (CHA) is anticipated to be shifted downfield compared to S-trityl-L-cysteine due to the azide substitution. The presence of cyclohexylammonium carbons is also a key identifier. Impurities lacking the trityl or azide group would show distinct chemical shifts.
IR Spectroscopy N₃ stretch: ~2100 cm⁻¹ (strong, sharp)C=O stretch: ~1700-1725 cm⁻¹Aromatic C-H stretch: ~3000-3100 cm⁻¹Aliphatic C-H stretch: ~2800-3000 cm⁻¹N-H stretch (CHA): ~2200-3200 cm⁻¹ (broad)N-H stretch: ~3200-3400 cm⁻¹ (broad)C=O stretch: ~1650-1700 cm⁻¹Aromatic C-H stretch: ~3000-3100 cm⁻¹Aliphatic C-H stretch: ~2800-3000 cm⁻¹[2]The most prominent and diagnostic peak for N3-L-Cys(Trt)-OH (CHA) is the strong, sharp azide stretch around 2100 cm⁻¹. Its absence would indicate a major quality issue. The broad N-H stretching from the cyclohexylammonium salt is also a characteristic feature. The parent compound would show a distinct N-H stretch of the primary amine.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis are crucial for obtaining reproducible and reliable data for quality control.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on the salt form and solubility) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 16-64, depending on the sample concentration.

      • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024 or more, as needed for adequate signal-to-noise.

      • Reference: TMS at 0.00 ppm or residual solvent peak.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • IR Spectroscopy:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters:

      • Spectral range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

      • Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected before scanning the sample.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of N3-L-Cys(Trt)-OH (CHA) using spectroscopic methods. This process ensures the identity, purity, and integrity of the compound before its use in further applications.

QC_Workflow cluster_0 Spectroscopic Analysis cluster_1 Decision cluster_2 Outcome Sample Incoming Batch of N3-L-Cys(Trt)-OH (CHA) NMR NMR Analysis (¹H and ¹³C) Sample->NMR IR IR Analysis Sample->IR Data_Analysis Data Analysis and Comparison to Standard NMR->Data_Analysis IR->Data_Analysis Decision Meets Specifications? Data_Analysis->Decision Pass Release for Use Decision->Pass Yes Fail Reject Batch Decision->Fail No

Quality Control Workflow for N3-L-Cys(Trt)-OH (CHA)

This workflow begins with the spectroscopic analysis of an incoming batch of N3-L-Cys(Trt)-OH (CHA). Both NMR and IR data are collected and then compared against established standards and specifications. Based on this comparison, a decision is made to either release the batch for use or reject it if it fails to meet the required quality criteria. This systematic approach ensures that only high-quality material proceeds to the next stage of research or production, thereby safeguarding the integrity of subsequent experiments and products.

References

Safety Operating Guide

Navigating the Safe Disposal of N3-L-Cys(Trt)-OH (CHA): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N3-L-Cys(Trt)-OH (CHA), a complex amino acid derivative. Adherence to these procedures is critical to mitigate risks and ensure compliance with environmental regulations.

N3-L-Cys(Trt)-OH (CHA) is a specialized chemical compound utilized in peptide synthesis and bioconjugation. Its structure, comprising an azide (B81097) group, a trityl protecting group, and a cyclohexylamine (B46788) (CHA) salt, necessitates a multi-step disposal process to neutralize its hazardous components. Improper disposal can lead to the formation of explosive heavy metal azides and the release of toxic compounds into the environment.

This document outlines the necessary precautions, personal protective equipment (PPE), and a detailed workflow for the chemical inactivation and disposal of N3-L-Cys(Trt)-OH (CHA).

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for N3-L-Cys(Trt)-OH (CHA) and its constituent parts. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile gloves (double-gloving is recommended).
Body Protection A flame-resistant lab coat.
Respiratory A NIOSH-approved respirator may be necessary if ventilation is inadequate or for large spills.

Step-by-Step Disposal Protocol

The proper disposal of N3-L-Cys(Trt)-OH (CHA) involves a sequential process of deprotection, azide neutralization, and final waste segregation. The following workflow is designed to safely manage this process.

DisposalWorkflow cluster_prep Preparation cluster_deprotection Step 1: Trityl Group Removal cluster_neutralization Step 2: Azide Neutralization cluster_disposal Step 3: Waste Segregation and Disposal start Start: N3-L-Cys(Trt)-OH (CHA) Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood dissolve Dissolve in Dichloromethane (DCM) fume_hood->dissolve add_tfa Add Trifluoroacetic Acid (TFA) with Scavenger (TIS) dissolve->add_tfa stir Stir at Room Temperature add_tfa->stir add_nitrite Add Aqueous Sodium Nitrite Solution stir->add_nitrite Proceed with caution organic_waste Collect Organic Waste (DCM, Trityl Byproducts) stir->organic_waste Separate organic layer acidify Slowly Add Acetic Acid add_nitrite->acidify test_completion Test for Excess Nitrite (Starch-Iodide Paper) acidify->test_completion neutralize_ph Neutralize Aqueous Waste to pH 6-8 test_completion->neutralize_ph aqueous_waste Dispose of Aqueous Waste per Local Regulations neutralize_ph->aqueous_waste dispose_organic Dispose of Organic Waste via Licensed Contractor organic_waste->dispose_organic

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